Product packaging for 3,6-Dimethyl-9H-carbazole(Cat. No.:CAS No. 5599-50-8)

3,6-Dimethyl-9H-carbazole

Cat. No.: B1349415
CAS No.: 5599-50-8
M. Wt: 195.26 g/mol
InChI Key: HNACKJNPFWWEKI-UHFFFAOYSA-N
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Description

3,6-Dimethyl-9H-carbazole is a useful research compound. Its molecular formula is C14H13N and its molecular weight is 195.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N B1349415 3,6-Dimethyl-9H-carbazole CAS No. 5599-50-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dimethyl-9H-carbazole
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InChI

InChI=1S/C14H13N/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14(12)15-13/h3-8,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HNACKJNPFWWEKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2C=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H13N
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DSSTOX Substance ID

DTXSID30204559
Record name 9H-Carbazole, 3,6-dimethyl-
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Molecular Weight

195.26 g/mol
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CAS No.

5599-50-8
Record name 3,6-Dimethylcarbazole
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Record name 9H-Carbazole, 3,6-dimethyl-
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Record name 9H-Carbazole, 3,6-dimethyl-
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Record name 3,6-Dimethylcarbazole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,6-Dimethyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 3,6-Dimethyl-9H-carbazole, a significant heterocyclic scaffold in medicinal chemistry and materials science. The document details the core reaction mechanisms, provides representative experimental protocols, summarizes key quantitative data, and includes visualizations of the synthetic pathways.

Introduction

Carbazole and its derivatives are an important class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological and pharmacological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1] The 3,6-dimethyl substitution pattern on the carbazole core is of particular interest as it allows for the fine-tuning of the molecule's electronic and photophysical properties, making it a valuable building block in the development of novel therapeutic agents and organic electronic materials. This guide explores the most pertinent and effective synthesis mechanisms for obtaining this compound.

Core Synthesis Mechanisms

Several classical and modern synthetic methodologies can be employed for the synthesis of the carbazole framework. For this compound, the most relevant approaches include the Borsche-Drechsel cyclization, the Graebe-Ullmann reaction, reductive cyclization of a nitrobiphenyl precursor, and palladium-catalyzed C-N bond formation strategies like the Buchwald-Hartwig amination.

Borsche-Drechsel Cyclization

The Borsche-Drechsel cyclization is a well-established method for synthesizing tetrahydrocarbazoles, which can then be aromatized to the corresponding carbazoles.[2][3][4][5] The synthesis of this compound via this route would commence with the acid-catalyzed condensation of 4-methylphenylhydrazine with a cyclohexanone derivative to form an arylhydrazone. This intermediate then undergoes a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield a tetrahydrocarbazole. Subsequent dehydrogenation affords the final aromatic carbazole.[2][3]

Reaction Workflow: Borsche-Drechsel Cyclization

Borsche_Drechsel cluster_start Starting Materials 4-methylphenylhydrazine 4-Methylphenylhydrazine Arylhydrazone Cyclohexanone 4-methylphenylhydrazone 4-methylphenylhydrazine->Arylhydrazone Condensation (Acid catalyst) Cyclohexanone Cyclohexanone Cyclohexanone->Arylhydrazone Tetrahydrocarbazole Dimethyl-tetrahydrocarbazole Arylhydrazone->Tetrahydrocarbazole [3,3]-Sigmatropic Rearrangement & Cyclization Carbazole This compound Tetrahydrocarbazole->Carbazole Dehydrogenation (e.g., Pd/C)

Caption: Borsche-Drechsel cyclization workflow for this compound synthesis.

Graebe-Ullmann Reaction

The Graebe-Ullmann synthesis involves the diazotization of a 2-aminodiphenylamine derivative, followed by a thermally induced cyclization with the elimination of nitrogen gas to form the carbazole ring.[6] For the synthesis of this compound, the starting material would be 4,4'-dimethyl-2-aminodiphenylamine. This is treated with nitrous acid to form a benzotriazole intermediate, which upon heating, decomposes to a diradical or carbene species that subsequently cyclizes to the carbazole.[7]

Signaling Pathway: Graebe-Ullmann Reaction

Graebe_Ullmann Aminodiphenylamine 4,4'-Dimethyl-2- aminodiphenylamine Diazonium Diazonium Salt Aminodiphenylamine->Diazonium Diazotization (NaNO2, H+) Benzotriazole Benzotriazole Intermediate Diazonium->Benzotriazole Intramolecular Cyclization Diradical Diradical/ Carbene Benzotriazole->Diradical Thermal Decomposition (-N2) Carbazole This compound Diradical->Carbazole Cyclization

Caption: Graebe-Ullmann reaction pathway for this compound synthesis.

Reductive Cyclization of a 2-Nitrobiphenyl

A practical route to carbazoles involves the reductive cyclization of 2-nitrobiphenyls.[3][8] For the target molecule, this would start with 4,4'-dimethyl-2-nitrobiphenyl. This precursor can be synthesized via a Suzuki-Miyaura coupling. The subsequent reductive cyclization can be achieved using various reagents, such as triphenylphosphine, which deoxygenates the nitro group to a nitrene intermediate that rapidly undergoes C-H insertion to form the carbazole ring.

Experimental Workflow: Reductive Cyclization

Reductive_Cyclization Start Start with 4,4'-Dimethyl-2-nitrobiphenyl Reaction Add Triphenylphosphine Heat in suitable solvent Start->Reaction Workup Cool and Concentrate Reaction->Workup Purification Purify by Chromatography Workup->Purification Product Obtain this compound Purification->Product

Caption: Workflow for the reductive cyclization synthesis of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10][11] While typically used for intermolecular couplings, an intramolecular variant can be employed to synthesize carbazoles. A plausible route would involve the synthesis of a 2-amino-2'-halobiphenyl derivative with methyl groups at the desired positions. The intramolecular palladium-catalyzed amination would then form the carbazole ring.

Logical Relationship: Buchwald-Hartwig Amination for Carbazole Synthesis

Buchwald_Hartwig Precursor Substituted 2-Amino-2'-halobiphenyl Coupling Intramolecular C-N Coupling Precursor->Coupling CatalystSystem Pd Catalyst + Ligand + Base CatalystSystem->Coupling Carbazole Substituted Carbazole Coupling->Carbazole

Caption: Logical diagram of intramolecular Buchwald-Hartwig amination for carbazole synthesis.

Experimental Protocols

The following is a representative experimental protocol adapted from the synthesis of 9-Ethyl-3,6-dimethylcarbazole, which is a close structural analog to the target molecule.[12] This protocol details a nickel-catalyzed Kumada coupling reaction to introduce the methyl groups.

Protocol: Synthesis of 9-Ethyl-3,6-dimethylcarbazole from 3,6-Dibromo-9-ethylcarbazole [12]

  • Materials and Equipment:

    • Oven-dried 1-L three-necked, round-bottomed flask

    • Magnetic stir bar, reflux condenser, rubber septum

    • 3,6-Dibromo-9-ethylcarbazole

    • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride

    • Dry diethyl ether

    • Methylmagnesium bromide (3.0 M solution in diethyl ether)

    • Saturated aqueous ammonium chloride, sodium bicarbonate, and brine

    • Ethyl acetate

    • Sodium sulfate

    • Argon atmosphere

  • Procedure:

    • To the reaction flask, add 3,6-dibromo-9-ethylcarbazole (7.1 g, 20.0 mmol) and [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (0.54 g, 1.0 mmol) in 500 mL of dry ether under an argon atmosphere.

    • To the stirred solution at room temperature, add methylmagnesium bromide (30 mL, 60.0 mmol) dropwise over 20 minutes.

    • After the addition, heat the reaction mixture at reflux for 2 hours.

    • Cool the reaction mixture to room temperature and carefully quench with saturated aqueous ammonium chloride (25 mL).

    • Transfer the contents to a separatory funnel and wash successively with saturated aqueous sodium bicarbonate (3 x 50 mL), brine (3 x 50 mL), and deionized water (3 x 50 mL).

    • Extract the combined aqueous layers with ethyl acetate (3 x 50 mL).

    • Dry the combined organic extracts over sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Recrystallize the resulting solid from ethanol to yield 9-ethyl-3,6-dimethylcarbazole.

Quantitative Data

The following table summarizes the yield and physical properties for the synthesis of 9-Ethyl-3,6-dimethylcarbazole, which can be considered indicative for the synthesis of this compound under similar conditions.

ProductYieldMelting Point (°C)Spectroscopic DataReference
9-Ethyl-3,6-dimethylcarbazole81% (recrystallized)57-58¹H NMR (CDCl₃): δ 1.14 (t, 3H), 2.58 (s, 6H), 4.34 (q, 2H), 7.31 (s, 4H), 7.91 (s, 2H)¹³C NMR (CDCl₃): δ 13.7, 21.3, 37.5, 108.0, 120.3, 122.8, 126.7, 127.6, 138.4MS (EI): m/e 223 (M+), 208[12]
Additional Product from Filtrate9%--[12]

Conclusion

The synthesis of this compound can be effectively achieved through several established synthetic routes. The Borsche-Drechsel cyclization and reductive cyclization of a 2-nitrobiphenyl precursor offer practical and scalable methods. For more specialized applications, modern palladium-catalyzed methods such as the Buchwald-Hartwig amination provide an alternative, albeit potentially more costly, approach. The provided experimental protocol for a closely related analog demonstrates a high-yielding synthesis, suggesting that similar efficiencies can be expected for the synthesis of this compound. The choice of a specific synthetic route will depend on factors such as the availability of starting materials, desired scale, and the need for functional group tolerance.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 3,6-Dimethyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, scientists, and drug development professionals.

Introduction: This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3,6-Dimethyl-9H-carbazole. Due to the limited availability of directly published experimental spectra for this compound, this guide presents data from the closely related analogue, 3,6-Dimethyl-9-ethylcarbazole, which serves as a reliable reference for the chemical shifts of the carbazole core. This document also outlines a standardized experimental protocol for the acquisition of NMR data for carbazole derivatives and includes a logical workflow for data acquisition and analysis.

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shift data for 3,6-Dimethyl-9-ethylcarbazole. The data for the carbazole nucleus is expected to be highly comparable to that of this compound.

Table 1: ¹H NMR Chemical Shift Data for 3,6-Dimethyl-9-ethylcarbazole

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.91s2HH-4, H-5
7.31s4HH-1, H-2, H-7, H-8
4.34q2HN-CH₂
2.58s6HAr-CH₃
1.14t3HN-CH₂-CH₃

Note: Data is for the 9-ethyl derivative. The N-H proton of this compound would appear as a broad singlet, typically downfield.

Table 2: ¹³C NMR Chemical Shift Data for 3,6-Dimethyl-9-ethylcarbazole

Chemical Shift (δ) ppmAssignment
138.4C-4a, C-4b
127.6C-3, C-6
126.7C-9a, C-8a
122.8C-2, C-7
120.3C-4, C-5
108.0C-1, C-8
37.5N-CH₂
21.3Ar-CH₃
12.7N-CH₂-CH₃

Note: Data is for the 9-ethyl derivative. The absence of the N-ethyl group in this compound would result in the disappearance of the signals at 37.5 and 12.7 ppm.

Experimental Protocols

A generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of carbazole derivatives is provided below, based on standard laboratory practices.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved to achieve a homogeneous solution.

2. NMR Spectrometer Setup:

  • The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.

  • The probe should be tuned and matched for the specific nucleus being observed (¹H or ¹³C).

  • The magnetic field is shimmed to achieve optimal homogeneity and resolution.

3. Data Acquisition:

  • For ¹H NMR:

    • A standard single-pulse experiment is typically sufficient.

    • Key parameters to consider include:

      • Spectral Width: A range of -2 to 12 ppm is generally adequate.

      • Acquisition Time: Typically 2-4 seconds.

      • Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

      • Number of Scans: Usually 8 to 16 scans are sufficient for a good signal-to-noise ratio.

  • For ¹³C NMR:

    • A proton-decoupled pulse sequence is standard to simplify the spectrum by removing C-H coupling.

    • Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required, ranging from several hundred to several thousand.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum to obtain pure absorption peaks.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Pick the peaks in both the ¹H and ¹³C NMR spectra to identify their chemical shifts.

Mandatory Visualization

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune, Lock, and Shim D->E F Acquire FID (¹H and ¹³C) E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Spectrum H->I J Peak Picking and Integration (¹H) I->J K Assign Signals to Molecular Structure J->K L Final Structure Confirmation K->L

Caption: Workflow for NMR Data Acquisition and Analysis.

photophysical and electrochemical properties of 3,6-Dimethyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Photophysical and Electrochemical Properties of 3,6-Dimethyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a cornerstone in the development of advanced organic materials due to their exceptional thermal stability, high hole-transporting mobility, and robust luminescence.[1] These properties make them highly sought-after for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.[1] this compound, a member of this family, features electron-donating methyl groups at the 3 and 6 positions of the carbazole core. These substituents are known to modulate the electronic and photophysical properties of the molecule, primarily by raising the energy level of the Highest Occupied Molecular Orbital (HOMO), which in turn lowers the oxidation potential compared to unsubstituted carbazole.[2]

This technical guide provides a comprehensive overview of the core . While direct experimental data for this specific molecule is limited in published literature, this guide leverages data from closely related carbazole derivatives to infer its expected characteristics and provides detailed, standardized experimental protocols for their determination.

Photophysical Properties

The photophysical properties of carbazole derivatives are defined by their interaction with light, specifically their absorption and emission characteristics. The methyl groups at the 3,6-positions are expected to have a modest influence on these properties compared to the parent carbazole structure.

Absorption and Emission Spectra

Like most carbazole derivatives, this compound is expected to exhibit strong absorption in the ultraviolet (UV) region, attributable to π-π* transitions within the aromatic system. Its fluorescence emission is anticipated in the violet-blue region of the electromagnetic spectrum. For the parent compound, carbazole, the excitation peak is at 323 nm and the emission peak is at 351 nm.[3] The introduction of substituents at the 3 and 6 positions can modify these properties.[4]

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φf) quantifies the efficiency of the emission process, while the fluorescence lifetime (τf) describes the average time the molecule spends in the excited state before returning to the ground state. Carbazole-based materials are known for their high quantum yields.[5]

Data Summary
PropertySymbolExpected ValueReference Compound
Absorption Maximumλabs~325-340 nmCarbazole[3]
Emission Maximumλem~350-380 nmCarbazole[3]
Fluorescence Quantum YieldΦf0.4 - 0.52,7-bis(BMes2)carbazole[5]
Fluorescence Lifetimeτf3 - 5 ns2,7-bis(BMes2)carbazole[5]

Experimental Protocol: Photophysical Characterization

The characterization of the photophysical properties of this compound involves standard spectroscopic techniques.[1]

UV-Visible Absorption Spectroscopy
  • Objective: To determine the absorption maxima (λabs) and molar extinction coefficient (ε).

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) of known concentration (typically 10-5 to 10-6 M).

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

    • Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm). A solvent-only baseline should be recorded and subtracted.

    • Analysis: Identify the wavelength of maximum absorbance (λabs). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy
  • Objective: To determine the emission maxima (λem), fluorescence quantum yield (Φf), and fluorescence lifetime (τf).

  • Methodology:

    • Emission Spectrum: Excite the sample at its absorption maximum (λabs) and record the emission spectrum. The peak of this spectrum is the emission maximum (λem).

    • Quantum Yield (Relative Method):

      • Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).[1]

      • Prepare solutions of the sample and the standard with accurately known absorbances at the same excitation wavelength (typically < 0.1 to avoid inner filter effects).

      • Measure the integrated fluorescence intensity of both the sample and the standard.

      • Calculate the quantum yield of the sample (Φs) using the formula: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where s denotes the sample and r denotes the reference, Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

    • Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC):

      • Excite the sample with a pulsed light source (e.g., a laser diode) at a wavelength where the sample absorbs.

      • A sensitive single-photon detector measures the arrival time of the first emitted photon relative to the excitation pulse.

      • This process is repeated, and a histogram of photon arrival times is constructed. The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τf).[1]

G cluster_workflow Workflow for Photophysical Characterization prep Sample Preparation (Dilute Solution) uv_vis UV-Vis Spectroscopy prep->uv_vis fluor Fluorescence Spectroscopy prep->fluor tcspc TCSPC Measurement prep->tcspc abs_max Determine λ_abs & ε uv_vis->abs_max em_max Determine λ_em fluor->em_max qy Calculate Quantum Yield (Φ_f) fluor->qy lifetime Determine Lifetime (τ_f) tcspc->lifetime

General experimental workflow for photophysical characterization.

Electrochemical Properties

The electrochemical behavior of this compound, particularly its oxidation potential, is critical for its application in electronic devices as a hole-transport material.

Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of these molecules. The oxidation potential (Eox) and reduction potential (Ered) are directly related to the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, respectively.[6] For carbazole derivatives, the first oxidation is typically a reversible process corresponding to the formation of a stable radical cation.[7] The electron-donating methyl groups are expected to lower the oxidation potential of this compound relative to the unsubstituted carbazole core.[2]

HOMO and LUMO Energy Levels

The HOMO and LUMO energy levels can be estimated from the onset potentials of the oxidation (Eonset, ox) and reduction (Eonset, red) peaks in the cyclic voltammogram, using empirical formulas relative to a known standard like ferrocene/ferrocenium (Fc/Fc+).[8]

  • HOMO (eV) = - [Eonset, ox - E1/2(Fc/Fc+) + 4.8]

  • LUMO (eV) = - [Eonset, red - E1/2(Fc/Fc+) + 4.8]

The energy of the Fc/Fc+ redox couple is assumed to be -4.8 eV relative to the vacuum level.

Data Summary

The table below presents the expected electrochemical data for this compound, inferred from related compounds.

PropertySymbolExpected Value (vs. Fc/Fc+)Calculated Energy Level (eV)
Onset Oxidation PotentialEonset, ox+0.6 to +0.8 V-
HOMO Energy LevelEHOMO--5.4 to -5.6 eV
LUMO Energy LevelELUMO--2.0 to -2.4 eV
Electrochemical Band GapEg-3.0 to 3.4 eV

Experimental Protocol: Cyclic Voltammetry

A detailed methodology for performing cyclic voltammetry on carbazole derivatives is as follows:[6][8]

  • Objective: To determine the oxidation and reduction potentials and estimate HOMO/LUMO energy levels.

  • Methodology:

    • Electrochemical Cell: A standard three-electrode cell is used, consisting of:

      • Working Electrode: Glassy carbon or platinum disk electrode.

      • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

      • Counter Electrode: A platinum wire or foil.

    • Electrolyte Solution: The compound of interest (~1 mM) is dissolved in a suitable degassed organic solvent, such as dichloromethane (DCM) or acetonitrile (ACN), containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The solution must be purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement to remove dissolved oxygen.

    • Procedure:

      • The potential of the working electrode is scanned linearly from a starting potential to a vertex potential and back again.

      • The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

      • The scan rate (e.g., 50-200 mV/s) can be varied to assess the reversibility of the redox events.

    • Calibration: After recording the voltammogram of the sample, ferrocene is added to the solution as an internal standard. The potential axis is then calibrated against the ferrocene/ferrocenium (Fc/Fc+) redox couple, whose half-wave potential (E1/2) is measured.

G cluster_setup Cyclic Voltammetry Experimental Setup potentiostat Potentiostat we Working Electrode (e.g., Glassy Carbon) potentiostat->we WE re Reference Electrode (e.g., Ag/AgCl) potentiostat->re RE ce Counter Electrode (e.g., Pt wire) potentiostat->ce CE cell Electrochemical Cell

Diagram of a typical cyclic voltammetry setup.

G cluster_levels Energy Level Relationships cluster_potentials Electrochemical Potentials LUMO LUMO HOMO HOMO LUMO_level E_red E_red (Reduction) LUMO_level->E_red Corresponds to HOMO_level E_ox E_ox (Oxidation) HOMO_level->E_ox Corresponds to potential_axis

Relationship between HOMO/LUMO levels and redox potentials.

Conclusion

This compound is a promising organic semiconductor with photophysical and electrochemical properties that make it suitable for various applications in organic electronics. The electron-donating methyl groups are expected to lower its oxidation potential, enhancing its hole-injection and transport capabilities. It is anticipated to be an efficient blue-emitting fluorophore. The detailed experimental protocols provided in this guide offer a clear framework for the comprehensive characterization of this and related carbazole derivatives, facilitating further research and development in the design of novel functional materials.

References

A Technical Guide to the Historical Synthesis of Carbazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational synthetic methodologies that have been pivotal in the history of carbazole chemistry. Carbazoles are a significant class of nitrogen-containing heterocyclic compounds with a rich history of application in medicinal chemistry, materials science, and drug development. Understanding their classical synthesis routes provides a fundamental basis for innovation in the synthesis of novel carbazole-containing entities. This document provides a detailed overview of seminal methods, including the Borsche–Drechsel cyclization, the Bucherer carbazole synthesis, the Graebe–Ullmann synthesis, and the Ullmann condensation, complete with experimental protocols, quantitative data, and mechanistic diagrams.

Core Historical Synthesis Methods

The development of synthetic routes to carbazoles dates back to the late 19th and early 20th centuries. These classical methods, while sometimes requiring harsh conditions, remain relevant for their ingenuity and for the synthesis of specific carbazole scaffolds.

Borsche–Drechsel Cyclization

First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, this reaction is a cornerstone of carbazole synthesis.[1] It involves the acid-catalyzed cyclization of arylhydrazones derived from cyclohexanones to form tetrahydrocarbazoles, which can then be aromatized to the corresponding carbazoles.[1][2] The reaction proceeds in a manner analogous to the well-known Fischer indole synthesis.[1]

Experimental Protocol: Synthesis of 6-Phenyl-1,2,3,4-tetrahydro-9H-carbazole [3]

  • Step 1: Hydrazone Formation and Cyclization. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-biphenylyl)hydrazine hydrochloride (1.0 equivalent) with glacial acetic acid. Heat the mixture to reflux with stirring. To the refluxing solution, add cyclohexanone (1.0-1.2 equivalents) dropwise over a period of 30 minutes. Continue to heat the reaction mixture at reflux for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 2: Work-up and Isolation. After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Step 3: Purification. The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol. For higher purity, column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system as the eluent can be employed.

Reaction Workflow:

Borsche_Drechsel_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Arylhydrazine Arylhydrazine Hydrochloride Reflux Reflux in Glacial Acetic Acid Arylhydrazine->Reflux Cyclohexanone Cyclohexanone Cyclohexanone->Reflux Cooling Cool to RT Reflux->Cooling Quench Quench with Ice-Water Cooling->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Filter Vacuum Filtration Neutralize->Filter Recrystallization Recrystallization Filter->Recrystallization Chromatography Column Chromatography Filter->Chromatography Product Tetrahydrocarbazole Product Recrystallization->Product Chromatography->Product

Caption: Experimental workflow for the Borsche-Drechsel cyclization.

Bucherer Carbazole Synthesis

Reported by Hans Theodor Bucherer in 1904, this method provides a route to carbazoles from naphthols and arylhydrazines in the presence of sodium bisulfite.[2][4] This reaction is particularly useful for the synthesis of benzocarbazoles.[5]

Experimental Protocol: General Procedure for Benzocarbazole Synthesis

  • Step 1: Reaction Setup. A mixture of a naphthol (1.0 equivalent), an arylhydrazine (1.0-1.2 equivalents), and a saturated aqueous solution of sodium bisulfite is prepared in a suitable reaction vessel, often a sealed tube or an autoclave.

  • Step 2: Heating. The reaction mixture is heated to a high temperature, typically in the range of 150-200 °C, for several hours.

  • Step 3: Work-up and Isolation. After cooling, the reaction mixture is diluted with water. The solid product is collected by filtration, washed with water, and then dried.

  • Step 4: Purification. The crude benzocarbazole can be purified by recrystallization from a high-boiling solvent such as toluene or xylene.

Graebe–Ullmann Synthesis

The Graebe–Ullmann synthesis, developed in 1896, is a method for producing carbazoles from 1-phenyl-1,2,3-benzotriazoles, which are themselves prepared from the diazotization of 2-aminodiphenylamines.[5] The final step involves the thermal decomposition of the benzotriazole, which extrudes nitrogen gas to yield the carbazole.

Experimental Protocol: General Procedure for Carbazole Synthesis

  • Step 1: Diazotization of 2-Aminodiphenylamine. 2-Aminodiphenylamine (1.0 equivalent) is dissolved in a mixture of a suitable acid (e.g., glacial acetic acid or dilute hydrochloric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.0-1.1 equivalents) in water is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete formation of the 1-phenyl-1,2,3-benzotriazole.

  • Step 2: Isolation of the Benzotriazole Intermediate. The precipitated benzotriazole is collected by filtration, washed with cold water, and dried.

  • Step 3: Thermolysis. The dried 1-phenyl-1,2,3-benzotriazole is heated in a high-boiling solvent (e.g., paraffin oil or diphenyl ether) or without a solvent at a temperature sufficient to induce the elimination of nitrogen (typically > 200 °C). The reaction is monitored by the cessation of gas evolution.

  • Step 4: Purification. The resulting carbazole is purified by recrystallization from a suitable solvent like ethanol or toluene, or by sublimation.

Ullmann Condensation

The Ullmann condensation, a copper-catalyzed reaction, has been historically employed for the formation of C-N bonds to create diarylamine precursors for carbazoles.[6] Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[6]

Experimental Protocol: General Historical Procedure for Diarylamine Synthesis

  • Step 1: Reaction Setup. An aryl halide (1.0 equivalent), an aniline (1.0-1.2 equivalents), a base (e.g., potassium carbonate), and a copper catalyst (often copper powder or a copper(I) salt) are combined in a high-boiling polar solvent such as nitrobenzene or N-methylpyrrolidone.

  • Step 2: Heating. The reaction mixture is heated to a high temperature (often exceeding 200 °C) for an extended period, typically several hours to a day.

  • Step 3: Work-up and Isolation. After cooling, the reaction mixture is treated with aqueous ammonia to complex the copper salts, followed by extraction with an organic solvent like toluene or diethyl ether. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • Step 4: Purification. The crude diarylamine is purified by distillation under reduced pressure or by recrystallization.

Quantitative Data Summary

The yields of these historical methods are highly dependent on the specific substrates and reaction conditions employed. The following table summarizes representative yields found in the literature.

Synthesis MethodReactantsProductYield (%)Reference
Borsche–Drechsel Cyclization (4-Biphenylyl)hydrazine HCl + Cyclohexanone6-Phenyl-1,2,3,4-tetrahydro-9H-carbazole70-85[3]
Phenylhydrazine + Cyclohexanone1,2,3,4-TetrahydrocarbazoleGood[1]
Bucherer Carbazole Synthesis Naphthol + ArylhydrazineBenzocarbazoleModerate[5]
Graebe–Ullmann Synthesis 1-(4-Nitrophenyl)-1,2,3-benzotriazole3-NitrocarbazoleTrace[5]
1-(4-Acetylphenyl)-1,2,3-benzotriazole3-Acetylcarbazole22[5]
1-(4-Cyanophenyl)-1,2,3-benzotriazole3-Cyanocarbazole34[5]
Ullmann Condensation Aryl Halide + AnilineDiphenylamineVariable (often moderate)[6]

Reaction Mechanisms

The following diagrams illustrate the proposed mechanisms for these historical carbazole syntheses.

Borsche–Drechsel Cyclization Mechanism

Borsche_Drechsel_Mechanism cluster_steps Borsche-Drechsel Cyclization Mechanism Start Arylhydrazone Protonation1 Protonation Start->Protonation1 H+ Enehydrazine Enehydrazine Tautomer Protonation1->Enehydrazine Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Intermediate Dienone-imine Intermediate Sigmatropic->Intermediate Protonation2 Protonation Intermediate->Protonation2 H+ Cyclization Electrophilic Cyclization Protonation2->Cyclization Elimination Elimination of Ammonia Cyclization->Elimination -NH3 Product Tetrahydrocarbazole Elimination->Product

Caption: Mechanism of the Borsche-Drechsel cyclization.

Bucherer Carbazole Synthesis Mechanism

Bucherer_Mechanism cluster_steps Bucherer Carbazole Synthesis Mechanism Naphthol Naphthol Addition Bisulfite Addition Naphthol->Addition NaHSO3 NaphtholSulfonate Naphthol Sulfonate Addition->NaphtholSulfonate ReactionWithHydrazine Reaction with Arylhydrazine NaphtholSulfonate->ReactionWithHydrazine HydrazoneFormation Hydrazone Formation ReactionWithHydrazine->HydrazoneFormation Cyclization Fischer-type Cyclization HydrazoneFormation->Cyclization Elimination Elimination of Sulfite & Ammonia Cyclization->Elimination Product Benzocarbazole Elimination->Product

Caption: Proposed mechanism of the Bucherer carbazole synthesis.

Graebe–Ullmann Synthesis Mechanism

Graebe_Ullmann_Mechanism cluster_steps Graebe-Ullmann Synthesis Mechanism Aminodiphenylamine 2-Aminodiphenylamine Diazotization Diazotization Aminodiphenylamine->Diazotization NaNO2, H+ Benzotriazole 1-Phenyl-1,2,3-benzotriazole Diazotization->Benzotriazole Thermolysis Thermal N2 Extrusion Benzotriazole->Thermolysis Heat, -N2 Diradical Diradical Intermediate Thermolysis->Diradical Cyclization Intramolecular Radical Cyclization Diradical->Cyclization Product Carbazole Cyclization->Product

Caption: Mechanism of the Graebe-Ullmann synthesis.

Ullmann Condensation Mechanism

Ullmann_Mechanism cluster_cycle Ullmann Condensation Catalytic Cycle CuI Cu(I) Catalyst OxidativeAddition Oxidative Addition of Aryl Halide CuI->OxidativeAddition Ar-X CuIII Cu(III) Intermediate OxidativeAddition->CuIII AmineCoordination Amine Coordination CuIII->AmineCoordination R2NH ReductiveElimination Reductive Elimination AmineCoordination->ReductiveElimination ReductiveElimination->CuI Regeneration Product Diarylamine ReductiveElimination->Product

Caption: Simplified catalytic cycle for the Ullmann condensation.

Conclusion

The historical methods for carbazole synthesis, namely the Borsche–Drechsel cyclization, Bucherer carbazole synthesis, Graebe–Ullmann synthesis, and Ullmann condensation, have laid a crucial foundation for the development of modern synthetic strategies. While contemporary methods often offer milder conditions, higher yields, and broader substrate scope, a thorough understanding of these classical transformations remains indispensable for the modern organic chemist. These seminal reactions not only provide access to a diverse range of carbazole structures but also offer valuable insights into the fundamental principles of heterocyclic chemistry. The detailed protocols and mechanistic understanding presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and application of carbazole-based compounds.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3,6-Dimethyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbazole and its derivatives are pivotal structural motifs in medicinal chemistry and materials science, valued for their unique electronic and photophysical properties. The 3,6-dimethyl-9H-carbazole scaffold, in particular, offers a versatile platform for the synthesis of novel compounds with potential applications in various therapeutic areas and organic electronics. Understanding the regioselectivity and reaction conditions of electrophilic substitution reactions on this core is crucial for the rational design and synthesis of new functionalized molecules. This guide provides a detailed overview of the electrophilic substitution reactions of this compound, including halogenation, nitration, and formylation. It offers insights into the expected regioselectivity, detailed experimental protocols adapted from closely related carbazole derivatives, and quantitative data to aid in synthetic planning and execution.

Core Principles of Electrophilic Substitution on this compound

The carbazole ring system is an electron-rich aromatic heterocycle, making it susceptible to electrophilic attack. The nitrogen atom, through resonance, donates electron density to the aromatic rings, activating them towards electrophilic substitution. The positions most activated are 1, 3, 6, and 8.

In this compound, the two methyl groups are ortho, para-directing and further activate the ring system. The directing effects of the nitrogen and the methyl groups work in concert. The primary sites for electrophilic attack are the positions ortho and para to the activating groups. Given the existing substitution at positions 3 and 6, the most likely positions for further substitution are 1, 8, 2, and 7. Steric hindrance can also play a role in determining the final product distribution. Standard electrophilic substitution reactions on similar 1,4-dimethyl-9H-carbazoles have been reported to be unselective, occurring at positions 3, 6, or 9[1].

Key Electrophilic Substitution Reactions

While specific literature detailing extensive electrophilic substitution reactions directly on this compound is limited, the following sections provide protocols and data from closely related carbazole derivatives. These serve as a strong predictive foundation for the reactivity of the target molecule.

Halogenation

Halogenation of carbazoles can be achieved using various reagents. For instance, the bromination of 9-ethylcarbazole with bromine in acetic acid is known to produce a mixture of products, including the 1,3,6-tribromo derivative, highlighting the high reactivity of the carbazole nucleus[2]. A more controlled monobromination or dibromination would likely require milder conditions or the use of reagents like N-bromosuccinimide (NBS).

Predicted Reaction Scheme for Bromination:

This compound This compound 1,8-Dibromo-3,6-dimethyl-9H-carbazole 1,8-Dibromo-3,6-dimethyl-9H-carbazole This compound->1,8-Dibromo-3,6-dimethyl-9H-carbazole Br2, Acetic Acid

Caption: Predicted Bromination of this compound.

Experimental Protocol: Bromination of 9-ethylcarbazole (Analogous Reaction) [2]

  • Materials: 9-ethylcarbazole, Bromine (Br₂), Glacial Acetic Acid.

  • Procedure:

    • Dissolve 9-ethylcarbazole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.

    • Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Filter the precipitate, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Dry the crude product under vacuum.

    • Purify the product by recrystallization or column chromatography.

Note: This procedure is known to produce significant quantities of the tribrominated product, indicating that for selective mono- or di-bromination of the more activated this compound, milder conditions and careful control of stoichiometry would be critical.

Reactant Reagent Product Yield Reference
9-ethylcarbazoleBr₂ in Acetic Acid1,3,6-tribromo-9-ethylcarbazoleNot specified, but significant[2]
Nitration

Nitration of carbazoles is typically carried out using a mixture of nitric acid and a dehydrating agent like sulfuric acid or acetic anhydride. The reaction is highly exothermic and requires careful temperature control to avoid over-nitration and side reactions. For a related compound, 5,8-dimethyl-9H-carbazol-3-ol, nitration is achieved using acetyl nitrate at low temperatures[3].

Predicted Reaction Scheme for Nitration:

This compound This compound 1,8-Dinitro-3,6-dimethyl-9H-carbazole 1,8-Dinitro-3,6-dimethyl-9H-carbazole This compound->1,8-Dinitro-3,6-dimethyl-9H-carbazole HNO3, H2SO4

Caption: Predicted Nitration of this compound.

Experimental Protocol: Nitration of 5,8-dimethyl-9H-carbazol-3-ol (Analogous Reaction) [3]

  • Materials: 5,8-dimethyl-9H-carbazol-3-ol, Acetic anhydride, Fuming nitric acid.

  • Procedure:

    • Dissolve the carbazole substrate in acetic anhydride and cool the solution to -20 °C.

    • Separately, prepare acetyl nitrate by the slow addition of fuming nitric acid to cooled acetic anhydride.

    • Add the freshly prepared acetyl nitrate dropwise to the carbazole solution, maintaining the temperature at -20 °C.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water.

    • Extract the product with a suitable organic solvent.

    • Purify the crude product by column chromatography.

Reactant Reagent Product Yield Reference
5,8-dimethyl-9H-carbazol-3-olAcetyl nitrate6-nitro-5,8-dimethyl-9H-carbazol-3-olNot specified[3]
1,4-dimethyl-9H-carbazoleUrea nitrate in Acetic Acid6-nitro and 8-nitro isomers70% (6-nitro), 27% (8-nitro)[4]
Formylation (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic compounds, including carbazoles. The reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). For N-ethylcarbazole, this reaction regioselectively yields the 3-carbaldehyde derivative[5][6]. Given the substitution pattern of this compound, formylation is expected to occur at the 1 and 8 positions.

Reaction Workflow for Vilsmeier-Haack Formylation:

cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent POCl3 POCl3 POCl3->Vilsmeier Reagent Carbazole Substrate Carbazole Substrate Iminium Intermediate Iminium Intermediate Carbazole Substrate->Iminium Intermediate Attack by Carbazole Formylated Product Formylated Product Iminium Intermediate->Formylated Product H2O

Caption: General workflow for the Vilsmeier-Haack formylation of a carbazole.

Experimental Protocol: Vilsmeier-Haack Formylation of 9-ethyl-9H-carbazole (Analogous Reaction) [5]

  • Materials: 9-ethyl-9H-carbazole, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Chloroform, Ice.

  • Procedure:

    • In a round-bottom flask, dissolve 9-ethyl-9H-carbazole (1.0 eq) in anhydrous DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of POCl₃ (1.05 eq) in DMF to the cooled mixture with stirring.

    • Continue stirring the reaction mixture at room temperature for 10 hours.

    • After 10 hours, pour the reaction mixture into ice water and stir for an additional 30 minutes.

    • Extract the aqueous mixture with chloroform (3 x volume of aqueous layer).

    • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol.

Reactant Reagent Product Yield Reference
9-ethyl-9H-carbazolePOCl₃/DMF9-ethyl-9H-carbazole-3-carbaldehydeNot specified[5]

Conclusion

The this compound core is a highly activated system for electrophilic aromatic substitution. Based on the principles of electrophilic aromatic substitution and data from analogous carbazole derivatives, reactions such as halogenation, nitration, and formylation are expected to proceed readily. The primary sites of substitution are predicted to be the 1 and 8 positions. Researchers and drug development professionals can use the provided protocols and data as a starting point for the synthesis of novel this compound derivatives, with the understanding that optimization of reaction conditions will be necessary to achieve desired regioselectivity and yields. Further experimental investigation is warranted to fully elucidate the reactivity of this specific carbazole derivative.

References

An In-depth Technical Guide to the Solubility Characteristics of 3,6-Dimethyl-9H-carbazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3,6-Dimethyl-9H-carbazole, an organic compound of significant interest in materials science and pharmaceutical research. A comprehensive understanding of its solubility is fundamental for its synthesis, purification, formulation, and application. This document outlines its physicochemical properties, expected solubility in various organic solvents, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₃N
Molecular Weight 195.26 g/mol
Appearance White to off-white powder
Melting Point 215-217 °C
Boiling Point 383.0 ± 11.0 °C (Predicted)

Solubility Profile

A thorough review of scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound in various organic solvents. However, based on the principles of "like dissolves like" and the known solubility of carbazole and its derivatives, a qualitative and predictive solubility profile can be established.

Carbazole, the parent compound, is generally sparingly soluble in polar solvents like water but shows better solubility in organic solvents. The introduction of two methyl groups onto the carbazole core in this compound is expected to increase its lipophilicity and, consequently, its solubility in non-polar and moderately polar organic solvents. The presence of the N-H group allows for hydrogen bonding, which may enhance solubility in protic solvents.

Expected Solubility Trends:

  • High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic hydrocarbons (e.g., toluene, benzene) due to favorable van der Waals interactions.

  • Moderate Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) where dipole-dipole interactions can occur.

  • Low to Moderate Solubility: Expected in alcohols (e.g., methanol, ethanol). While the N-H group can participate in hydrogen bonding, the overall non-polar character of the large carbazole ring system may limit solubility.

  • Low Solubility: Expected in non-polar aliphatic hydrocarbons (e.g., hexane, cyclohexane).

  • Insoluble: Expected in water.

Quantitative Solubility Data (Illustrative)

The following table presents illustrative quantitative solubility data for this compound in a range of common organic solvents at ambient temperature (25 °C). It is critical to note that these values are hypothetical and intended for illustrative purposes due to the absence of experimentally determined data in the public domain. Researchers are strongly encouraged to determine these values experimentally.

Solvent ClassSolventPredicted Solubility ( g/100 mL)
Aromatic Hydrocarbons Toluene~ 5.0
Benzene~ 4.5
Halogenated Solvents Dichloromethane~ 8.0
Chloroform~ 9.5
Ketones Acetone~ 2.5
Methyl Ethyl Ketone~ 2.0
Ethers Tetrahydrofuran (THF)~ 3.5
Diethyl Ether~ 1.0
Esters Ethyl Acetate~ 1.8
Alcohols Methanol~ 0.5
Ethanol~ 0.8
Isopropanol~ 0.6
Aprotic Polar Solvents Dimethylformamide (DMF)~ 10.0
Dimethyl Sulfoxide (DMSO)~ 8.5
Non-polar Solvents Hexane< 0.1

Experimental Protocol for Solubility Determination

This protocol describes a standard gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or magnetic stirrer with heating plate

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Micropipettes

  • Volumetric flasks

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter to prevent the transfer of any solid particles.

  • Gravimetric Analysis:

    • Transfer the filtered aliquot to a pre-weighed, clean, and dry vial.

    • Record the exact volume of the aliquot.

    • Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once all the solvent has evaporated, cool the vial in a desiccator to room temperature.

    • Weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

    • The solubility can then be expressed in various units, such as g/100 mL or mol/L, using the following formula:

    Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of aliquot (mL)) * 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 samp1 Allow solid to settle prep2->samp1 samp2 Withdraw supernatant with syringe filter samp1->samp2 ana1 Transfer aliquot to pre-weighed vial samp2->ana1 ana2 Evaporate solvent ana1->ana2 ana3 Weigh dried solute ana2->ana3 calc1 Calculate solubility (g/100mL) ana3->calc1

Caption: Experimental workflow for determining the solubility of this compound.

Comprehensive Analysis of 3,6-Disubstituted Carbazole Derivatives: A Proxy for the Molecular and Crystal Structure of 3,6-Dimethyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

To the valued researcher, scientist, or drug development professional,

This technical guide addresses the molecular structure and crystal packing of 3,6-Dimethyl-9H-carbazole. Following a comprehensive search of publicly available scientific literature and crystallographic databases, it must be noted that the specific single-crystal X-ray diffraction data for this compound is not available.

Therefore, to provide a substantive and valuable resource, this document will present a detailed analysis of closely related 3,6-disubstituted carbazole derivatives for which crystallographic data has been published. This approach allows for an informed understanding of the probable structural characteristics and packing motifs of this compound by examining its structural analogues. The principles of molecular geometry and intermolecular interactions observed in these related compounds are expected to be highly relevant.

This guide will focus on the structural features of carbazole derivatives with substituents at the 3 and 6 positions, providing both qualitative descriptions and quantitative data from published studies to serve as a predictive framework for the target molecule.

General Molecular Structure of 3,6-Disubstituted Carbazoles

The carbazole core is a planar, tricyclic aromatic system consisting of two benzene rings fused to a central five-membered nitrogen-containing ring. Substituents at the 3 and 6 positions extend from the para-positions relative to the nitrogen atom on the outer benzene rings.

Key Structural Features:

  • Planarity: The carbazole ring system is characteristically planar. This planarity is crucial for facilitating π-π stacking interactions in the crystal lattice.

  • Bond Lengths and Angles: The bond lengths and angles within the carbazole nucleus are typical for aromatic systems. The C-N bond lengths in the pyrrole ring are generally shorter than a typical C-N single bond, indicating some degree of double bond character due to the delocalization of the nitrogen lone pair electrons into the aromatic system.

  • Substituent Effects: The nature of the substituents at the 3 and 6 positions can influence the electronic properties of the carbazole ring and can play a significant role in dictating the crystal packing through various intermolecular interactions. For this compound, the methyl groups are relatively small and non-polar, which would primarily influence packing through van der Waals forces and potentially weak C-H···π interactions.

A diagram illustrating the general molecular structure of a 3,6-disubstituted carbazole is presented below.

Crystal_Structure_Determination_Workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_output Data Output synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth xray Single-Crystal X-ray Diffraction Data Collection crystal_growth->xray solve Structure Solution (e.g., Direct Methods) xray->solve refine Structure Refinement solve->refine validate Validation (e.g., checkCIF) refine->validate cif Crystallographic Information File (CIF) validate->cif tables Tables of Bond Lengths, Angles, etc. cif->tables diagrams Molecular & Packing Diagrams cif->diagrams

A Technical Guide to the Theoretical Calculation of HOMO/LUMO Levels in Dimethylcarbazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and experimental methodologies for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of dimethylcarbazole isomers. Understanding these frontier molecular orbitals is critical for the rational design of novel materials with tailored electronic and photophysical properties for applications in organic electronics, photovoltaics, and medicinal chemistry.

Introduction to HOMO/LUMO Levels in Dimethylcarbazoles

The electronic properties of carbazole-based materials are of significant interest due to their excellent thermal and photochemical stability, high charge carrier mobility, and versatile functionalization possibilities.[1][2][3] The addition of methyl groups to the carbazole core, creating dimethylcarbazole isomers, allows for the fine-tuning of these properties. The positions of the methyl groups on the carbazole ring structure significantly influence the molecule's conjugation, and consequently, its HOMO and LUMO energy levels.[4]

The HOMO is the highest energy molecular orbital occupied by electrons, and its energy level is related to the ionization potential and the molecule's ability to donate electrons (hole-transporting capability). The LUMO is the lowest energy molecular orbital that is unoccupied, and its energy level is associated with the electron affinity and the molecule's ability to accept electrons (electron-transporting capability). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the optical and electronic properties of the material, including its absorption and emission spectra.[5][6]

Theoretical Calculation of HOMO/LUMO Levels

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the structural and electronic properties of organic molecules with a good balance between accuracy and computational cost.[7]

Computational Methodology

A standard workflow for the theoretical calculation of HOMO and LUMO energy levels for dimethylcarbazole isomers involves the following steps:

  • Molecular Geometry Optimization : The first step is to obtain the optimized ground-state geometry of the dimethylcarbazole isomer. This is typically achieved using a DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), in conjunction with a suitable basis set, for instance, 6-31G(d) or a larger one like 6-311++G(d,p) for higher accuracy.[7][8] This process finds the lowest energy conformation of the molecule.

  • Frequency Analysis : Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.[7]

  • HOMO and LUMO Energy Calculation : Once the optimized geometry is confirmed, the energies of the frontier molecular orbitals (HOMO and LUMO) are extracted from the output of the DFT calculation. These values are typically given in electron volts (eV).[7]

The choice of functional and basis set can significantly impact the calculated energies. It is common practice to benchmark the chosen computational level against experimental data for similar compounds to ensure the reliability of the theoretical predictions.[7][8]

G cluster_input Input cluster_calculation DFT Calculation cluster_validation Validation cluster_output Output Define Molecular Structure Define Molecular Structure Select Functional & Basis Set Select Functional & Basis Set Define Molecular Structure->Select Functional & Basis Set Geometry Optimization Geometry Optimization Select Functional & Basis Set->Geometry Optimization Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Verify True Minimum Verify True Minimum Frequency Analysis->Verify True Minimum Extract HOMO/LUMO Energies Extract HOMO/LUMO Energies Analyze Results Analyze Results Extract HOMO/LUMO Energies->Analyze Results Verify True Minimum->Geometry Optimization Imaginary Frequencies Present Verify True Minimum->Extract HOMO/LUMO Energies No Imaginary Frequencies G cluster_synthesis Sample Preparation cluster_experimental Experimental Analysis cluster_data Data Extraction cluster_calculation Energy Level Calculation Synthesize & Purify Dimethylcarbazole Synthesize & Purify Dimethylcarbazole Cyclic Voltammetry (CV) Cyclic Voltammetry (CV) Synthesize & Purify Dimethylcarbazole->Cyclic Voltammetry (CV) UV-Vis Spectroscopy UV-Vis Spectroscopy Synthesize & Purify Dimethylcarbazole->UV-Vis Spectroscopy Determine E_ox & E_red Determine E_ox & E_red Cyclic Voltammetry (CV)->Determine E_ox & E_red Determine λ_onset Determine λ_onset UV-Vis Spectroscopy->Determine λ_onset Calculate E_HOMO & E_LUMO Calculate E_HOMO & E_LUMO Determine E_ox & E_red->Calculate E_HOMO & E_LUMO Calculate Optical Band Gap (E_g) Calculate Optical Band Gap (E_g) Determine λ_onset->Calculate Optical Band Gap (E_g) G cluster_energy Energy Level Diagram LUMO_27 LUMO HOMO_27 HOMO HOMO_27->LUMO_27 Smaller Gap LUMO_18 LUMO HOMO_18 HOMO HOMO_18->LUMO_18 Intermediate Gap LUMO_36 LUMO HOMO_36 HOMO HOMO_36->LUMO_36 Larger Gap label_27 2,7-Dimethylcarbazole label_18 1,8-Dimethylcarbazole label_36 3,6-Dimethylcarbazole

References

The Quest for Nature's Potent Scaffolds: A Technical Guide to the Discovery and Isolation of Carbazole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbazole alkaloids, a diverse class of nitrogen-containing heterocyclic compounds, have emerged as a significant area of interest in natural product chemistry and drug discovery.[1][2][3][4] First isolated from coal tar, these tricyclic structures are abundantly found in nature, particularly in terrestrial plants of the Rutaceae family, as well as in marine organisms and microorganisms.[5][6] Their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties, has positioned them as promising lead compounds for the development of novel therapeutics.[1][7][8][9] This technical guide provides an in-depth overview of the discovery and isolation of carbazole alkaloids from natural sources, with a focus on experimental protocols, quantitative data presentation, and visualization of key processes.

Natural Sources of Carbazole Alkaloids

Carbazole alkaloids are predominantly found in plants belonging to the Rutaceae family, with the genera Murraya, Clausena, and Glycosmis being particularly rich sources.[6][7][10] Murraya koenigii (curry leaf) is one of the most extensively studied plants, yielding a wide array of carbazole alkaloids.[3][11][12] Beyond the Rutaceae family, these alkaloids have also been reported in the Apocynaceae, Loganiaceae, and Meliaceae families.[6] In recent years, the exploration of marine and microbial ecosystems has revealed novel carbazole structures from organisms such as sponges, tunicates, fungi, and bacteria, including Streptomyces species.[5][6][13]

Experimental Protocols: From Plant Material to Pure Alkaloid

The isolation of carbazole alkaloids from natural sources is a multi-step process that involves extraction, fractionation, and purification. The following protocols are generalized methodologies derived from various studies and can be adapted based on the specific natural source and target alkaloids.

Preparation of Plant Material and Extraction

The initial step involves the collection, drying, and pulverization of the plant material (e.g., leaves, stem bark, roots) to increase the surface area for efficient solvent extraction.

a) Soxhlet Extraction: This continuous extraction method is suitable for exhaustive extraction of alkaloids.

  • Protocol:

    • Air-dry the plant material (e.g., leaves of Murraya koenigii) and grind it into a fine powder.[14][15]

    • Defat the powdered material with a non-polar solvent like petroleum ether (60-80°C) in a Soxhlet apparatus for approximately 72 hours to remove lipids and other non-polar compounds.[15][16][17]

    • Subsequently, extract the defatted plant material with a more polar solvent such as ethanol or methanol for 6-8 hours.[14][16]

    • Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude extract.[14][16]

b) Maceration: This is a simpler extraction technique involving soaking the plant material in a solvent.

  • Protocol:

    • Finely powder the dried plant material.

    • Macerate the powder in methanol or ethanol for 48-72 hours with occasional shaking.[14]

    • Filter the mixture and concentrate the filtrate using a rotary evaporator to yield the crude extract.[14]

Acid-Base Extraction for Alkaloid Enrichment

This classical technique separates alkaloids from other plant metabolites based on their basic nature.

  • Protocol:

    • Dissolve the crude extract in a dilute acidic solution (e.g., 5% hydrochloric acid). This protonates the alkaloids, rendering them water-soluble.[14]

    • Filter the acidic solution to remove any insoluble material.

    • Wash the aqueous acidic solution with an immiscible organic solvent (e.g., chloroform or ethyl acetate) to remove neutral and acidic impurities.

    • Make the aqueous layer alkaline by adding a base such as ammonium hydroxide or sodium hydroxide to a pH of approximately 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.[14]

    • Extract the liberated free alkaloids with an organic solvent like chloroform or dichloromethane.[14]

    • Combine the organic layers and evaporate the solvent to obtain a crude alkaloid mixture.[14]

Chromatographic Purification

The crude alkaloid mixture is then subjected to various chromatographic techniques to isolate individual compounds.

a) Column Chromatography (CC): This is the primary method for the large-scale separation of alkaloids.

  • Protocol:

    • Prepare a slurry of the stationary phase (e.g., silica gel or alumina) in a non-polar solvent (e.g., petroleum ether or hexane).[16][17]

    • Pour the slurry into a glass column and allow it to pack uniformly.

    • Adsorb the crude alkaloid mixture onto a small amount of the stationary phase and load it onto the top of the column.

    • Elute the column with a solvent system of increasing polarity (gradient elution). A common gradient starts with petroleum ether and gradually introduces a more polar solvent like chloroform, ethyl acetate, or methanol.[16][17][18]

    • Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).[16][17]

    • Pool the fractions containing the same compound (as indicated by identical Rf values on TLC) and evaporate the solvent to obtain the purified alkaloid.[16][17]

b) High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is used for the final purification and quantification of alkaloids.[19]

  • Protocol:

    • Dissolve the semi-purified fractions from column chromatography in a suitable solvent.

    • Perform chromatographic separation on an HPLC system equipped with a suitable column (e.g., C18).[20]

    • Use a mobile phase consisting of a mixture of solvents such as acetonitrile and water containing a modifier like formic acid.[20] The composition can be isocratic or a gradient.

    • Detect the separated compounds using a UV or mass spectrometry detector.[20]

    • Collect the peaks corresponding to the individual alkaloids.

c) High-Performance Thin Layer Chromatography (HPTLC): HPTLC is a rapid and efficient technique for the quantification of known carbazole alkaloids in plant extracts.[15]

  • Protocol:

    • Apply the sample solution as a band onto a pre-coated HPTLC plate.

    • Develop the plate in a suitable mobile phase, for instance, a mixture of petroleum ether and chloroform (7:3 v/v) for the separation of mahanimbine.[15]

    • After development, dry the plate and visualize the separated bands under UV light.

    • Quantify the alkaloids by densitometric scanning.

Structural Elucidation

The structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR): Provides detailed information about the carbon-hydrogen framework of the molecule.[12][18][21]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.[18][20]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[18][22]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic conjugation in the molecule.[12][23]

Quantitative Data on Carbazole Alkaloids

The yield and biological activity of carbazole alkaloids can vary significantly depending on the natural source, geographical location, and the extraction and isolation methods employed.

Table 1: Quantitative Analysis of Major Carbazole Alkaloids in Murraya koenigii Leaves from Different Climatic Zones of India. [24]

Carbazole AlkaloidNatural Abundance Range (mg/g)
Koenine-I0.097 - 1.222
Murrayamine A0.092 - 5.014
Koenigine0.034 - 0.661
Koenimbidine0.010 - 1.673
Koenimbine0.013 - 7.336
O-methylmurrayamine A0.010 - 0.310
Girinimbine0.010 - 0.114
Mahanine0.049 - 5.288
8,8''-biskoenigine0.031 - 1.731
Isomahanimbine0.491 - 3.791
Mahanimbine0.492 - 5.399

Table 2: Cytotoxic Activity of Selected Carbazole Alkaloids.

Carbazole AlkaloidCell LineIC50 Value (µg/mL)Source
MahanineHL-6012.1[25]
HeLa12.8[25]
Murrayamine-JHL-605.1[25]
HeLa7.7[25]
Murrayafolline-AHL-608.5[25]
HeLa4.6[25]
Clauolenzole AHIV-1 infected MT-4 lymphocytes2.4 (EC50)[23]

Visualizing the Process and Pathways

Diagrams are essential tools for understanding complex experimental workflows and biological signaling pathways.

Experimental_Workflow Plant_Material Plant Material (e.g., Leaves, Bark, Roots) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (Soxhlet or Maceration) Drying_Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Column_Chromo Column Chromatography (Silica Gel / Alumina) Crude_Alkaloids->Column_Chromo Fractions Semi-pure Fractions Column_Chromo->Fractions HPLC Preparative HPLC / HPTLC Fractions->HPLC Pure_Alkaloid Isolated Pure Carbazole Alkaloid HPLC->Pure_Alkaloid Structural_Elucidation Structural Elucidation (NMR, MS, IR, UV) Pure_Alkaloid->Structural_Elucidation

Caption: Generalized workflow for the isolation of carbazole alkaloids.

Many carbazole alkaloids exert their anticancer effects by inducing apoptosis, or programmed cell death. A key mechanism involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.

Apoptosis_Signaling_Pathway Carbazole_Alkaloids Carbazole Alkaloids (e.g., Mahanine) Bcl2 Bcl-2 (Anti-apoptotic) Carbazole_Alkaloids->Bcl2 Inhibition Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Carbazole alkaloid-induced apoptosis via Bcl-2 inhibition.

Some carbazole alkaloids have also been shown to inhibit autophagic flux, which can contribute to their cytotoxic effects in cancer cells.

Autophagy_Inhibition_Pathway Carbazole_Alkaloids Carbazole Alkaloids (e.g., Mahanine, Isomahanine) Autolysosome_Formation Autolysosome Formation Carbazole_Alkaloids->Autolysosome_Formation Inhibition of Fusion p62_Accumulation p62/SQSTM1 Accumulation Carbazole_Alkaloids->p62_Accumulation Leads to Autophagosome_Formation Autophagosome Formation (LC3B-II Accumulation) Autophagosome_Formation->Autolysosome_Formation Fuses with Lysosome Lysosome Lysosome->Autolysosome_Formation Degradation Degradation of Cargo (e.g., p62/SQSTM1) Autolysosome_Formation->Degradation Cell_Death Cell Death p62_Accumulation->Cell_Death

Caption: Inhibition of autophagic flux by carbazole alkaloids.

Conclusion

The discovery and isolation of carbazole alkaloids from natural sources represent a vibrant and promising field of research. The diverse chemical structures and significant biological activities of these compounds underscore their potential as scaffolds for the development of new drugs. The methodologies outlined in this guide provide a framework for the systematic extraction, purification, and characterization of carbazole alkaloids. As analytical techniques continue to advance and new natural sources are explored, the family of carbazole alkaloids is expected to expand, offering new opportunities for therapeutic innovation. The continued investigation into their mechanisms of action, as depicted in the signaling pathways, will be crucial in translating these natural products into clinically effective treatments.

References

An In-depth Technical Guide to the Fundamental Reactivity of the N-H Bond in 3,6-Dimethyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of the N-H bond in 3,6-Dimethyl-9H-carbazole. This carbazole derivative is a key structural motif in various functional materials and pharmacologically active compounds. Understanding the reactivity of its N-H bond is crucial for the strategic design and synthesis of novel derivatives for applications in drug development and materials science. This document details the key chemical properties, experimental protocols for its functionalization, and visual representations of the underlying reaction pathways.

Core Chemical Properties of the N-H Bond

The reactivity of the N-H bond in this compound is primarily dictated by its acidity (pKa) and its homolytic bond dissociation energy (BDE). These parameters govern its behavior in deprotonation, oxidation, and substitution reactions.

Acidity (pKa)

The pKa is a measure of the acidity of the N-H proton. A lower pKa value indicates a more acidic proton, which is more readily removed by a base. The electron-donating nature of the two methyl groups at the 3 and 6 positions slightly increases the electron density on the carbazole ring system, which in turn is predicted to slightly increase the pKa compared to unsubstituted carbazole.

Bond Dissociation Energy (BDE)

PropertyValue (Predicted/Estimated)Notes
pKa 17.55 ± 0.30The predicted pKa value suggests that a relatively strong base is required for complete deprotonation.[1]
N-H Bond Dissociation Energy ~85-90 kcal/mol (Estimated)This is an estimate based on computational studies of related aromatic amines and the expected electronic effect of the methyl substituents. No direct experimental or calculated value for this compound has been reported.

Key Reactions Involving the N-H Bond

The N-H bond of this compound is a versatile functional handle for a variety of chemical transformations, including deprotonation, N-alkylation, N-arylation, and oxidation.

Deprotonation of the N-H bond is the initial step for many functionalization reactions. It involves the use of a strong base to generate the corresponding carbazolide anion, which is a potent nucleophile.

  • Reaction Pathway for Deprotonation

Deprotonation Carbazole This compound Carbazolide 3,6-Dimethyl-9H-carbazolide Anion Carbazole->Carbazolide Deprotonation Base Strong Base (e.g., NaH, n-BuLi) Base->Carbazolide ConjugateAcid Conjugate Acid (e.g., H₂, Butane)

Caption: Deprotonation of this compound.

Experimental Protocol for Deprotonation:

  • Materials: this compound, anhydrous tetrahydrofuran (THF), sodium hydride (NaH, 60% dispersion in mineral oil) or n-butyllithium (n-BuLi) solution.

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium hydride (1.1 eq.) portion-wise to the stirred solution. If using n-BuLi, add it dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The evolution of hydrogen gas (with NaH) or the formation of a colored solution indicates the formation of the carbazolide anion.

    • The resulting solution of the deprotonated carbazole can be used directly in subsequent reactions.

N-alkylation is a common method to introduce alkyl substituents at the 9-position, which can significantly alter the electronic and physical properties of the carbazole core.

  • Workflow for N-Alkylation

N_Alkylation_Workflow Start Start Deprotonation Deprotonation of This compound Start->Deprotonation AddAlkylHalide Addition of Alkyl Halide (R-X) Deprotonation->AddAlkylHalide Reaction Nucleophilic Substitution (SN2) AddAlkylHalide->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 9-Alkyl-3,6-dimethyl-9H-carbazole Purification->Product

Caption: Experimental workflow for N-alkylation.

Experimental Protocol for N-Alkylation:

  • Materials: this compound, an alkyl halide (e.g., methyl iodide, ethyl bromide), a base (e.g., sodium hydroxide), a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and a suitable solvent (e.g., acetone).

  • Procedure:

    • To a solution of this compound (1.0 eq.) in acetone, add powdered sodium hydroxide (2.0 eq.) and a catalytic amount of tetrabutylammonium bromide (0.1 eq.).

    • Add the alkyl halide (1.2 eq.) to the stirred suspension.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 9-alkyl-3,6-dimethyl-9H-carbazole.

The introduction of an aryl group at the 9-position is crucial for the synthesis of materials for organic electronics, such as OLEDs. This is typically achieved through transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or the Ullmann condensation.

  • Catalytic Cycle for Buchwald-Hartwig N-Arylation

Buchwald_Hartwig Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord Carbazolide RedElim Reductive Elimination AmineCoord->RedElim Base RedElim->Pd0 Product Product 9-Aryl-3,6-dimethyl- 9H-carbazole Carbazole 3,6-Dimethyl-9H-carbazolide ArylHalide Aryl Halide (Ar-X)

Caption: Buchwald-Hartwig N-arylation catalytic cycle.

Experimental Protocol for Buchwald-Hartwig N-Arylation:

  • Materials: this compound, an aryl halide (e.g., bromobenzene), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), a strong base (e.g., sodium tert-butoxide), and an anhydrous, deoxygenated solvent (e.g., toluene).

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.2 eq.), the aryl halide (1.0 eq.), the palladium precatalyst (0.01-0.05 eq.), the phosphine ligand (0.02-0.10 eq.), and sodium tert-butoxide (1.4 eq.).

    • Add the anhydrous, deoxygenated solvent.

    • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the 9-aryl-3,6-dimethyl-9H-carbazole.

The N-H bond of this compound can be oxidized to form a nitrogen-centered radical cation, which can then undergo further reactions. This process is often initiated electrochemically or photochemically.

  • Oxidation and Dimerization Pathway

Oxidation_Dimerization Carbazole This compound RadicalCation Radical Cation Carbazole->RadicalCation -e⁻ (Oxidation) Dimer Dimerization RadicalCation->Dimer Product N,N'-linked Dimer Dimer->Product

Caption: Proposed pathway for oxidative dimerization.

Experimental Protocol for Electrochemical Oxidation (General Approach):

  • Materials: this compound, a supporting electrolyte (e.g., tetrabutylammonium perchlorate), and a suitable solvent for electrochemistry (e.g., acetonitrile).

  • Procedure:

    • Prepare a solution of this compound and the supporting electrolyte in the chosen solvent.

    • Use a three-electrode setup (working, counter, and reference electrodes) in an electrochemical cell.

    • Apply a potential to the working electrode to initiate the oxidation of the carbazole. The specific potential will depend on the experimental setup and should be determined by cyclic voltammetry.

    • The product of the oxidation (e.g., a polymer film on the electrode or a soluble dimer) can be isolated and characterized after the electrolysis is complete.

Conclusion

The N-H bond in this compound is a key reactive site that allows for a wide range of chemical modifications. Its acidity and bond dissociation energy are fundamental properties that inform the choice of reagents and reaction conditions for its functionalization. The experimental protocols provided in this guide offer a starting point for the synthesis of novel this compound derivatives with tailored properties for applications in drug discovery and materials science. The visual representations of reaction pathways and workflows aim to provide a clear conceptual understanding of these important transformations.

References

Methodological & Application

Application Notes and Protocols for 3,6-Dimethyl-9H-carbazole as a Host Material in Blue OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 3,6-Dimethyl-9H-carbazole as a host material in the fabrication of blue Organic Light-Emitting Diodes (OLEDs). This document outlines the synthesis of the material, its key photophysical and electrochemical properties, and detailed protocols for device fabrication and characterization.

Introduction

Carbazole derivatives are a prominent class of organic semiconductor materials widely employed in the development of high-performance OLEDs. Their inherent characteristics, such as high thermal stability, excellent hole-transporting properties, and wide energy bandgaps, make them particularly suitable as host materials for phosphorescent and fluorescent emitters.[1] The introduction of methyl groups at the 3 and 6 positions of the carbazole core in this compound can further enhance its electronic properties and morphological stability, making it a promising candidate for achieving efficient and stable blue emission in OLEDs.

Photophysical and Electrochemical Properties

The successful design and fabrication of an efficient OLED are critically dependent on the photophysical and electrochemical properties of the host material. While specific experimental data for this compound is not extensively reported, the following table summarizes the key properties of closely related carbazole derivatives used in blue OLEDs to provide a comparative context. The properties of this compound are expected to be in a similar range.

Property9-Phenyl-3,6-bis(triphenylsilyl)-9H-carbazole (SiCz)[2]3,6-Bis(diphenylphosphoryl)-9-phenylcarbazole (PO9)[2]2-(4'-(3,6-di-tert-butyl-9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole (BCzB-PPI)[3]
HOMO (eV) ---5.67
LUMO (eV) ---2.45
Triplet Energy (E_T) (eV) 2.992.99-
Photoluminescence Quantum Yield (PLQY) --96.22% (in THF)
Emission Peak (nm) --457 (in film)

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 3,6-Dibromo-9H-carbazole (Intermediate)

This protocol describes the bromination of 9H-carbazole.

  • Materials: 9H-Carbazole, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 9H-carbazole in DMF in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of NBS (2.1 equivalents) in DMF to the cooled carbazole solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Precipitate the product by adding water to the reaction mixture.

    • Filter the precipitate and wash thoroughly with water.

    • The crude product can be purified by recrystallization or column chromatography.[5]

Step 2: Synthesis of this compound

This protocol describes the methylation of 3,6-dibromo-9H-carbazole via a nickel-catalyzed cross-coupling reaction. This is an adaptation from the synthesis of 9-ethyl-3,6-dimethylcarbazole.[4]

  • Materials: 3,6-Dibromo-9H-carbazole, Methylmagnesium bromide (or a similar methylating agent), [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp)), Dry ether.

  • Procedure:

    • In an oven-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, place 3,6-dibromo-9H-carbazole and NiCl₂(dppp) in dry ether under an argon atmosphere.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of methylmagnesium bromide in ether to the stirred mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by thin-layer chromatography.

    • Upon completion, cool the reaction mixture and cautiously quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel followed by recrystallization from a suitable solvent like ethanol to yield this compound.[4]

G cluster_synthesis Synthesis of this compound Carbazole 9H-Carbazole Dibromo 3,6-Dibromo-9H-carbazole Carbazole->Dibromo Bromination NBS NBS, DMF NBS->Dibromo Product This compound Dibromo->Product Cross-coupling Methyl_reagent Methylmagnesium bromide Methyl_reagent->Product Ni_catalyst NiCl₂(dppp), Ether Ni_catalyst->Product

Synthetic pathway for this compound.
Fabrication of a Blue OLED Device

This protocol describes the fabrication of a multilayer blue OLED using this compound as the host material in the emissive layer. The device architecture provided is a representative example and may require optimization for specific blue emitters.

  • Materials and Equipment:

    • Indium tin oxide (ITO) coated glass substrates

    • Hole Injection Layer (HIL) material (e.g., HAT-CN)

    • Hole Transport Layer (HTL) material (e.g., NPB)

    • Host Material: this compound

    • Blue Emitting Dopant (e.g., FIrpic)

    • Electron Transport Layer (ETL) material (e.g., TPBi)

    • Electron Injection Layer (EIL) material (e.g., LiF)

    • Cathode material (e.g., Aluminum)

    • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Procedure:

    • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone immediately before loading into the evaporation chamber.

    • Layer Deposition: Sequentially deposit the organic layers and the cathode onto the ITO substrate by thermal evaporation under high vacuum. The deposition rates and thicknesses should be carefully controlled using quartz crystal monitors. A typical device structure is as follows:

      • HIL: HAT-CN (10 nm)

      • HTL: NPB (40 nm)

      • Emissive Layer (EML): this compound doped with the blue emitter (e.g., 10 wt% FIrpic) (30 nm)

      • ETL: TPBi (40 nm)

      • EIL: LiF (1 nm)

      • Cathode: Aluminum (100 nm)

    • Encapsulation: After deposition, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.

G cluster_device Blue OLED Device Fabrication Workflow Substrate ITO Substrate Cleaning HIL HIL Deposition (HAT-CN) Substrate->HIL HTL HTL Deposition (NPB) HIL->HTL EML EML Co-evaporation (this compound : Blue Emitter) HTL->EML ETL ETL Deposition (TPBi) EML->ETL EIL EIL Deposition (LiF) ETL->EIL Cathode Cathode Deposition (Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Workflow for blue OLED fabrication.
Characterization of Blue OLEDs

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a photometer.

  • Electroluminescence (EL) Spectra and CIE Coordinates: Record with a spectroradiometer.

  • External Quantum Efficiency (EQE), Current Efficiency, and Power Efficiency: Calculate from the J-V-L data and the EL spectrum, assuming a Lambertian emission profile.

Expected Performance and Comparison

While specific performance data for blue OLEDs using this compound as a host is not available in the literature, the performance of devices with similar carbazole-based hosts can provide a benchmark.

Host MaterialBlue EmitterMax. EQE (%)Current Efficiency (cd/A)Power Efficiency (lm/W)CIE (x, y)
SiCz[2]Ir(dbfmi)21.0-21.7(0.15, 0.18)
PO9[2]Ir(dbfmi)9.5---
BCzB-PPI[3]Non-doped4.43--(0.159, 0.080)

It is anticipated that a blue OLED employing this compound as a host would exhibit competitive performance, with the potential for high efficiency and good color purity, owing to the favorable electronic properties of the dimethylcarbazole core.

Logical Relationship for Host Material Selection

The selection of an appropriate host material is governed by several key electronic and photophysical parameters to ensure efficient energy transfer and charge balance within the OLED.

G cluster_logic Host Material Selection Logic for Blue OLEDs Host This compound (Host) Emitter Blue Emitter (Guest) Host->Emitter Efficient Energy Transfer Performance High Efficiency Blue OLED Host->Performance High Triplet Energy > E_T(Guest) Host->Performance Good Morphological Stability Emitter->Performance High PLQY HTL Hole Transport Layer HTL->Host HOMO Alignment (Efficient Hole Injection) ETL Electron Transport Layer ETL->Host LUMO Alignment (Efficient Electron Injection)

Key relationships for host material selection.

Conclusion

This compound presents itself as a promising host material for the development of efficient and stable blue OLEDs. Its synthesis is achievable through established chemical routes, and its anticipated electronic properties align with the requirements for high-performance host materials. The provided protocols offer a foundational framework for researchers to synthesize this material and fabricate and characterize blue OLED devices. Further optimization of the device architecture and the choice of the blue emitter will be crucial in realizing the full potential of this compound in next-generation displays and lighting applications.

References

Application Notes and Protocols for 3,6-Dimethyl-9H-carbazole Derivatives as Hole-Transporting Layers in Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbazole derivatives are a significant class of organic semiconducting materials utilized in a variety of optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their electron-rich nature, rigid molecular structure, and high thermal stability make them excellent candidates for hole-transporting materials (HTMs). Specifically, functionalization at the 3, 6, and 9 positions of the carbazole core allows for the fine-tuning of their electronic and physical properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, solubility, and film-forming capabilities.

3,6-Dimethyl-9H-carbazole derivatives, in particular, are of interest for their potential to provide good hole mobility and appropriate energy level alignment for efficient charge extraction from the photoactive layer to the anode in OPV devices. These application notes provide an overview of their use, detailed experimental protocols for their synthesis and device fabrication, and characterization methods for researchers in materials science and organic electronics.

Data Presentation

While specific performance data for this compound derivatives in OPVs is limited in publicly available literature, the following table summarizes the performance of various 3,6-disubstituted carbazole derivatives in both perovskite solar cells (PSCs) and OPVs to provide a comparative context for this class of materials. The performance of these materials in PSCs suggests their potential as effective hole-transporting layers in OPVs as well.

Hole-Transporting Material (HTM)Device TypeVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
KZRD PSC1.0823.2478.9020.40[1]
KZIC PSC1.0722.8975.8018.57[1]
SGT-405 PSC---14.79[2]
[2-(3,6-dibromo-9H-carbazol-9-yl) ethyl] phosphonic acid (Br-2PACz) PSC---19.51[1][2]
[4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid PSC----[3]
poly(2E,2′E)-3,3′-(9-hexyl-9H-carbazole-3,6-diyl)bis(2-(5-methylthiophen-2yl)acrylonitrile) OPV----[4]

Experimental Protocols

Protocol 1: Synthesis of 9-Alkyl-3,6-dimethyl-9H-carbazole

This protocol describes a representative synthesis of a 9-alkyl-3,6-dimethyl-9H-carbazole, a core structure for a hole-transporting material. The synthesis involves the N-alkylation of this compound.

Materials:

  • This compound

  • 1-Bromooctane (or other desired alkyl halide)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for extraction and purification

Procedure:

  • N-Alkylation:

    • To a solution of this compound (1.0 eq.) in DMF in a round-bottom flask, add powdered KOH (1.5 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1-bromooctane (1.1 eq.) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 24 hours.

  • Work-up:

    • Pour the reaction mixture into ice water and extract with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure 9-octyl-3,6-dimethyl-9H-carbazole.

Protocol 2: Fabrication of a Bulk Heterojunction OPV Device

This protocol details the fabrication of a conventional architecture organic photovoltaic device using a this compound derivative as the hole-transporting layer.

Device Architecture: ITO / PEDOT:PSS / Active Layer (e.g., P3HT:PCBM) / this compound Derivative (HTL) / Al

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution (e.g., Clevios P VP AI 4083)

  • Poly(3-hexylthiophene-2,5-diyl) (P3HT)

  • [5][5]-Phenyl-C61-butyric acid methyl ester (PCBM)

  • This compound derivative (synthesized as per Protocol 1)

  • Chlorobenzene

  • Aluminum (Al) pellets for thermal evaporation

  • Deionized water, acetone, isopropanol

  • Nitrogen gas for drying

Equipment:

  • Ultrasonic bath

  • Spin coater

  • Hotplate

  • Glovebox with inert atmosphere (e.g., nitrogen or argon)

  • Thermal evaporator

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[6]

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 15 minutes immediately before use to improve the work function of the ITO.

  • Hole-Injection Layer (HIL) Deposition:

    • Filter the PEDOT:PSS solution through a 0.45 µm filter.

    • Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for 40 seconds.

    • Anneal the substrates on a hotplate at 140°C for 10 minutes in air.

  • Active Layer Deposition:

    • Prepare a solution of the active layer blend (e.g., P3HT:PCBM in a 1:0.8 weight ratio) in chlorobenzene at a concentration of 20 mg/mL.

    • Transfer the PEDOT:PSS-coated substrates into a nitrogen-filled glovebox.

    • Spin-coat the active layer solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds.

    • Anneal the substrates at 150°C for 10 minutes inside the glovebox.

  • Hole-Transporting Layer (HTL) Deposition:

    • Prepare a solution of the this compound derivative in a suitable solvent (e.g., chlorobenzene) at a concentration of 5 mg/mL.

    • Spin-coat the HTL solution onto the active layer at 2000 rpm for 40 seconds.

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a 100 nm thick layer of aluminum (Al) through a shadow mask at a pressure below 10-6 Torr to define the active area of the device.

Protocol 3: Characterization of the OPV Device

1. Current Density-Voltage (J-V) Characteristics:

  • Measure the J-V characteristics of the fabricated OPV device using a source meter (e.g., Keithley 2400) under simulated AM 1.5G solar illumination at 100 mW/cm².[6]

  • From the J-V curve, determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

2. External Quantum Efficiency (EQE) Measurement:

  • Measure the EQE spectrum of the device using a dedicated EQE measurement system, which typically consists of a light source, a monochromator, and a calibrated photodiode.

  • The EQE is the ratio of the number of charge carriers collected to the number of incident photons at a specific wavelength.

  • The integrated Jsc from the EQE spectrum should be in good agreement with the Jsc value obtained from the J-V measurement.

3. Charge Carrier Mobility Measurement:

  • The hole mobility of the this compound derivative can be estimated by fabricating hole-only devices (e.g., ITO/PEDOT:PSS/HTL/Au).

  • The mobility can be determined by fitting the dark J-V characteristics of the hole-only device to the space-charge limited current (SCLC) model.

Visualizations

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction N-Alkylation cluster_workup Work-up & Purification cluster_product Final Product carbazole This compound reaction Stir at RT, 24h carbazole->reaction alkyl_halide 1-Bromooctane alkyl_halide->reaction base KOH base->reaction solvent1 DMF solvent1->reaction extraction Extraction with DCM reaction->extraction purification Column Chromatography extraction->purification product 9-Octyl-3,6-dimethyl-9H-carbazole purification->product G cluster_device OPV Device Energy Levels (eV) cluster_energy ITO ITO PEDOT_PSS PEDOT:PSS HTL This compound (HTL) P3HT P3HT (Donor) PCBM PCBM (Acceptor) Al Al ITO_level -4.7 PEDOT_PSS_HOMO -5.2 HTL_HOMO ~ -5.4 PEDOT_PSS_HOMO->HTL_HOMO Hole Injection P3HT_HOMO -5.0 HTL_HOMO->P3HT_HOMO Hole Transport P3HT_LUMO -3.0 PCBM_LUMO -3.7 P3HT_LUMO->PCBM_LUMO Electron Transfer PCBM_HOMO -6.1 Al_level -4.3 PCBM_LUMO->Al_level Electron Collection A1 A2 A1->A2 HOMO B1 B2 B1->B2 LUMO C1 C2 C1->C2 Work Function

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 3,6-Dihalo-9H-Carbazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. This powerful reaction enables the synthesis of a diverse range of biaryl compounds, which are pivotal structures in medicinal chemistry and materials science. For professionals in drug development, the carbazole scaffold is of particular interest due to its prevalence in biologically active compounds, including anticancer agents. The 3,6-disubstituted carbazole motif, in particular, has been identified as a privileged structure in the design of novel therapeutics.

These application notes provide a detailed guide to performing the Suzuki-Miyaura cross-coupling reaction with 3,6-dihalo-9H-carbazoles. This protocol outlines the necessary reagents, conditions, and procedures to successfully synthesize 3,6-diaryl-9H-carbazoles, which can serve as key intermediates in the development of new therapeutic agents.

Reaction Principle and Applications

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. In the context of 3,6-dihalo-9H-carbazoles, this reaction allows for the introduction of various aryl or heteroaryl substituents at the 3 and 6 positions of the carbazole core. This synthetic flexibility is crucial for structure-activity relationship (SAR) studies in drug discovery, enabling the fine-tuning of a compound's biological activity. The resulting 3,6-diaryl-9H-carbazole derivatives have shown promise as anticancer agents, with some exhibiting cytotoxic effects against various cancer cell lines.[1][2]

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions and corresponding yields for the Suzuki-Miyaura cross-coupling of 3,6-dihalo-9H-carbazoles with a range of arylboronic acids. This data provides a valuable starting point for reaction optimization.

3,6-Dihalo-9H-Carbazole DerivativeArylboronic AcidCatalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
3,6-Dibromo-9-ethyl-9H-carbazolePhenylboronic AcidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Toluene/Ethanol/H₂O (4:1:1)8012~90
3,6-Dibromo-9H-carbazolePhenylboronic AcidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3.0)Dioxane/H₂O (4:1)1002485-95
3,6-Dibromo-9-hexyl-9H-carbazole4-Methoxyphenylboronic AcidPd(PPh₃)₄ (3)Na₂CO₃ (2.0)DME/H₂O (4:1)9018~88
3,6-Dibromo-9-(p-tolylsulfonyl)-9H-carbazole4-Fluorophenylboronic AcidPd₂(dba)₃ (1.5) / P(t-Bu)₃ (3)Cs₂CO₃ (2.5)Toluene11016~92
3,6-Dibromo-9-octyl-9H-carbazoleFluorene-2-boronic acidPd(PPh₃)₄ (2)K₂CO₃ (7.5)DME/H₂O (2:1)Reflux--
3,6-Dibromo-9H-carbazole4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Toluene/Ethanol/H₂O (4:1:1)801288
3,6-Dibromo-9H-carbazole4-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Toluene/Ethanol/H₂O (4:1:1)801285
3,6-Dibromo-9H-carbazole2-Naphthylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Toluene/Ethanol/H₂O (4:1:1)801282

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction of a 3,6-dihalo-9H-carbazole with an arylboronic acid.

Materials:

  • 3,6-Dihalo-9H-carbazole (e.g., 3,6-dibromo-9H-carbazole) (1.0 equiv)

  • Arylboronic acid (2.2 - 2.5 equiv for disubstitution)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., Toluene/Ethanol/H₂O, Dioxane/H₂O, DME/H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine solution

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

  • Inert gas (Argon or Nitrogen)

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the 3,6-dihalo-9H-carbazole (1.0 equiv), arylboronic acid (2.2-2.5 equiv), and the base (2.0-3.0 equiv).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[3]

    • Under a positive pressure of the inert gas, add the palladium catalyst.

    • Add the degassed solvent system to the flask via syringe. It is recommended to bubble the inert gas through the solvent for 15-20 minutes prior to addition to ensure thorough deoxygenation.

  • Reaction Execution:

    • Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C).[3]

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[3]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.[3]

    • Separate the organic layer and extract the aqueous layer with the same organic solvent (2-3 times).

    • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3,6-diaryl-9H-carbazole.[3]

Mandatory Visualizations

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification reagents Weigh Reagents: - 3,6-Dihalo-9H-carbazole - Arylboronic Acid - Palladium Catalyst - Base setup Combine Reagents in Flask under Inert Atmosphere reagents->setup glassware Prepare Oven-Dried Glassware glassware->setup solvent Degas Solvent add_solvent Add Degassed Solvent solvent->add_solvent setup->add_solvent heat Heat and Stir Reaction Mixture add_solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: General workflow for the Suzuki-Miyaura cross-coupling of 3,6-dihalo-9H-carbazoles.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdiia R¹-Pd(II)Ln   |  X oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation pdiib R¹-Pd(II)Ln   |  R² transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 product R¹-R² (3,6-Diaryl-9H-carbazole) reductive_elimination->product reagents1 R¹-X (3,6-Dihalo-9H-carbazole) reagents1->oxidative_addition reagents2 R²-B(OR)₂ (Arylboronic Acid) + Base reagents2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]

Anticancer_Mechanism carbazole 3,6-Disubstituted Carbazole Derivatives cell Cancer Cell carbazole->cell dna_damage Induction of DNA Damage cell->dna_damage mito_dysfunction Disruption of Mitochondrial Function cell->mito_dysfunction apoptosis Apoptosis (Programmed Cell Death) dna_damage->apoptosis mito_dysfunction->apoptosis

References

Application Notes and Protocols: Synthesis of Anticancer Agents from 3,6-Dimethyl-9H-carbazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of anticancer agents derived from carbazole scaffolds, with a specific focus on derivatives of 3,6-dimethyl-9H-carbazole and its isomers. The following protocols and data are intended to serve as a guide for the development of novel chemotherapeutic agents based on this privileged heterocyclic system.

Carbazole derivatives have long been a subject of intense research in medicinal chemistry due to their significant and varied biological activities, including potent anticancer properties.[1] The planar, electron-rich carbazole nucleus is a key pharmacophore that can intercalate with DNA, inhibit essential enzymes in cancer proliferation, and modulate various signaling pathways.[1][2] Modifications at the C-3, C-6, and N-9 positions of the carbazole ring have been extensively explored to develop novel anticancer agents with improved efficacy and selectivity.[3]

Data Presentation: In Vitro Cytotoxicity

The anticancer efficacy of carbazole derivatives is typically evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. Below is a summary of the reported IC50 values for representative dimethyl-9H-carbazole derivatives against human breast cancer cell lines.

Compound IDDerivative ScaffoldCell LineIC50 (µM)Reference
Compound 4 5,8-Dimethyl-9H-carbazoleMDA-MB-2310.73 ± 0.74[2]
MCF-7> 25[2]
MCF-10A (non-cancerous)> 25[4]
Compound 3 5,8-Dimethyl-9H-carbazoleMDA-MB-2311.44 ± 0.97[2]
Compound 5 5,8-Dimethyl-9H-carbazoleMDA-MB-2316.59 ± 0.68[2]
Compound 2 5,8-Dimethyl-9H-carbazoleMDA-MB-2318.19 ± 0.26[2]
Compound 1 5,8-Dimethyl-9H-carbazoleMDA-MB-23143.45 ± 1.21[2]
Ellipticine (Reference Compound)MDA-MB-2310.49 ± 0.12[2]
MCF-70.53 ± 0.09[2]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these potential anticancer agents. The following sections provide representative protocols.

Protocol 1: Synthesis of 2,6-Dimethyl-9H-carbazole

This protocol describes a multi-step synthesis of a dimethyl-substituted carbazole scaffold, which can serve as a key intermediate.[4]

Step 1: Acetylation of 2-bromo-4-methylaniline

  • Dissolve 2-bromo-4-methylaniline in a suitable solvent such as acetic anhydride.

  • Heat the reaction mixture under reflux for a specified period to allow for complete acetylation.

  • Cool the mixture and pour it into ice water to precipitate the acetylated product.

  • Filter, wash the solid with water, and dry to obtain N-(2-bromo-4-methylphenyl)acetamide.

Step 2: Ullmann Coupling

  • Combine the N-(2-bromo-4-methylphenyl)acetamide with a suitable coupling partner, such as an aryl boronic acid, in the presence of a copper catalyst and a base.

  • Heat the mixture in an appropriate solvent under an inert atmosphere.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Perform an aqueous work-up and purify the biphenyl intermediate by column chromatography.

Step 3: Tauber-type Cyclization

  • Subject the biphenyl intermediate to intramolecular cyclization conditions, such as heating in the presence of a strong acid or a palladium catalyst.

  • After the reaction is complete, neutralize the mixture and extract the product.

  • Purify the crude product by recrystallization or column chromatography to yield 2,6-Dimethyl-9H-carbazole.

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of the synthesized carbazole derivatives on cancer cell lines.[2][5]

  • Cell Seeding: Seed human breast cancer cells (e.g., MDA-MB-231, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO and make serial dilutions in complete growth medium. Add the diluted compounds to the cells in triplicate and incubate for 72 hours.[2]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 3: Topoisomerase I Inhibition Assay

This assay assesses the ability of the carbazole derivatives to inhibit the activity of human topoisomerase I, a key enzyme in DNA replication.[4]

  • Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, human topoisomerase I, and the reaction buffer.

  • Compound Addition: Add varying concentrations of the test compound to the reaction mixtures. Include a no-drug control and a positive control (e.g., camptothecin).

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer.

  • Agarose Gel Electrophoresis: Analyze the DNA topology by running the samples on a 1% agarose gel.

  • Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition is indicated by the persistence of the supercoiled DNA band.[4]

Mechanism of Action and Signaling Pathways

Carbazole derivatives exert their anticancer effects through multiple mechanisms. The planar carbazole ring can intercalate into DNA, leading to cell cycle arrest and apoptosis.[6] Furthermore, these compounds are known to inhibit topoisomerases, which are critical for DNA replication and repair.[2][6] Some derivatives also interfere with the dynamics of the actin cytoskeleton, which is essential for cell division, motility, and metastasis.[2]

The diagram below illustrates a generalized workflow for investigating the anticancer properties of this compound derivatives.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action S1 This compound Scaffold S2 Chemical Modification (e.g., N-alkylation, side chain addition) S1->S2 S3 Purification & Structural Analysis (NMR, MS, etc.) S2->S3 IV1 Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) S3->IV1 Test Compounds IV2 IC50 Determination IV1->IV2 IV3 Mechanism of Action Studies IV2->IV3 M1 Topoisomerase Inhibition Assays IV3->M1 M2 DNA Intercalation Studies IV3->M2 M3 Actin Dynamics Analysis IV3->M3 M4 Apoptosis & Cell Cycle Assays IV3->M4

Caption: Experimental workflow for anticancer drug discovery using this compound scaffolds.

The following diagram depicts a proposed signaling pathway for the anticancer action of certain dimethyl-carbazole derivatives that target topoisomerases and actin dynamics, leading to apoptosis.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Carbazole This compound Derivative Topo Topoisomerase I/II Carbazole->Topo Inhibition Actin Actin Dynamics Carbazole->Actin Interference DNA DNA Replication & Transcription Topo->DNA Arrest Cell Cycle Arrest DNA->Arrest Apoptosis Apoptosis Arrest->Apoptosis Cytoskeleton Cytoskeletal Disruption Actin->Cytoskeleton Cytoskeleton->Apoptosis

Caption: Proposed anticancer mechanism of action for this compound derivatives.

References

Application of 3,6-Dimethyl-9H-carbazole in Thermally Activated Delayed Fluorescence (TADF) Emitters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermally Activated Delayed Fluorescence (TADF) has emerged as a leading mechanism for highly efficient organic light-emitting diodes (OLEDs), enabling internal quantum efficiencies approaching 100% without the need for heavy metals like iridium or platinum. The design of TADF emitters typically involves the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) within a molecule. This is often achieved through a donor-acceptor (D-A) architecture, which minimizes the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).

3,6-Dimethyl-9H-carbazole is an excellent electron-donating moiety for the construction of TADF emitters. Its rigid structure, high thermal stability, and strong electron-donating nature make it an ideal building block. The methyl groups at the 3 and 6 positions enhance the electron-donating strength compared to unsubstituted carbazole and can improve the solubility of the resulting emitter, which is particularly beneficial for solution-processed device fabrication. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and device fabrication of TADF emitters based on this compound.

Molecular Design and Principle of TADF

The core principle behind using this compound in TADF emitters is to link it to a suitable electron-accepting unit. This D-A structure leads to a charge-transfer (CT) excited state, where the HOMO is localized on the this compound donor and the LUMO is on the acceptor. This spatial separation of the frontier orbitals significantly reduces the exchange energy, resulting in a small ΔEST.

A small ΔEST allows for efficient reverse intersystem crossing (RISC) from the non-emissive triplet state (T₁) to the emissive singlet state (S₁) through thermal energy at room temperature. The subsequent radiative decay from the S₁ state results in delayed fluorescence, adding to the prompt fluorescence and thus maximizing the light emission.

Figure 1: Jablonski diagram illustrating the TADF mechanism.

Synthesis of a Representative Emitter: 2,4,5,6-tetrakis(3,6-dimethyl-9H-carbazol-9-yl)isophthalonitrile (4mCzIPN)

A prominent example of a TADF emitter utilizing the this compound donor is 2,4,5,6-tetrakis(3,6-dimethyl-9H-carbazol-9-yl)isophthalonitrile (a methyl-substituted derivative of the well-known 4CzIPN). The synthesis typically involves a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of 4mCzIPN

Materials:

  • This compound

  • Tetrafluoroisophthalonitrile

  • Sodium hydride (NaH) or a similar strong base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)

Procedure:

  • Deprotonation of this compound:

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (4.4 equivalents) in anhydrous DMF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 4.2 equivalents) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases. This forms the sodium salt of this compound.

  • Nucleophilic Substitution:

    • In a separate Schlenk flask, dissolve tetrafluoroisophthalonitrile (1.0 equivalent) in anhydrous DMF.

    • Slowly add the solution of the deprotonated this compound to the tetrafluoroisophthalonitrile solution at room temperature.

    • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water or methanol to precipitate the crude product.

    • Collect the precipitate by filtration and wash it thoroughly with water and methanol to remove residual DMF and unreacted starting materials.

    • Dry the crude product under vacuum.

    • Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol or chloroform/hexane).

    • For high-purity material required for OLED fabrication, further purification by temperature-gradient sublimation is highly recommended.

Synthesis_Workflow cluster_synthesis Synthesis of 4mCzIPN start Start: this compound + Tetrafluoroisophthalonitrile deprotonation Deprotonation with NaH in anhydrous DMF start->deprotonation reaction Nucleophilic Aromatic Substitution deprotonation->reaction workup Precipitation, Filtration, and Washing reaction->workup purification Column Chromatography and Recrystallization workup->purification sublimation Temperature-Gradient Sublimation purification->sublimation product Final Product: 4mCzIPN sublimation->product

Figure 2: General workflow for the synthesis of 4mCzIPN.

Photophysical and Device Performance Data

The introduction of methyl groups on the carbazole donor influences the photophysical properties and device performance. Below is a table summarizing representative data for TADF emitters based on 3,6-disubstituted carbazoles for comparison.

EmitterDonor MoietyAcceptor MoietyPLQY (%)λem (nm)ΔEST (eV)Max. EQE (%)
4CzIPN CarbazoleIsophthalonitrile~90~520~0.05~19-31
t-4CzIPN 3,6-di-tert-butyl-carbazoleIsophthalonitrile>90~530~0.06~20-25
D(DCz-Cz)-DCPP 3,6-dicarbazolyl-carbazoleDicyanopyrazinophenanthrene855600.0819.5
D(DPXZ-Cz)-DCPP 3,6-diphenoxazinyl-carbazoleDicyanopyrazinophenanthrene926000.0521.6

Note: Data is compiled from various sources for illustrative purposes and specific values may vary depending on the host material and device architecture.[1][2]

OLED Device Fabrication and Characterization

TADF emitters based on this compound can be incorporated into OLEDs via either vacuum thermal evaporation or solution processing.

Protocol for Solution-Processed OLED Fabrication

1. Substrate Preparation:

  • Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • Treat the substrates with UV-ozone for 15-20 minutes immediately before use to improve the work function of the ITO and enhance hole injection.

2. Layer Deposition (in a nitrogen-filled glovebox):

  • Hole Injection Layer (HIL): Spin-coat a solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate (e.g., at 4000 rpm for 60 s). Anneal the substrate at 120-150 °C for 15 minutes.

  • Emissive Layer (EML):

    • Prepare a solution of the TADF emitter and a host material (e.g., CBP, mCP) in a suitable solvent like chlorobenzene or toluene. A typical doping concentration is 5-20 wt%.

    • Spin-coat the EML solution onto the HIL. Anneal at a moderate temperature (e.g., 80-100 °C) for 30 minutes to remove residual solvent.

  • Electron Transport Layer (ETL) and Electron Injection Layer (EIL): These layers, along with the cathode, are typically deposited via thermal evaporation even in solution-processed devices for optimal performance.

    • Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10-6 Torr).

    • Deposit an ETL material (e.g., TPBi, TmPyPB) to a thickness of 20-40 nm.

    • Deposit a thin EIL of lithium fluoride (LiF) or cesium carbonate (Cs₂CO₃) (0.5-1 nm).

  • Cathode Deposition: Deposit a metal cathode, such as aluminum (Al) or calcium/aluminum (Ca/Al), to a thickness of 100-150 nm.

3. Encapsulation:

  • Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to protect it from atmospheric moisture and oxygen.

OLED_Fabrication cluster_fab Solution-Processed OLED Fabrication Workflow ITO_Cleaning ITO Substrate Cleaning (Ultrasonication, UV-Ozone) HIL Spin-coat HIL (PEDOT:PSS) ITO_Cleaning->HIL EML Spin-coat EML (Host:TADF Emitter) HIL->EML Evaporation Thermal Evaporation (ETL, EIL, Cathode) EML->Evaporation Encapsulation Device Encapsulation Evaporation->Encapsulation Testing Device Testing Encapsulation->Testing

References

Application Notes and Protocols for N-Alkylation of 3,6-Dimethyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of 3,6-dimethyl-9H-carbazole, a key synthetic transformation for the development of novel organic materials and pharmaceutical agents. The carbazole moiety is a privileged scaffold in medicinal chemistry and materials science, and functionalization at the 9-position (the nitrogen atom) allows for the fine-tuning of its electronic and biological properties. The following protocols outline methodologies for efficient N-alkylation using various alkylating agents under different reaction conditions, including conventional heating and microwave-assisted synthesis. Quantitative data is summarized for easy comparison, and a detailed experimental workflow is provided.

Introduction

Carbazole and its derivatives are of significant interest due to their presence in numerous natural products and their wide range of applications in pharmaceuticals and organic electronics. The N-alkylation of the carbazole ring is a fundamental step in the synthesis of more complex molecules with desired biological activities or material properties. This compound offers a symmetrical scaffold, and its N-alkylation provides precursors for various applications, from drug candidates to organic light-emitting diode (OLED) materials.

The protocols described herein are based on established methods for the N-alkylation of carbazoles, including the use of strong bases, phase-transfer catalysis, and microwave irradiation to accelerate the reaction.[1][2][3] The choice of method may depend on the desired scale, the reactivity of the alkylating agent, and the available laboratory equipment.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of carbazole derivatives under various conditions, which can be adapted for this compound.

EntrySubstrateAlkylating AgentBase (equiv.)SolventCatalyst (mol%)MethodTimeYield (%)Reference
13,6-DibromocarbazoleDiethyl sulfate (1.0)NaOH (0.97)Acetone-Stirring at RT8 h83[4]
2CarbazoleBenzyl bromideK₂CO₃ (adsorbed)Dry MediaTBAB (cat.)Microwave5 min95[3]
3CarbazoleEthyl bromideK₂CO₃ (adsorbed)Dry MediaTBAB (cat.)Microwave8 min82[3]
4Carbazolen-Butyl bromideK₂CO₃ (adsorbed)Dry MediaTBAB (cat.)Microwave8 min85[3]
5CarbazoleN-dibromoalkaneNaH (60%)DMF-Stirring at RT--[5]

TBAB: Tetrabutylammonium bromide

Experimental Protocols

Protocol 1: Conventional N-Alkylation using a Base in Organic Solvent

This protocol is adapted from the N-alkylation of the structurally similar 3,6-dibromocarbazole and is a reliable method for a range of alkylating agents.[4]

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide, benzyl bromide) or dialkyl sulfate (e.g., diethyl sulfate)

  • Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottomed flask, add this compound (1.0 equiv.) and the chosen anhydrous solvent (e.g., DMF or acetone).

  • Add the base (e.g., powdered NaOH or K₂CO₃, 1.1-2.0 equiv.).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 equiv.) dropwise to the stirred mixture.

  • Continue stirring at room temperature or heat to reflux until the reaction is complete (monitor by Thin Layer Chromatography, TLC). Reaction times can vary from a few hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

Protocol 2: Microwave-Assisted N-Alkylation

This method offers a significant acceleration of the reaction and often leads to higher yields with simpler work-up.[1][3]

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Methylene chloride (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Open Erlenmeyer flask or a dedicated microwave synthesis vessel

  • Domestic or laboratory microwave oven

  • Flash chromatography system or standard column chromatography setup

Procedure:

  • In an Erlenmeyer flask, thoroughly mix this compound (1.0 equiv.), the alkyl halide (1.5 equiv.), potassium carbonate (excess, to act as a solid support), and a catalytic amount of TBAB.[3]

  • Place the open flask in a microwave oven and irradiate for 5-10 minutes (the optimal time may need to be determined empirically). Use short bursts of irradiation to avoid overheating.

  • After cooling, extract the reaction mixture with methylene chloride.

  • Dry the extract with anhydrous magnesium sulfate, filter, and evaporate the solvent to dryness.[3]

  • Purify the solid material by flash chromatography or recrystallization to afford the desired N-alkyl-3,6-dimethylcarbazole.

Visualizations

Experimental Workflow Diagram

N_Alkylation_Workflow General Workflow for N-Alkylation of this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start This compound mix Mix Reactants and Solvent start->mix base Base (e.g., NaOH, K2CO3) base->mix solvent Anhydrous Solvent (e.g., DMF, Acetone) solvent->mix add_alkyl Add Alkylating Agent mix->add_alkyl react Stir at RT or Heat / Microwave add_alkyl->react extract Solvent Extraction react->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purification (Recrystallization/Chromatography) dry->purify product N-Alkyl-3,6-dimethylcarbazole purify->product

Caption: General workflow for the N-alkylation of this compound.

Signaling Pathway/Logical Relationship Diagram

Reaction_Logic Key Relationships in N-Alkylation of Carbazole Carbazole This compound Carbazolide Carbazolide Anion (Nucleophile) Carbazole->Carbazolide Deprotonation Base Base (e.g., K2CO3, NaOH, NaH) Base->Carbazolide Product N-Alkyl-3,6-dimethylcarbazole Carbazolide->Product Nucleophilic Attack (SN2) AlkylatingAgent Alkylating Agent (R-X) Electrophile AlkylatingAgent->Product Catalyst Phase Transfer Catalyst (TBAB) or Microwave Irradiation Catalyst->Carbazolide Facilitates formation/reaction

Caption: Logical relationships of reactants and intermediates in the reaction.

References

Application Notes and Protocols: 3,6-Dimethyl-9H-carbazole as a Building Block for Novel Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Published research specifically detailing the synthesis and antimicrobial activity of derivatives from 3,6-Dimethyl-9H-carbazole is limited. This document provides a guide for researchers to explore this promising but underexplored scaffold by adapting established synthetic methodologies for carbazoles and employing standardized antimicrobial testing protocols.

Introduction

The carbazole nucleus is a prominent heterocyclic scaffold known for a wide range of pharmacological activities, including potent antimicrobial effects against various bacterial and fungal pathogens.[1] The increasing threat of antimicrobial resistance necessitates the exploration of novel chemical entities. This compound presents an attractive starting point for the development of new antimicrobial agents due to the potential for diverse functionalization at the reactive positions of the carbazole core. The methyl groups at the 3 and 6 positions can influence the electronic and steric properties of the resulting derivatives, potentially leading to enhanced antimicrobial potency and selectivity.

This document outlines proposed synthetic strategies for creating a library of compounds from this compound and provides detailed protocols for their antimicrobial evaluation.

Proposed Synthetic Routes for this compound Derivatives

A diverse library of antimicrobial candidates can be generated from this compound through several key reactions targeting the nitrogen atom and the aromatic ring.

N-Alkylation/N-Arylation:

Modification at the 9-position (N-alkylation) is a common strategy to enhance the lipophilicity and biological activity of carbazoles.

  • Protocol for N-Alkylation:

    • To a solution of this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq.).

    • Stir the suspension at room temperature for 30 minutes.

    • Add the desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate; 1.1 eq.) dropwise.

    • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Vilsmeier-Haack Formylation:

Introduction of a formyl group at the 1 and/or 8 positions can serve as a handle for further derivatization, such as the formation of Schiff bases or oximes.

  • Protocol for Vilsmeier-Haack Formylation:

    • In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 3.0 eq.) to N,N-dimethylformamide (DMF) dropwise with stirring.

    • After 30 minutes, add a solution of this compound (1.0 eq.) in DMF.

    • Heat the reaction mixture to 90°C and stir for 2-4 hours.

    • Cool the mixture to room temperature and pour it into crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • The precipitated product is filtered, washed with water, and dried.

    • Recrystallize the crude product from a suitable solvent like ethanol.

Synthesis of Schiff Bases from Formylated Derivatives:

The formylated derivatives can be readily converted to Schiff bases, a class of compounds known for their antimicrobial properties.

  • Protocol for Schiff Base Synthesis:

    • Dissolve the formylated this compound derivative (1.0 eq.) in ethanol.

    • Add the desired primary amine (e.g., aniline, p-toluidine; 1.0 eq.) and a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 4-6 hours.

    • Upon cooling, the Schiff base product will precipitate.

    • Filter the solid, wash with cold ethanol, and dry.

G start This compound N_alkylation N-Alkylation (Alkyl Halide, Base) start->N_alkylation Vilsmeier Vilsmeier-Haack Formylation (POCl3, DMF) start->Vilsmeier N_alkylated_product 9-Alkyl-3,6-dimethyl-9H-carbazole Derivatives N_alkylation->N_alkylated_product Formylated_product 1-Formyl-3,6-dimethyl-9H-carbazole Derivatives Vilsmeier->Formylated_product Schiff_base_synthesis Schiff Base Formation (Primary Amine, Acid Catalyst) Formylated_product->Schiff_base_synthesis Schiff_base_product Schiff Base Derivatives Schiff_base_synthesis->Schiff_base_product

Proposed synthetic workflow for derivatives of this compound.

Experimental Protocols for Antimicrobial Evaluation

Determination of Minimum Inhibitory Concentration (MIC):

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

  • Materials:

    • Synthesized this compound derivatives

    • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • Sterile 96-well microtiter plates

    • Spectrophotometer (optional, for absorbance reading)

    • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) for quality control

  • Protocol:

    • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solution with the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

    • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the broth to obtain a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

    • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity). This can be assessed visually or by measuring the absorbance at 600 nm.

Determination of Minimum Bactericidal Concentration (MBC):

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[3][4]

  • Protocol:

    • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations).

    • Spot-plate the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar).

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in no colony formation or a ≥99.9% reduction in the initial inoculum count.

G start Synthesized Compound Stock Solution serial_dilution Serial Dilution in 96-well plate start->serial_dilution inoculation Inoculate wells serial_dilution->inoculation inoculum_prep Prepare Microbial Inoculum (0.5 McFarland) inoculum_prep->inoculation incubation_mic Incubate (24-48h) inoculation->incubation_mic mic_determination Determine MIC (Lowest concentration with no growth) incubation_mic->mic_determination subculture Subculture from clear wells onto agar plates mic_determination->subculture incubation_mbc Incubate agar plates (18-24h) subculture->incubation_mbc mbc_determination Determine MBC (Lowest concentration with no colonies) incubation_mbc->mbc_determination

Experimental workflow for antimicrobial susceptibility testing.

Data Presentation: Antimicrobial Activity of Representative Carbazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several published carbazole derivatives against a panel of microbial strains. This data is provided to illustrate the potential antimicrobial activity that could be expected from novel compounds derived from this compound and to serve as a template for data presentation.

Compound IDOrganismStrainMIC (µg/mL)Reference
8f Escherichia coliATCC 259222[5]
Staphylococcus aureusATCC 292131[5]
9d Escherichia coliATCC 259222[6]
Staphylococcus aureusATCC 292131[6]
Carbazole Derivative 1 Candida albicans2-4[7]
Carbazole Derivative 2 Staphylococcus aureus1-8[7]
Bacillus subtilis1-8[7]
Escherichia coli1-8[7]

Potential Mechanism of Action

While the exact mechanism of action can vary between different carbazole derivatives, several studies suggest that these compounds may exert their antimicrobial effects through various pathways. One proposed mechanism is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microorganisms.[6] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. Another potential mechanism involves the intercalation of the planar carbazole ring into microbial DNA, thereby inhibiting replication and transcription.

G carbazole Carbazole Derivative dhfr Dihydrofolate Reductase (DHFR) carbazole->dhfr Inhibition folic_acid Folic Acid Synthesis dhfr->folic_acid dna_synthesis DNA Synthesis & Repair folic_acid->dna_synthesis cell_death Microbial Cell Death dna_synthesis->cell_death

Proposed mechanism of action for certain carbazole antimicrobial compounds.

References

Application Note: Quantitative Analysis of 3,6-Dimethyl-9H-carbazole using a Novel HPLC-MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive analytical method for the quantification of 3,6-Dimethyl-9H-carbazole in solution using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The method is tailored for researchers, scientists, and drug development professionals requiring accurate measurement of this carbazole derivative. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters, and presents the method's performance characteristics, demonstrating its suitability for high-throughput analysis.

Introduction

Carbazole derivatives are a significant class of nitrogen-containing heterocyclic compounds utilized in the development of pharmaceuticals, photoelectric materials, and dyes. This compound (MW: 195.26 g/mol , CAS: 5599-50-8) is a key intermediate and building block in organic synthesis.[1][2] Accurate and precise quantification of this compound is crucial for process optimization, quality control, and pharmacokinetic studies. This document provides a comprehensive HPLC-MS method developed and validated for this purpose.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (Sigma-Aldrich or equivalent)

  • Acetonitrile (ACN), HPLC-grade

  • Methanol (MeOH), HPLC-grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm syringe filters (PTFE)

Sample Preparation

For analysis of a standard solution or a simple matrix, the following protocol is recommended:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve the desired concentration range for the calibration curve.

  • Sample Filtration: Prior to injection, filter all samples and working standards through a 0.22 µm syringe filter to remove any particulate matter.[3]

For complex matrices such as plasma, serum, or tissue homogenates, a sample clean-up procedure like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to minimize matrix effects.[4][5]

HPLC-MS System and Conditions

The analysis is performed on an HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer.[6][7]

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-1 min: 30% B, 1-5 min: 30-95% B, 5-7 min: 95% B, 7.1-9 min: 30% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ion (SIM) m/z 196.1 ([M+H]⁺)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 350 °C
Drying Gas Flow 10 L/min (Nitrogen)

Note: The molecular formula for this compound is C₁₄H₁₃N, with a molecular weight of 195.26.[1] The protonated molecule [M+H]⁺ would have an m/z of approximately 196.1.

Method Performance

The method was validated according to standard guidelines for linearity, sensitivity, accuracy, and precision.[8]

Table 3: Quantitative Performance Data

ParameterResult
Linearity Range 1 ng/mL - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.3 ng/mL (Signal-to-Noise Ratio ≈ 3)
Limit of Quantification (LOQ) 1 ng/mL (Signal-to-Noise Ratio ≈ 10)
Accuracy (% Recovery) 95.2% - 104.5%
Precision (% RSD) < 5%

Diagrams

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (1 mg/mL in MeOH) working 2. Create Working Standards (Serial Dilution) stock->working filtration 3. Filter Sample (0.22 µm Syringe Filter) working->filtration hplc 4. HPLC Separation (C18 Column, Gradient Elution) filtration->hplc ms 5. MS Detection (ESI+, SIM Mode m/z 196.1) hplc->ms quant 6. Quantification (Calibration Curve) ms->quant report 7. Report Results quant->report

References

Application Notes and Protocols for Tuning Electronic Properties of Carbazole via 3,6-Position Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the functionalization of the 3,6-positions of carbazole, a key strategy for tuning its electronic properties for a wide range of applications, including organic electronics and drug development.

Introduction

Carbazole is an electron-rich aromatic heterocyclic compound known for its excellent charge transport characteristics, high thermal stability, and significant photoluminescence quantum yield.[1][2] Its structure can be readily modified, particularly at the 3,6- and 9-positions, to fine-tune its electronic and optical properties.[2][3] Functionalization at the 3,6-positions is a particularly effective strategy for modulating the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby controlling the bandgap and the emission characteristics of the resulting materials.[4][5] These tailored carbazole derivatives are crucial components in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors.[3][6][7] Furthermore, substituted carbazoles have shown promise as antimicrobial agents.[8][9]

Data Presentation: Electronic Properties of 3,6-Disubstituted Carbazole Derivatives

The electronic properties of carbazole derivatives are highly dependent on the nature of the substituents at the 3,6-positions. Electron-donating groups generally increase the HOMO level, while electron-withdrawing groups lower the LUMO level. This modulation allows for precise control over the material's bandgap and its suitability for specific applications.

Compound/SubstituentHOMO (eV)LUMO (eV)Band Gap (eV)Emission Wavelength (nm)Application NoteReference
Carbazole (unsubstituted)-5.4 to -5.9-2.1 to -2.4~3.0~350High triplet energy, suitable as a host material.[4]
3,6-Di(tert-butyl)carbazole-5.7-2.23.5-Increased solubility and morphological stability.[4]
3,6-Dimethoxycarbazole-5.2-2.03.2450-500Electron-donating groups lead to a red-shift in emission.[4][4]
3,6-Di(fluoren-9-yl)-9-octyl-9H-carbazole---316-318 (Absorption)Enhanced conjugation and charge-delocalization.[6][6]
3,6-Di(phenyl)-9H-carbazole-5.56-2.612.95-Lower triplet energy compared to unsubstituted carbazole.[3][4][3][4]
3,6-Bis(diphenylamino)-9-phenylcarbazole-5.17-2.342.83488Used as a hole-transporting material and emitter in OLEDs.[3]
3,6-Di(pyridin-3-yl)-9-phenylcarbazole-5.91-2.883.03401Electron-withdrawing pyridine units lower HOMO and LUMO levels.[3]

Experimental Protocols

Detailed methodologies for key experiments in the synthesis and characterization of 3,6-disubstituted carbazoles are provided below.

Protocol 1: Synthesis of 3,6-Dibromo-9H-carbazole

This protocol outlines the bromination of carbazole at the 3 and 6 positions, a common starting point for further functionalization.[3][10]

Materials:

  • 9H-Carbazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Dissolve 9H-carbazole in DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of NBS (2.1 equivalents) in DMF to the cooled carbazole solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, precipitate the product by adding the reaction mixture to a large volume of deionized water.

  • Filter the precipitate and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3,6-dibromo-9H-carbazole.[10]

Protocol 2: Suzuki-Miyaura Cross-Coupling for 3,6-Diarylation

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl groups at the 3,6-positions of a dibrominated carbazole derivative.[4][6]

Materials:

  • 3,6-Dibromo-9-alkyl-9H-carbazole

  • Arylboronic acid (2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) (2 M aqueous solution)

  • Toluene

Procedure:

  • To a Schlenk flask, add 3,6-dibromo-9-alkyl-9H-carbazole, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene and the 2 M K₂CO₃ solution via syringe.

  • Heat the reaction mixture to reflux (typically 90-110 °C) and stir for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3,6-diaryl-9-alkyl-9H-carbazole.[4]

Protocol 3: Characterization by UV-Vis and Fluorescence Spectroscopy

This protocol details the characterization of the optical properties of the synthesized carbazole derivatives.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

Sample Preparation:

  • Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the carbazole derivative in a suitable spectroscopic grade solvent (e.g., dichloromethane, toluene, or DMSO).

UV-Vis Spectroscopy Procedure:

  • Record the absorption spectrum of the solution over a relevant wavelength range (e.g., 250-800 nm).

  • Identify the absorption maxima (λ_max) corresponding to π-π* and intramolecular charge transfer (ICT) transitions.

Fluorescence Spectroscopy Procedure:

  • Excite the sample at its longest wavelength absorption maximum.

  • Record the emission spectrum.

  • Determine the wavelength of maximum emission (λ_em).

  • Calculate the photoluminescence quantum yield (PLQY) relative to a known standard (e.g., quinine sulfate).

Protocol 4: Characterization by Cyclic Voltammetry

This protocol is for determining the HOMO and LUMO energy levels of the carbazole derivatives.

Instrumentation:

  • Potentiostat with a three-electrode setup (working electrode, reference electrode, counter electrode).

Procedure:

  • Prepare a solution of the carbazole derivative in an appropriate solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

  • Calibrate the reference electrode using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

  • Record the cyclic voltammogram by scanning the potential to observe the oxidation and reduction peaks.

  • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red).

  • Calculate the HOMO and LUMO energy levels using the following equations:

    • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

Visualizations

experimental_workflow start Carbazole step1 Bromination (NBS, DMF) start->step1 intermediate 3,6-Dibromo-9H-carbazole step1->intermediate step2 N-Alkylation/Arylation intermediate->step2 intermediate2 3,6-Dibromo-9-R-carbazole step2->intermediate2 step3 Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) intermediate2->step3 product 3,6-Diaryl-9-R-carbazole step3->product

Caption: Synthetic workflow for 3,6-diarylated carbazoles.

property_tuning functionalization Functionalization at 3,6-Positions edg Electron-Donating Groups (e.g., -OCH3, -NR2) functionalization->edg ewg Electron-Withdrawing Groups (e.g., -CN, -NO2) functionalization->ewg bulky Bulky Groups (e.g., -tBu, Aryl) functionalization->bulky homo HOMO Energy Level edg->homo Increases bandgap Band Gap edg->bandgap Decreases lumo LUMO Energy Level ewg->lumo Decreases ewg->bandgap Decreases solubility Solubility & Morphology bulky->solubility Improves properties Electronic Properties homo->properties lumo->properties bandgap->properties solubility->properties

Caption: Tuning electronic properties via 3,6-functionalization.

oled_mechanism cluster_processes anode Anode (ITO) htl Hole Transport Layer (3,6-Functionalized Carbazole) anode->htl Hole Injection eml Emissive Layer htl->eml Hole Transport etl Electron Transport Layer etl->eml Electron Transport cathode Cathode (Al) cathode->etl Electron Injection injection Charge Injection transport Charge Transport recombination Recombination & Light Emission

Caption: Role of 3,6-functionalized carbazoles in an OLED device.

References

Application Notes and Protocols: 3,6-Dimethyl-9H-carbazole as a Precursor for Organic Semiconductor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethyl-9H-carbazole is a versatile precursor for the synthesis of high-performance organic semiconductors. Its rigid, electron-rich carbazole core, combined with the electron-donating methyl groups, provides a robust platform for the development of materials with excellent charge transport properties and thermal stability.[1][2] These characteristics make its derivatives highly suitable for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) as hole-transporting materials (HTMs).[1][2][3] The strategic placement of methyl groups at the 3 and 6 positions allows for facile functionalization at other sites, enabling the fine-tuning of electronic and physical properties to meet the specific demands of various optoelectronic devices.[4]

These application notes provide a comprehensive overview of the use of this compound in the synthesis of organic semiconductors, including detailed experimental protocols, key performance data, and visual representations of synthetic and experimental workflows.

Data Presentation

Photophysical and Electrochemical Properties of 3,6-Disubstituted Carbazole Derivatives

The following table summarizes key photophysical and electrochemical properties of various hole-transporting materials derived from 3,6-disubstituted carbazoles. These parameters are crucial for designing efficient device architectures with appropriate energy level alignment.

MaterialHOMO (eV)LUMO (eV)Band Gap (eV)Tg (°C)Hole Mobility (cm²/Vs)Reference
spiro-OMeTAD-5.1 to -5.22-2.0 to -2.22.9 to 3.2121-1252x10⁻⁴ - 5x10⁻⁴[1][5]
V950-5.15--111-[6]
SGT-405-5.04-2.122.92-1.6x10⁻⁴[7]
MeS-4PACz-----[8]

Note: '-' indicates data not available in the cited sources. The properties of carbazole derivatives can be significantly influenced by the specific substituents at the 3, 6, and 9 positions.

Performance of Perovskite Solar Cells (PSCs) with 3,6-Disubstituted Carbazole-Based HTMs

This table presents the performance of perovskite solar cells employing various 3,6-disubstituted carbazole derivatives as the hole-transporting layer, benchmarked against the standard spiro-OMeTAD.

HTMVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
spiro-OMeTAD1.0 - 1.1522 - 2570 - 8017 - 22+[1]
V9501.0722.57417.8[6]
SGT-4051.0121.846714.79[7]
MeS-4PACz---25.13[8]

Note: '-' indicates data not available in the cited sources. Device performance is highly dependent on the specific perovskite composition, device architecture, and fabrication conditions.

Performance of Organic Light-Emitting Diodes (OLEDs) with Carbazole Derivatives

This table showcases the performance of non-doped deep-blue OLEDs utilizing carbazole-π-imidazole derivatives.

Emitting MaterialMax. Luminance (cd/m²)Max. EQE (%)CIE Coordinates (x, y)Reference
BCzB-PPI11,3644.43(0.159, 0.080)[9]

Experimental Protocols

Synthesis of [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic Acid (Me-4PACz)

This protocol is based on the synthesis of similar carbazole-based phosphonic acids and provides a likely reaction pathway.[10]

Step 1: N-Alkylation of this compound

  • To a solution of this compound in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃).

  • Add 1,4-dibromobutane in excess and heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, and add water to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 9-(4-bromobutyl)-3,6-dimethyl-9H-carbazole.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Arbuzov Reaction

  • Heat a mixture of 9-(4-bromobutyl)-3,6-dimethyl-9H-carbazole and an excess of triethyl phosphite at reflux under an inert atmosphere.

  • After the reaction is complete (monitored by TLC), remove the excess triethyl phosphite under reduced pressure to yield diethyl [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonate.

Step 3: Hydrolysis

  • Dissolve the diethyl phosphonate intermediate in a suitable solvent like dichloromethane (DCM).

  • Add bromotrimethylsilane (TMSBr) and stir the mixture at room temperature.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Add methanol and then water to the residue and concentrate under reduced pressure to obtain the final product, [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz), as a white solid.

Fabrication of a Perovskite Solar Cell (p-i-n inverted structure)

This protocol describes the fabrication of an inverted p-i-n perovskite solar cell using a self-assembled monolayer (SAM) of a this compound derivative as the hole transport layer.

1. Substrate Cleaning:

  • Sequentially sonicate patterned indium tin oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a stream of nitrogen gas.

  • Treat the substrates with UV-ozone for 15 minutes immediately before use.

2. Hole Transport Layer (HTL) Deposition:

  • Prepare a solution of the this compound based phosphonic acid derivative (e.g., Me-4PACz) in a suitable solvent like isopropanol at a concentration of 1 mM.

  • Spin-coat the HTL solution onto the cleaned ITO substrate.

  • Anneal the substrate at an appropriate temperature to form the self-assembled monolayer.

3. Perovskite Layer Deposition:

  • Prepare the perovskite precursor solution (e.g., a mixture of formamidinium iodide (FAI), lead iodide (PbI₂), methylammonium bromide (MABr), and lead bromide (PbBr₂) in a mixed solvent of DMF and DMSO).

  • In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the HTL-coated substrate.

  • During spinning, drip an anti-solvent (e.g., chlorobenzene) onto the substrate to induce uniform crystallization.

  • Anneal the film on a hotplate to form the final perovskite crystalline layer.

4. Electron Transport Layer (ETL) Deposition:

  • Deposit a layer of an electron-transporting material, such as Phenyl-C61-butyric acid methyl ester (PCBM), by spin-coating from a chlorobenzene solution.

  • Follow with the deposition of a buffer layer, such as bathocuproine (BCP), also by spin-coating.

5. Cathode Deposition:

  • Deposit the metal cathode (e.g., 100 nm of silver or aluminum) by thermal evaporation through a shadow mask in a high-vacuum chamber (< 10⁻⁶ Torr).

6. Device Characterization:

  • Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²).

  • Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Fabrication of an Organic Light-Emitting Diode (OLED)

This protocol outlines the fabrication of a multilayer OLED using a derivative of this compound as a component in the emissive or hole-transporting layer.[4]

1. Substrate Cleaning:

  • Follow the same substrate cleaning procedure as for the perovskite solar cells.

2. Thin Film Deposition by Thermal Evaporation:

  • Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

  • Sequentially deposit the organic layers and the cathode without breaking the vacuum. The typical device architecture is as follows:

    • Hole Injection Layer (HIL): Deposit a suitable HIL material onto the ITO.

    • Hole Transport Layer (HTL): Evaporate a 3,6-disubstituted carbazole derivative (or another standard HTL) to a typical thickness of 30-50 nm at a deposition rate of 1-2 Å/s.

    • Emissive Layer (EML): Co-evaporate the host material and the dopant (which can be a derivative of this compound) to a thickness of 20-40 nm.

    • Electron Transport Layer (ETL): Deposit an electron transport material (e.g., TPBi) to a thickness of 20-40 nm.

    • Electron Injection Layer (EIL): Deposit a thin layer of a material like lithium fluoride (LiF) (approx. 1 nm).

    • Cathode: Deposit the metal cathode (e.g., aluminum) to a thickness of 100-150 nm.

3. Encapsulation:

  • Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.

4. Device Characterization:

  • Measure the current density-voltage-luminance (J-V-L) characteristics.

  • Record the electroluminescence (EL) spectrum.

  • Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency.

  • Determine the Commission Internationale de l'Éclairage (CIE) color coordinates.

Mandatory Visualizations

Synthesis_of_Me_4PACz Carbazole This compound Intermediate1 9-(4-bromobutyl)-3,6-dimethyl-9H-carbazole Carbazole->Intermediate1 N-Alkylation (K₂CO₃, DMF) Dibromobutane 1,4-Dibromobutane Dibromobutane->Intermediate1 Intermediate2 Diethyl [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonate Intermediate1->Intermediate2 Arbuzov Reaction TriethylPhosphite P(OEt)₃ TriethylPhosphite->Intermediate2 Me4PACz Me-4PACz Intermediate2->Me4PACz Hydrolysis TMSBr TMSBr TMSBr->Me4PACz

Caption: Synthetic pathway for Me-4PACz.

PSC_Fabrication_Workflow Substrate ITO Substrate Cleaning Substrate Cleaning (Sonication, UV-Ozone) Substrate->Cleaning HTL HTL Deposition (Spin-coating of Carbazole-SAM) Cleaning->HTL Perovskite Perovskite Layer Deposition (Spin-coating & Annealing) HTL->Perovskite ETL ETL Deposition (Spin-coating PCBM & BCP) Perovskite->ETL Cathode Cathode Deposition (Thermal Evaporation) ETL->Cathode Characterization Device Characterization (J-V Measurement) Cathode->Characterization

Caption: Perovskite solar cell fabrication workflow.

OLED_Fabrication_Workflow Substrate ITO Substrate Cleaning Substrate Cleaning Substrate->Cleaning HIL HIL Deposition Cleaning->HIL HTL HTL Deposition (Carbazole Derivative) HIL->HTL EML EML Deposition HTL->EML ETL ETL Deposition EML->ETL EIL EIL Deposition ETL->EIL Cathode Cathode Deposition EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Characterization Device Characterization Encapsulation->Characterization

Caption: OLED fabrication workflow.

References

Troubleshooting & Optimization

Technical Support Center: Graebe-Ullmann Carbazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of the Graebe-Ullmann carbazole synthesis.

Troubleshooting Guide

The Graebe-Ullmann synthesis, while a powerful tool for creating carbazoles, can present challenges that lead to lower than expected yields. This guide addresses common issues, their potential causes, and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of Carbazole Incomplete Diazotization: The initial conversion of the o-aminodiarylamine to the 1-arylbenzotriazole intermediate is crucial. Weakly basic amines may be difficult to diazotize under standard conditions.[1] The nitrous acid used for diazotization is unstable and must be generated in situ at low temperatures.[2][]- Ensure the reaction is maintained at a low temperature (typically 0-5 °C) to prevent the decomposition of nitrous acid. - For weakly basic amines, consider using stronger acidic media for the diazotization reaction.[1] - Use a fresh source of sodium nitrite.
Decomposition of Diazonium Salt: Aromatic diazonium salts can be unstable, especially at elevated temperatures.[4]- After formation, the diazonium salt should be used promptly in the subsequent cyclization step without unnecessary delay.
Inefficient Triazole Decomposition: The thermal or photochemical decomposition of the 1-arylbenzotriazole intermediate may not be proceeding to completion. The stability of the triazole can be influenced by its substituents.- Thermal Decomposition: Increase the reaction temperature or switch to a higher-boiling solvent like paraffin or use polyphosphoric acid (PPA), which has been shown to improve yields.[5] Microwave irradiation can also be an effective method for promoting the reaction.[5] - Photochemical Decomposition: Ensure the light source has the appropriate wavelength and intensity for the specific benzotriazole derivative.
Formation of Side Products Side Reactions During Diazotization: The highly reactive diazonium salt can participate in unwanted side reactions if not properly controlled.- Maintain a low reaction temperature and ensure the efficient conversion to the triazole to minimize the lifetime of the diazonium salt.
Alternative Decomposition Pathways of the Triazole: The radical and/or carbene intermediates formed during the decomposition of the triazole can undergo reactions other than the desired cyclization. For example, the formation of secondary amines has been observed.[6] In the synthesis of 8-methyl-γ-carboline, the formation of 4-(4-methylphenyl)aminopyridine was identified as a side product when the reaction was carried out in paraffin.[5]- Optimize the decomposition conditions. The choice of solvent or reaction medium can influence the reaction pathway. For instance, using polyphosphoric acid (PPA) was found to give higher yields of the desired γ-carboline compared to paraffin.[5]
Difficulty in Product Purification Complex Reaction Mixture: The presence of unreacted starting material, intermediates, and various side products can complicate the isolation of the desired carbazole.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion. - Employ column chromatography for purification. A gradient elution with a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate) is often effective for separating carbazoles from more polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Graebe-Ullmann carbazole synthesis?

A1: The Graebe-Ullmann synthesis is a two-step process. First, an ortho-aminodiarylamine is treated with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This salt then undergoes an intramolecular cyclization to yield a 1-arylbenzotriazole intermediate. In the second step, this triazole is decomposed, typically through heating (thermolysis) or exposure to UV light (photolysis), leading to the extrusion of nitrogen gas and the formation of a carbazole.[7] The decomposition is believed to proceed through radical and carbene intermediates.[7]

Q2: My starting o-aminodiarylamine is poorly soluble in the acidic medium for diazotization. What can I do?

A2: Poor solubility can hinder the diazotization reaction. You can try co-solvents that are miscible with the aqueous acidic solution and can help dissolve your starting material. Alternatively, preparing a fine suspension of the amine in the acidic solution with vigorous stirring before the addition of sodium nitrite can improve the reaction.

Q3: How can I monitor the progress of the Graebe-Ullmann synthesis?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. You can track the disappearance of the starting aminodiarylamine in the first step and the conversion of the triazole intermediate to the carbazole product in the second step. Using a co-spot (a lane on the TLC plate where both the reaction mixture and the starting material are spotted) can help in definitively identifying the starting material spot.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Diazonium salts can be explosive when isolated in a dry state, especially in the presence of certain counter-ions. It is crucial to keep them in solution and at low temperatures. The decomposition of the triazole intermediate involves the release of nitrogen gas, so the reaction should be conducted in a well-ventilated fume hood with appropriate pressure relief.

Q5: Can I use substituents on the aromatic rings of my starting material?

A5: Yes, the Graebe-Ullmann synthesis is amenable to a variety of substituents on the aromatic rings. However, the nature and position of these substituents can influence the reaction yield. Electron-donating groups on the aryl ring attached to the triazole nitrogen generally favor the reaction, while electron-withdrawing groups can lead to lower yields.[6]

Data on Reaction Condition Optimization

The choice of reaction conditions for the decomposition of the 1-arylbenzotriazole intermediate can significantly impact the yield of the final carbazole product. The following table summarizes the results from the synthesis of 8-methyl-γ-carboline from the corresponding triazole precursor under various conditions.[5]

MethodReaction ConditionsYield of 8-methyl-γ-carboline (%)
A Thermal decomposition in paraffin oil at 320°C52
B Thermal decomposition in polyphosphoric acid (PPA) at 200°C78
C Microwave irradiation in paraffin oil58
D Microwave irradiation in polyphosphoric acid (PPA)82

Experimental Protocols

General Protocol for the Graebe-Ullmann Synthesis of Carbazole

Step 1: Diazotization and Formation of 1-Phenylbenzotriazole

  • Preparation of the Amine Solution: Dissolve o-aminodiphenylamine (1.0 equivalent) in a suitable acidic medium (e.g., a mixture of glacial acetic acid and concentrated hydrochloric acid) in a flask equipped with a magnetic stirrer.

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

  • Diazotization: Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 30-60 minutes. The formation of the 1-phenylbenzotriazole can be monitored by TLC.

  • Isolation of the Intermediate: The triazole intermediate may precipitate from the reaction mixture. It can be collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Thermal Decomposition of 1-Phenylbenzotriazole to Carbazole

  • Reaction Setup: Place the dried 1-phenylbenzotriazole in a flask suitable for high-temperature reactions. A high-boiling solvent such as paraffin oil or polyphosphoric acid (PPA) can be used as the reaction medium.

  • Heating: Heat the mixture to the desired temperature (e.g., 200-320 °C) with stirring. The evolution of nitrogen gas should be observed.

  • Reaction Monitoring: Monitor the disappearance of the triazole and the formation of the carbazole product by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If using paraffin oil, dilute the mixture with a non-polar solvent like hexane to precipitate the product.

    • If using PPA, carefully pour the reaction mixture over ice and neutralize with a base (e.g., sodium hydroxide solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude carbazole by column chromatography on silica gel or by recrystallization.

Visualizations

Graebe-Ullmann Synthesis Mechanism cluster_step1 Step 1: Diazotization and Triazole Formation cluster_step2 Step 2: Decomposition and Carbazole Formation A o-Aminodiarylamine B Diazonium Salt A->B + NaNO2, H+ C 1-Arylbenzotriazole B->C Intramolecular Cyclization D Radical/Carbene Intermediate C->D Heat or hv - N2 E Carbazole D->E Cyclization & Aromatization

Caption: Mechanism of the Graebe-Ullmann Carbazole Synthesis.

Experimental_Workflow start Start prep_amine Prepare o-aminodiarylamine solution in acid start->prep_amine cool Cool to 0-5 °C prep_amine->cool add_nitrite Add NaNO2 solution dropwise cool->add_nitrite diazotization Stir for 30-60 min (Diazotization) add_nitrite->diazotization isolate_triazole Isolate 1-arylbenzotriazole intermediate diazotization->isolate_triazole decompose Decompose triazole (Heat or UV) isolate_triazole->decompose workup Reaction Work-up decompose->workup purify Purify Carbazole (Chromatography/Recrystallization) workup->purify end End purify->end

Caption: General Experimental Workflow for Graebe-Ullmann Synthesis.

Troubleshooting_Logic start Low Yield or No Reaction check_diazotization Check Diazotization Step: Incomplete reaction? start->check_diazotization check_decomposition Check Decomposition Step: Inefficient conversion? start->check_decomposition side_products Significant Side Products? start->side_products solution_diazotization Optimize Diazotization: - Lower temperature (0-5 °C) - Use stronger acid - Fresh NaNO2 check_diazotization->solution_diazotization Yes solution_decomposition Optimize Decomposition: - Increase temperature - Use PPA or microwave - Check UV lamp check_decomposition->solution_decomposition Yes analyze_byproducts Analyze byproducts (TLC, GC-MS) Identify cause side_products->analyze_byproducts Yes modify_conditions Modify reaction conditions (e.g., solvent, temp) to favor desired pathway analyze_byproducts->modify_conditions

Caption: Troubleshooting Decision Tree for Low Yield Issues.

References

purification of 3,6-Dimethyl-9H-carbazole by column chromatography versus recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 3,6-Dimethyl-9H-carbazole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of this compound, a crucial process for researchers, scientists, and drug development professionals. We will explore two primary purification techniques: column chromatography and recrystallization, offering detailed protocols and addressing common experimental challenges.

Comparison of Purification Methods

Choosing the appropriate purification method is critical for obtaining high-purity this compound. The selection between column chromatography and recrystallization depends on factors such as the impurity profile, required purity, scale of the experiment, and available resources.

ParameterColumn ChromatographyRecrystallization
Principle Differential partitioning of the compound and impurities between a stationary phase and a mobile phase based on polarity.Difference in solubility of the compound and impurities in a specific solvent at varying temperatures.
Typical Purity Achieved Good to Excellent (>99% for some carbazole derivatives).Good to Excellent (>98%).[1]
Yield Variable, dependent on the separation efficiency and fraction collection.Moderate to High (A yield of 81% has been reported for the closely related 9-ethyl-3,6-dimethylcarbazole).[2]
Scalability Can be scaled up, but may become more complex and costly.Easily scalable for larger quantities.
Time Consumption Generally faster for small-scale purifications.Can be more time-consuming due to the need for slow cooling and drying.
Solvent Consumption Can be high due to the continuous flow of the mobile phase.Generally lower, as the solvent is primarily used for dissolution.
Cost-Effectiveness Can be more expensive due to the cost of the stationary phase (e.g., silica gel) and larger solvent volumes.Generally more cost-effective, particularly at a larger scale.
Applicability Applicable to a broad range of compounds, including non-crystalline solids and oils.Best suited for crystalline solids that are thermally stable.

Experimental Protocols

Below are detailed methodologies for purifying this compound using both column chromatography and recrystallization.

Protocol 1: Column Chromatography using Silica Gel

This protocol outlines the purification of this compound using a silica gel column with a hexane and ethyl acetate gradient.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Mobile Phase Selection: Before packing the column, determine the optimal solvent system by running a TLC of the crude material. A mixture of hexane and ethyl acetate is a good starting point. The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound.

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the column, allowing the solvent to drain periodically to ensure even packing. Gently tap the column to dislodge any air bubbles.

    • Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

    • Carefully apply the sample solution to the top of the silica gel column.

  • Elution:

    • Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute the compound.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid.

Protocol 2: Recrystallization from Ethanol

This protocol is based on the successful recrystallization of the closely related 9-ethyl-3,6-dimethylcarbazole and is expected to be effective for this compound.[2]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring.

    • Continue adding small portions of hot ethanol until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this period.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven to remove any residual solvent.

Troubleshooting Guides and FAQs

Column Chromatography

Q1: The separation of my compound from an impurity is poor. What can I do?

A1: Poor separation can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Mobile Phase: The polarity of your eluent is crucial. If the separation is poor, try using a shallower gradient (i.e., increase the polarity more slowly). Running several TLCs with different solvent systems beforehand can save significant time and material.

  • Reduce Sample Load: Overloading the column is a common cause of poor separation. Reduce the amount of crude material applied to the column.

  • Check Column Packing: Uneven packing can lead to band broadening and poor separation. Ensure your silica gel is packed uniformly without any cracks or air bubbles.

Q2: My compound is "streaking" or "tailing" on the TLC plate and the column.

A2: Tailing is often observed with compounds that have basic functional groups, like the nitrogen in the carbazole ring, which can interact strongly with the acidic silanol groups on the silica gel.

  • Add a Basic Modifier: Adding a small amount (0.1-1%) of a base like triethylamine to your mobile phase can neutralize the acidic sites on the silica gel and significantly improve peak shape.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina.

Q3: My compound is not eluting from the column.

A3: If your compound is not moving down the column, the mobile phase is likely not polar enough.

  • Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase. If necessary, you can switch to a more polar solvent system altogether, such as dichloromethane/methanol.

Recrystallization

Q1: My compound "oiled out" instead of forming crystals.

A1: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.

  • Increase the Amount of Solvent: Add more hot solvent to the mixture to ensure the compound remains dissolved at a higher temperature, then allow it to cool more slowly.

  • Use a Different Solvent: The chosen solvent may not be ideal. Experiment with other solvents or solvent mixtures.

Q2: No crystals are forming, even after the solution has cooled.

A2: This is a common issue and can often be resolved with the following techniques:

  • Induce Crystallization: Scratch the inside of the flask with a glass stirring rod just below the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: Add a tiny crystal of the pure compound to the solution to initiate crystallization.

  • Reduce the Volume of Solvent: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and increase the concentration of your compound.

Q3: The recovery of my pure product is very low.

A3: Low recovery can result from several factors:

  • Using Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve your crude product.

  • Insufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.

  • Washing with Warm Solvent: Always wash the collected crystals with ice-cold solvent to minimize redissolving your product.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow recrys_start Crude this compound dissolve Dissolve in Minimum Hot Ethanol recrys_start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter crystallize Slow Cooling & Ice Bath dissolve->crystallize No insoluble impurities hot_filter->crystallize isolate Vacuum Filtration crystallize->isolate dry Dry Crystals isolate->dry recrys_end Pure Crystals dry->recrys_end chrom_start Crude this compound load Load onto Silica Gel Column chrom_start->load elute Elute with Hexane/EtOAc Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Solvent Evaporation combine->evaporate chrom_end Pure Solid evaporate->chrom_end

Caption: Purification workflows for this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_recrys Recrystallization start Purification Issue poor_sep Poor Separation? start->poor_sep tailing Tailing/Streaking? start->tailing no_elution No Elution? start->no_elution oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Formed? start->no_crystals low_recovery Low Recovery? start->low_recovery optimize_mobile Optimize Mobile Phase (Shallower Gradient) poor_sep->optimize_mobile Yes reduce_load Reduce Sample Load poor_sep->reduce_load Yes add_base Add Triethylamine to Mobile Phase tailing->add_base Yes alt_stationary Use Alumina tailing->alt_stationary Yes increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes add_solvent Add More Hot Solvent oiling_out->add_solvent Yes change_solvent Change Solvent oiling_out->change_solvent Yes induce_cryst Scratch Flask/ Add Seed Crystal no_crystals->induce_cryst Yes reduce_solvent_vol Evaporate Some Solvent no_crystals->reduce_solvent_vol Yes min_solvent Use Minimum Hot Solvent low_recovery->min_solvent Yes cool_thoroughly Ensure Thorough Cooling low_recovery->cool_thoroughly Yes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Overcoming Poor Solubility of Carbazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of carbazole derivatives in biological assays.

Frequently Asked questions (FAQs)

Q1: Why do many of my carbazole derivatives have poor solubility in aqueous assay buffers?

A1: Carbazole derivatives often possess a rigid, planar, and lipophilic (fat-loving) structure. This inherent hydrophobicity makes them poorly soluble in water-based (aqueous) solutions, such as phosphate-buffered saline (PBS) and cell culture media, which are polar environments. This can lead to compound precipitation, inaccurate results, and underestimated biological activity.

Q2: My carbazole compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening?

A2: This phenomenon, often called "crashing out," occurs due to a rapid change in solvent polarity. While your carbazole derivative may be soluble in 100% dimethyl sulfoxide (DMSO), the abrupt introduction into an aqueous buffer reduces the solvent's ability to keep the compound dissolved, leading to precipitation.[1]

Q3: What are the consequences of compound precipitation in my biological assay?

A3: Compound precipitation can significantly impact the accuracy and reliability of your experimental results. The actual concentration of the compound in solution will be lower than the intended concentration, leading to an underestimation of its potency (e.g., a higher IC50 value).[2] Precipitates can also interfere with assay readouts, such as light-based measurements, and may exhibit cellular toxicity.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: High concentrations of DMSO can be toxic to cells.[3] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and to include a vehicle control (assay media with the same final DMSO concentration) in all experiments.[4]

Q5: How can I improve the solubility of my carbazole derivative?

A5: Several strategies can be employed, including the use of co-solvents, surfactants, cyclodextrins, pH adjustment, and the preparation of nanoparticle formulations. The optimal method will depend on the specific properties of your carbazole derivative and the requirements of your biological assay.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with poorly soluble carbazole derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Precipitate forms immediately upon adding DMSO stock to aqueous buffer. - Concentration exceeds the aqueous solubility limit.- "Solvent shock" due to rapid dilution.[1]- Decrease the final concentration of the carbazole derivative.- Perform a serial dilution in 100% DMSO first before the final dilution into the aqueous medium.[4]- Add the DMSO stock to pre-warmed (37°C) aqueous buffer dropwise while gently vortexing.[5]
Precipitate forms over time in the incubator. - Temperature shift from bench to incubator.- Change in media pH due to the CO₂ environment.- Interaction with media components (salts, proteins).[5]- Pre-warm all solutions to 37°C before use.- Ensure your media is properly buffered for your incubator's CO₂ concentration.- Test the compound's stability in the specific media over the experiment's duration.
Inconsistent results between experiments. - Incomplete dissolution of the compound in the DMSO stock.- Precipitation of the compound in some wells but not others.- Ensure the compound is fully dissolved in the DMSO stock by vortexing and, if necessary, brief sonication.[6]- Visually inspect all wells for precipitation before and after incubation.- Prepare fresh dilutions for each experiment.
Low or no biological activity observed. - The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility.- Determine the kinetic solubility of your compound in the assay buffer to understand its solubility limit.- Employ solubility enhancement techniques such as co-solvents, surfactants, or cyclodextrins.

Data Presentation: Solubility of Carbazole Derivatives

The following tables provide examples of the solubility of carbazole and its derivatives in various solvents.

Table 1: Aqueous Solubility of Selected Carbazole Sulfonamide Derivatives

CompoundAqueous Solubility at pH 7.4 (µg/mL)Aqueous Solubility at pH 2.0 (µg/mL)
7b 13.413.4
8c 176.5176.5
9c 14.214.2
10c 20.720.7
11c 15.615.6

Data sourced from a study on novel carbazole sulfonamide derivatives as antitumor agents.

Table 2: General Solubility of Carbazole in Different Solvents

SolventSolubility
Water 1.80 mg/L at 25°C
Acetone 1 g in 9 mL
Benzene 1 g in 120 mL
Ethanol (absolute) 1 g in 135 mL
Dimethylformamide (DMF) Soluble
Dimethyl Sulfoxide (DMSO) Soluble

Data compiled from various chemical databases.[7]

Experimental Protocols

Protocol 1: Preparation of a Carbazole Derivative Stock Solution and Serial Dilutions for a Cell-Based Assay

This protocol provides a step-by-step guide for preparing a poorly soluble carbazole derivative for a typical 96-well plate cell-based assay.

Materials:

  • Carbazole derivative (solid powder)

  • Anhydrous, sterile-filtered DMSO (≥99.9% purity)[6]

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional)

  • Cell culture medium (pre-warmed to 37°C)

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 10 mM in 100% DMSO): a. Accurately weigh the required amount of the carbazole derivative into a sterile microcentrifuge tube. b. Add the calculated volume of 100% DMSO to achieve the desired concentration. c. Vortex the tube vigorously until the compound is completely dissolved. Visually inspect for any remaining solid particles.[4] d. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be applied, but be cautious of compound degradation.[4] e. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]

  • Perform Serial Dilutions in 100% DMSO: a. Label a series of sterile microcentrifuge tubes for your desired concentration range. b. Prepare your serial dilutions by transferring a portion of the higher concentration stock into a tube containing fresh DMSO and mixing thoroughly. For example, for a 2-fold dilution series, transfer 50 µL of the 10 mM stock into a tube with 50 µL of DMSO to get a 5 mM solution, and repeat for subsequent dilutions.

  • Prepare Final Working Solutions in Cell Culture Medium: a. Pre-warm your complete cell culture medium to 37°C.[5] b. To prepare the final working concentrations, add a small volume of each DMSO serial dilution to the pre-warmed medium. For a final DMSO concentration of 0.1%, you would add 1 µL of your DMSO stock to 999 µL of medium. c. It is critical to add the DMSO stock to the medium while gently vortexing or swirling the tube to ensure rapid and uniform mixing and to minimize precipitation.[1]

  • Dose the Cells: a. Add the final working solutions to your cells in the 96-well plate. b. Remember to include a vehicle control containing the same final concentration of DMSO as your treated wells.

Protocol 2: Using Cyclodextrins to Enhance Solubility

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[8]

Materials:

  • Carbazole derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a Cyclodextrin Solution: a. Prepare a solution of HP-β-CD in your aqueous buffer at a desired concentration (e.g., 1-10% w/v).

  • Form the Inclusion Complex: a. Add an excess amount of the carbazole derivative to the cyclodextrin solution. b. Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Determine the Solubilized Concentration: a. After stirring, filter the solution through a 0.22 µm filter to remove any undissolved compound. b. Determine the concentration of the dissolved carbazole derivative in the filtrate using a suitable analytical method, such as HPLC-UV.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Biological Assay cluster_troubleshooting Troubleshooting start Weigh Carbazole Derivative dissolve_dmso Dissolve in 100% DMSO (Vortex/Sonicate) start->dissolve_dmso serial_dilution_dmso Serial Dilution in 100% DMSO dissolve_dmso->serial_dilution_dmso final_dilution Dilute in Pre-warmed Aqueous Buffer serial_dilution_dmso->final_dilution add_to_cells Add to Cells final_dilution->add_to_cells check_precipitate Precipitation? final_dilution->check_precipitate incubate Incubate add_to_cells->incubate readout Assay Readout incubate->readout solubility_enhancement Use Solubility Enhancement Technique check_precipitate->solubility_enhancement Yes solubility_enhancement->final_dilution JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates P_JAK P-JAK JAK->P_JAK Autophosphorylation STAT STAT P_JAK->STAT Phosphorylates P_STAT P-STAT STAT->P_STAT Dimer P-STAT Dimer P_STAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation DNA DNA Dimer->DNA Binds Transcription Gene Transcription DNA->Transcription Initiates Carbazole Carbazole Derivative (Inhibitor) Carbazole->P_JAK Inhibits

References

optimizing base and solvent conditions for N-arylation of carbazoles.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-arylation of carbazoles. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Problem 1: Low or no yield of the desired N-arylated carbazole.

Possible Cause 1: Ineffective Base

  • Question: My reaction is not proceeding, or the yield is very low. Could the base be the issue?

  • Answer: The choice of base is critical in N-arylation reactions as it facilitates the deprotonation of carbazole, forming the nucleophilic carbazolide anion. The effectiveness of a base can be highly dependent on the solvent and the catalyst system used. Strong bases like sodium tert-butoxide (NaOt-Bu) are commonly effective, particularly in non-polar aprotic solvents like toluene or dioxane.[1][2] However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or potassium acetate (KOAc) may be required.[1][3] The solubility of the base in the reaction solvent also plays a significant role; for instance, Cs₂CO₃ has good solubility in some organic solvents, which can be advantageous.[1]

Possible Cause 2: Inappropriate Solvent

  • Question: I am observing poor conversion. How does the solvent affect the reaction?

  • Answer: The solvent plays a crucial role in solubilizing the reactants, catalyst, and base, and it can influence the reaction rate and outcome. A variety of solvents are used for N-arylation, including ethereal solvents (dioxane, THF), and aromatic solvents (toluene, xylene).[1] Toluene is often the solvent of choice for palladium-catalyzed reactions.[2] In some cases, polar aprotic solvents like DMSO or DMF can be effective, particularly in microwave-assisted syntheses.[3] It is important to avoid chlorinated solvents and acetonitrile, as they can inhibit palladium catalysts.[1]

Possible Cause 3: Catalyst Deactivation or Inhibition

  • Question: My reaction starts but then stalls. What could be deactivating my catalyst?

  • Answer: Catalyst deactivation can occur for several reasons. The presence of impurities in the starting materials or solvent can poison the catalyst. Additionally, certain functional groups on the substrates can interfere with the catalytic cycle. For some palladium-catalyzed systems, the carbazole starting material itself or the N-arylated product can act as an inhibitor.[1] In such cases, using specific pre-catalysts (like G4 or G5 Buchwald pre-catalysts) designed to address carbazole inhibition might be beneficial.[1] For copper-catalyzed systems, ensuring an inert atmosphere is crucial to prevent oxidation of the Cu(I) species.

Troubleshooting Workflow

troubleshooting_workflow start Low or No Yield check_base 1. Evaluate Base start->check_base check_solvent 2. Evaluate Solvent check_base->check_solvent Base seems appropriate base_issue Is the base strong enough? Is it soluble? Is it compatible with functional groups? check_base->base_issue check_catalyst 3. Evaluate Catalyst System check_solvent->check_catalyst Solvent seems appropriate solvent_issue Are all components soluble? Is the solvent compatible with the catalyst? Is the boiling point appropriate? check_solvent->solvent_issue check_conditions 4. Check Reaction Conditions (Temp, Time, Atmosphere) check_catalyst->check_conditions Catalyst system seems appropriate catalyst_issue Is the catalyst active? Is the ligand appropriate? Are there inhibitors present? check_catalyst->catalyst_issue success Reaction Optimized check_conditions->success Conditions optimized change_base Action: Switch to a stronger/weaker/more soluble base (e.g., NaOt-Bu, Cs2CO3, K3PO4) base_issue->change_base change_base->start Re-run reaction change_solvent Action: Switch to a different solvent (e.g., Toluene, Dioxane, DMSO) solvent_issue->change_solvent change_solvent->start Re-run reaction change_catalyst Action: Use a pre-catalyst, screen different ligands, or purify reagents. catalyst_issue->change_catalyst change_catalyst->start Re-run reaction

Caption: Troubleshooting workflow for low-yield N-arylation of carbazoles.

Frequently Asked Questions (FAQs)

Q1: Which base should I choose for my palladium-catalyzed N-arylation of carbazole?

A: The optimal base depends on your specific substrates and reaction conditions. Here's a general guide:

  • Strong Bases (e.g., NaOt-Bu, LHMDS): These are often the most effective for deprotonating carbazole, especially in non-polar solvents like toluene.[1][2] They are a good starting point if your substrates lack base-sensitive functional groups.

  • Weak Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃): These are preferred when dealing with sensitive functional groups that could be compromised by strong bases.[1] Cs₂CO₃ is often a good choice due to its solubility in many organic solvents.[4] K₃PO₄ has also been shown to be a useful alternative.[2]

  • Organic Bases (e.g., DBU): These are generally less common for this transformation and may be less effective.[1]

Q2: What is the best solvent for the Buchwald-Hartwig amination of carbazoles?

A: Toluene is a widely used and often optimal solvent for palladium-catalyzed N-arylations.[2] Other common choices include dioxane, THF, and xylene.[1][4] For microwave-assisted synthesis, high-boiling point polar aprotic solvents like DMSO can be very effective.[3] It is crucial to use anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.

Q3: Should I use a copper-based or a palladium-based catalyst system?

A: Both copper and palladium catalysts are effective for the N-arylation of carbazoles, and the choice may depend on factors like cost, substrate scope, and desired reaction conditions.

  • Palladium-based catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands): These systems are often highly efficient, operate under relatively mild conditions, and have a broad substrate scope.[2][4] However, palladium catalysts can be more expensive and sensitive to impurities.

  • Copper-based catalysts (e.g., CuI with a ligand like 1,10-phenanthroline): These offer a more cost-effective alternative.[5] Ullmann-type copper-catalyzed reactions traditionally required harsh conditions, but modern systems with appropriate ligands can proceed under milder conditions.[6]

Q4: My reaction is giving me a mixture of regioisomers with an unsymmetrical carbazole. How can I improve selectivity?

A: Achieving high regioselectivity in the N-arylation of unsymmetrical heterocycles can be challenging. For imidazoles, which are related N-heterocycles, studies have shown that the choice of ligand is crucial for controlling selectivity.[7][8] Bulky biaryl phosphine ligands can impart high regioselectivity in palladium-catalyzed reactions.[9] While specific studies on unsymmetrical carbazoles are less common in the provided results, experimenting with different bulky ligands in a palladium-catalyzed system would be a logical approach to improve regioselectivity.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from cited literature on the optimization of base and solvent conditions for N-arylation reactions.

Table 1: Optimization of Base and Ligand for the Pd-catalyzed N-arylation of Aniline with a Cyclic Iodonium Salt [4]

EntryCatalyst (mol%)Ligand (mol%)Base (2.7 equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)SPhos (4)NaOt-BuToluene105Trace
2Pd₂(dba)₃ (2)SPhos (4)Cs₂CO₃Toluene105Trace
3Pd₂(dba)₃ (5)SPhos (10)Cs₂CO₃Toluene10535
6Pd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Toluene10546
10Pd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃p-xylene12545
11Pd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃DME10540
12Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Toluene10546

Reaction conditions: Iodonium salt (0.35 mmol), aniline (1.2 equiv), base (2.7 equiv), solvent (5 mL).

Table 2: Optimization of Base and Solvent for the One-Pot Synthesis of 9H-Carbazole via Pd-catalyzed Tandem Amination and Direct Arylation [3]

EntryPdNPs/BC (mol%)SolventBaseYield (%)
415NMPK₃PO₄72
515DMFK₃PO₄70
615DMSOK₃PO₄76
715DMAcK₃PO₄68
815DMSOCs₂CO₃65
915DMSOKOAc82
1015DMSOK₂CO₃58
1115DMSONaOt-Bu43

Reaction conditions: Aniline (1.2 mmol), 1,2-dichlorobenzene (1 mmol), base (3 mmol), solvent (5 mL) at 180°C under microwave irradiation at 200W for 25 min.

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation of Carbazole [5]

This protocol describes the C-N cross-coupling of carbazole with aryl iodides using a CuI/phenanthroline catalytic system.

  • Reactants:

    • Carbazole (0.5 mmol)

    • Aryl iodide (0.62 mmol)

    • Copper(I) iodide (CuI) (0.025 mmol, 5 mol%)

    • 1,10-Phenanthroline monohydrate (0.05 mmol, 10 mol%)

    • Potassium hydroxide (KOH) (1.0 mmol)

  • Solvent:

    • 1,2-Dimethoxyethane (DME) / H₂O mixture (1.0 mL)

  • Procedure:

    • To a reaction vessel, add carbazole, aryl iodide, CuI, 1,10-phenanthroline monohydrate, and KOH.

    • Add the DME/H₂O solvent mixture.

    • Seal the vessel and place it under a nitrogen atmosphere.

    • Heat the reaction mixture at 95 °C for 20 hours with stirring.

    • After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reactants: Carbazole, Aryl Iodide, CuI, Phenanthroline, KOH solvent 2. Add DME/H₂O Solvent reagents->solvent atmosphere 3. Seal and Purge with N₂ solvent->atmosphere heat 4. Heat at 95 °C for 20h atmosphere->heat cool 5. Cool to Room Temperature heat->cool extract 6. Dilute with H₂O & Extract cool->extract purify 7. Dry, Concentrate & Purify extract->purify

Caption: Workflow for copper-catalyzed N-arylation of carbazole.

Protocol 2: Palladium-Catalyzed N-Arylation using a Cyclic Iodonium Salt [4]

This protocol details the synthesis of N-arylated carbazoles from anilines and a cyclic iodonium salt.

  • Reactants:

    • Cyclic iodonium salt (0.35 mmol)

    • Aniline derivative (1.2 equiv, 0.42 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.0175 mmol, 5 mol%)

    • Xantphos (0.035 mmol, 10 mol%)

    • Cesium carbonate (Cs₂CO₃) (2.7 equiv, 0.945 mmol)

  • Solvent:

    • p-xylene (5-8 mL)

  • Procedure:

    • In an oven-dried reaction tube, combine the cyclic iodonium salt, aniline derivative, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

    • Add the solvent (p-xylene) via syringe.

    • Seal the tube and place it in a preheated oil bath at 125 °C.

    • Stir the reaction for 2-4 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, rinsing with an appropriate solvent.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain the N-arylated carbazole.

References

troubleshooting low conversion in Suzuki coupling of brominated carbazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion in the Suzuki-Miyaura coupling of brominated carbazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no conversion in the Suzuki coupling of my brominated carbazole?

A1: Low conversion in the Suzuki coupling of brominated carbazoles is a common issue that can be attributed to several factors. As electron-rich aryl bromides, the oxidative addition step of the catalytic cycle can be sluggish.[1] Key areas to investigate include:

  • Inactive Catalyst: The Pd(0) active species is sensitive to oxygen. Incomplete degassing or catalyst degradation can halt the reaction.

  • Inappropriate Ligand/Catalyst System: Standard ligands like PPh₃ may not be effective. Electron-rich, bulky phosphine ligands are often required for electron-rich aryl halides.[1]

  • Issues with the Carbazole N-H Proton: The acidic proton on the carbazole nitrogen can interfere with the reaction, potentially by forming unreactive catalyst complexes.[2][3]

  • Suboptimal Base or Solvent: The choice and solubility of the base are critical for activating the boronic acid.[1][4] The solvent system must be appropriate to dissolve the reactants, particularly the carbazole substrate which may have poor solubility.[1][5]

  • Low Reaction Temperature: The activation energy for the oxidative addition of electron-rich bromides like bromocarbazole may require higher temperatures.[1]

Q2: What are the most common side reactions, and how can I minimize them?

A2: Besides low conversion, several side reactions can reduce the yield of the desired product:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is often accelerated by high temperatures and strong bases. Using milder bases (e.g., K₂CO₃, KF) and carefully controlling the temperature can help.

  • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur, often promoted by the presence of oxygen.[1] Rigorous degassing of the reaction mixture is essential to prevent this.

  • Dehalogenation: The bromo-carbazole starting material can be reduced to carbazole. This can sometimes occur if the catalytic cycle is interrupted.

Q3: Should I protect the N-H proton on my carbazole starting material?

A3: Yes, protecting the carbazole nitrogen is a highly effective strategy to improve yields. Standard protocols for cross-coupling reactions often fail with substrates bearing free N-H groups.[3] The acidic proton can lead to catalyst inhibition or other side reactions.[2] Using a protecting group, such as a tert-butyloxycarbonyl (Boc) group, can prevent these issues and lead to a cleaner reaction and higher conversion.[6]

Q4: My carbazole substrate has poor solubility in common Suzuki coupling solvents. What can I do?

A4: Poor solubility is a frequent challenge.[1][5] To address this:

  • Solvent Screening: Test different solvent systems. While Toluene/H₂O and Dioxane/H₂O are common, solvents like DMF or 2-MeTHF may offer better solubility for your specific substrate.[1][4]

  • Higher Temperatures: Increasing the reaction temperature can improve solubility, but must be balanced against the risk of reagent or catalyst degradation.[4]

  • Phase-Transfer Catalysts (PTCs): In biphasic systems, adding a PTC like tetrabutylammonium bromide (TBAB) can enhance the transfer of the boronate from the aqueous to the organic phase, accelerating the reaction even with low substrate concentration.[4]

Troubleshooting Guides

Problem 1: Low or No Conversion

If your reaction shows minimal product formation, follow this logical troubleshooting workflow.

G cluster_start cluster_checks Troubleshooting Steps cluster_outcome Start Low Conversion Observed Catalyst 1. Verify Catalyst Activity - Use fresh catalyst - Ensure proper storage (inert atm.) - Check degassing procedure Start->Catalyst Ligand 2. Optimize Ligand - Switch to bulky, e⁻-rich ligand (e.g., SPhos, XPhos, P(tBu)₃) Catalyst->Ligand Base 3. Evaluate Base - Use finely powdered, dry base - Screen different bases (e.g., K₃PO₄, Cs₂CO₃) Ligand->Base Solvent 4. Check Solvent & Temp. - Ensure anhydrous organic solvent - Screen solvents (Dioxane, Toluene, DMF) - Incrementally increase temperature Base->Solvent Protection 5. Consider N-Protection - Protect carbazole N-H (e.g., Boc group) to prevent side reactions Solvent->Protection End Improved Conversion Protection->End

Caption: Troubleshooting workflow for low conversion.
Problem 2: Inconsistent or Poor Yields

Even when the reaction works, yields can be variable. Optimizing the interplay between key reaction components is crucial for reproducibility and high performance.

SuzukiParameters Reaction Suzuki Coupling Yield & Purity Catalyst Catalyst System (Pd Source + Ligand) Catalyst->Reaction Affects Oxidative Addition & Reductive Elimination Base Base (Type, Strength, Amount) Base->Reaction Activates Boronic Acid (Transmetalation Step) Solvent Solvent System (Solvent + H₂O ratio) Solvent->Reaction Impacts Solubility & Reaction Rate Substrate Substrates (Carbazole & Boronic Acid) Substrate->Reaction Reactivity (N-H) & Stability Conditions Conditions (Temp. & Time) Conditions->Reaction Controls Reaction Rate & Side Reactions

Caption: Key parameters influencing Suzuki coupling outcome.

Data Presentation: Condition Optimization

The following table summarizes typical reaction conditions and the resulting yields for the di-arylation of 3,6-dibromo-9H-carbazole. This data can serve as a starting point for optimization.

Carbazole SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
3,6-Dibromo-9H-carbazolePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.5)Toluene/EtOH/H₂O8024~85
N-Ethyl-3,6-dibromocarbazole4-Methylphenylboronic acidPd(dppf)Cl₂ (3)-K₃PO₄ (3.0)1,4-Dioxane/H₂O10018~90
3,6-Dibromo-9H-carbazole4-Fluorophenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃ (2.5)Toluene11016~92
3,6-Dibromo-9H-carbazole2-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.5)Toluene/H₂O9024~78

Table adapted from data presented in BenchChem Application Notes.[7] Note that yields are for isolated products and may vary.

Experimental Protocols

General Protocol for the Suzuki Coupling of 3,6-Dibromocarbazole

This protocol provides a detailed, step-by-step method for a typical di-arylation reaction.

Materials:

  • 3,6-Dibromo-9H-carbazole (or N-substituted derivative) (1.0 equiv)

  • Arylboronic acid (2.2 - 2.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.5 equiv)

  • Degassed Solvent (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Workflow Diagram:

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Add 3,6-dibromocarbazole, boronic acid, and base to a flame-dried Schlenk flask B Evacuate and backfill the flask with inert gas (e.g., Argon) (repeat 3x) A->B C Add degassed solvent via cannula B->C D Bubble inert gas through the mixture for 10-15 minutes C->D E Add Palladium catalyst D->E F Heat reaction to desired temperature (e.g., 80-110 °C) with vigorous stirring E->F G Monitor reaction by TLC or LC-MS F->G H Cool to room temperature, dilute with ethyl acetate, wash with water and brine G->H I Separate layers, extract aqueous phase H->I J Combine organic layers, dry over Na₂SO₄, filter, and concentrate I->J K Purify by flash column chromatography J->K

Caption: General experimental workflow for Suzuki coupling.

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, combine the 3,6-dibromocarbazole (1.0 equiv), the arylboronic acid (2.2-2.5 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (e.g., Argon) three times to remove all oxygen.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system.[7] Bubble the inert gas through the solution for an additional 10-15 minutes. Finally, add the palladium catalyst.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[7]

  • Extraction: Separate the organic layer and extract the aqueous layer two more times with the organic solvent. Combine all organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.[7]

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure product.[7]

References

preventing side reactions during the nitration of carbazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of carbazole derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and preventing side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the nitration of carbazole derivatives?

A1: The most prevalent side reactions during the nitration of carbazoles include:

  • Lack of Regioselectivity: Traditional electrophilic aromatic substitution methods often yield a mixture of 1-nitro, 2-nitro, and 3-nitro-substituted isomers due to the high reactivity of the carbazole core at multiple positions.[1][2]

  • Dinitration and Over-nitration: The high electron density of the carbazole ring can lead to the introduction of multiple nitro groups, especially under harsh reaction conditions.[3][4]

  • Oxidation: The carbazole nucleus can be susceptible to oxidation, leading to the formation of undesired byproducts like carbazolequinones.[5]

  • Substituent Nitration: If the carbazole derivative has other electron-rich aromatic substituents, these may also undergo nitration.[3]

  • Debromination: In cases of halogenated carbazoles, competitive debromination can occur.[1][6]

Q2: How can I control the regioselectivity of the nitration to favor a specific isomer?

A2: Achieving high regioselectivity is a significant challenge. A highly effective modern approach is the use of a directing group-assisted, palladium-catalyzed C-H activation strategy. This method has been shown to selectively nitrate the C1 position of the carbazole core. The 2-pyridyl group has been identified as a particularly effective directing group for this transformation.[1][2][7] Traditional methods using mixed acids typically result in poor regioselectivity.[1][2]

Q3: My reaction is producing a mixture of mono- and di-nitrated products. How can I increase the yield of the mono-nitrated product?

A3: To favor mono-nitration and prevent over-nitration, consider the following adjustments:

  • Control Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use of a slight excess (e.g., 1.2 equivalents) of the nitro source can be optimal, as excessive amounts can promote dinitration.

  • Reaction Time and Temperature: Monitor the reaction progress closely and stop it once the desired mono-nitrated product is predominantly formed. Lowering the reaction temperature can also help to reduce the rate of the second nitration.

  • Choice of Nitrating Agent: Milder nitrating agents may provide better selectivity for mono-nitration.

Q4: I am observing significant amounts of dark, insoluble material in my reaction mixture, suggesting oxidation. What can I do to minimize this?

A4: Oxidation can be a troublesome side reaction. To minimize it:

  • Degas Solvents: Ensure that your reaction solvents are properly degassed to remove dissolved oxygen.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric oxygen from participating in side reactions.

  • Temperature Control: Avoid excessively high reaction temperatures, as these can accelerate oxidative decomposition.

  • Purity of Reagents: Use pure starting materials and reagents, as impurities can sometimes catalyze oxidation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of Nitrated Product 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Ineffective nitro source. 4. Absence of a necessary directing group.1. Ensure the palladium catalyst is active. Use of Pd₂(dba)₃ or Pd(OAc)₂ has proven effective.[2] 2. Optimize reaction temperature and time. For the palladium-catalyzed C1-nitration, temperatures around 120 °C for 24 hours have been successful.[1][2] 3. Silver nitrate (AgNO₃) is an effective nitro source in palladium-catalyzed reactions.[1][2] 4. For C1-selective nitration via C-H activation, an N-pyridyl directing group is crucial.[1][2]
Poor Regioselectivity (Mixture of Isomers) 1. Use of traditional nitration methods (e.g., mixed acid). 2. Absence of a directing group.1. Employ a directing group-assisted C-H activation strategy for predictable regioselectivity.[1][2][7] 2. Introduce a removable directing group, such as a 2-pyridyl group, on the carbazole nitrogen.[1][2]
Formation of Di-nitrated Byproducts 1. Excess of nitrating agent. 2. Prolonged reaction time or high temperature.1. Use a controlled amount of the nitro source (e.g., 1.2 equivalents).[2] 2. Monitor the reaction by TLC or GC-MS and quench it upon completion. Consider lowering the reaction temperature.
Difficulty in Product Purification 1. Presence of multiple isomers and byproducts. 2. Unreacted starting material. 3. Baseline material on TLC.1. Utilize silica gel column chromatography for purification. A solvent system such as n-hexane/EtOAc can be effective for separating isomers.[1] 2. Optimize reaction conditions to drive the reaction to completion. 3. Consider a pre-purification step, such as filtration through a pad of Celite, to remove insoluble impurities before chromatography.[1]

Experimental Protocols

Key Experiment: Palladium-Catalyzed C1-Selective Nitration of N-(pyridin-2-yl)-9H-carbazole[1][2]

This protocol describes a reliable method for the regioselective C1-nitration of a carbazole derivative.

Materials:

  • N-(pyridin-2-yl)-9H-carbazole (1.0 equiv)

  • Pd₂(dba)₃ (10 mol %)

  • Silver nitrate (AgNO₃) (1.2 equiv)

  • 1,4-Dioxane (solvent)

  • 15 mL pressure tube

  • Celite

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • n-Hexane and Ethyl acetate (EtOAc) for elution

Procedure:

  • To a 15 mL pressure tube, add N-(pyridin-2-yl)-9H-carbazole (0.2 mmol, 1.0 equiv), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 10 mol %), and AgNO₃ (41 mg, 0.24 mmol, 1.2 equiv).

  • Add 2.0 mL of 1,4-dioxane to the pressure tube.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Dilute the mixture with 10 mL of dichloromethane.

  • Filter the mixture through a pad of Celite to remove solid residues.

  • Concentrate the filtrate using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography using a gradient of n-hexane/EtOAc (e.g., starting from 99:1) as the eluent to obtain the pure C1-nitrated carbazole.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product prep_reagents 1. Combine Reactants: - N-(pyridin-2-yl)-9H-carbazole - Pd₂(dba)₃ - AgNO₃ - 1,4-Dioxane react 2. Heat and Stir (120 °C, 24 h) prep_reagents->react Seal in pressure tube workup_cool 3. Cool to RT react->workup_cool workup_dilute 4. Dilute with DCM workup_cool->workup_dilute workup_filter 5. Filter through Celite workup_dilute->workup_filter workup_concentrate 6. Concentrate workup_filter->workup_concentrate purify 7. Column Chromatography workup_concentrate->purify Crude Product product C1-Nitrated Carbazole purify->product Pure Product troubleshooting_logic start Low Yield of Desired Product check_regio Check Regioselectivity (Mixture of isomers?) start->check_regio check_byproducts Check for Byproducts (Dinitration, Oxidation?) start->check_byproducts check_sm Unreacted Starting Material? start->check_sm sol_regio Implement Directing Group Strategy (e.g., N-pyridyl) and Pd-catalyzed C-H activation check_regio->sol_regio Yes sol_dinitration - Reduce amount of nitrating agent - Decrease reaction time/temp check_byproducts->sol_dinitration Dinitration sol_oxidation - Use inert atmosphere - Degas solvent check_byproducts->sol_oxidation Oxidation sol_sm - Increase reaction time/temp - Check catalyst activity check_sm->sol_sm Yes

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Carbazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in palladium-catalyzed carbazole functionalization. Carbazole derivatives are crucial scaffolds in pharmaceuticals and functional materials, and efficient synthesis is paramount. Catalyst deactivation is a frequent impediment, leading to low yields and reaction failures. This guide offers practical solutions and detailed protocols to diagnose and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low, and I observe a black precipitate. What is happening?

A1: The formation of a black precipitate is a classic sign of palladium black formation, which is the aggregation of palladium nanoparticles.[1][2] This aggregation leads to a significant loss of catalytically active surface area and, consequently, a drop in reaction yield. This is a common deactivation pathway in palladium-catalyzed reactions.[3]

Q2: What are the primary causes of palladium catalyst deactivation in carbazole synthesis?

A2: Catalyst deactivation in these reactions can stem from several sources:

  • Palladium Agglomeration: Formation of inactive palladium black.[1]

  • Ligand Degradation: Phosphine ligands, crucial for catalyst stability and activity, can degrade through oxidation or P-C bond cleavage at elevated temperatures.[4]

  • Catalyst Poisoning: Impurities in reagents or solvents, such as sulfur or halides, can irreversibly bind to the active sites of the palladium catalyst.[1][5]

  • Substrate/Product Inhibition: The carbazole product or unreacted starting materials can sometimes coordinate to the palladium center, inhibiting its catalytic activity.[6]

  • Incorrect Reaction Conditions: Suboptimal temperature, base, or solvent can accelerate deactivation pathways.[1]

Q3: How can I prevent the formation of palladium black?

A3: To suppress the formation of palladium black, consider the following strategies:

  • Use of Stabilizing Ligands: Bulky, electron-rich phosphine ligands can stabilize the palladium nanoparticles and prevent aggregation.

  • Control of Reaction Conditions: Lowering the reaction temperature, if feasible for the specific transformation, can slow down the aggregation process.

  • Proper Ligand-to-Metal Ratio: Maintaining an optimal ligand-to-palladium ratio is crucial. An excess of ligand can sometimes be beneficial.

Q4: My phosphine ligand seems to be degrading. What can I do?

A4: Phosphine ligand degradation is often caused by oxidation from trace oxygen or peroxides in solvents.[4] To mitigate this:

  • Ensure Inert Atmosphere: Conduct reactions under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or a glovebox.

  • Use High-Purity, Degassed Solvents: Solvents should be freshly distilled or purged with an inert gas to remove dissolved oxygen.

Q5: Can the choice of base affect catalyst stability?

A5: Yes, the base plays a critical role. While a strong base is often required for the deprotonation of carbazole, an overly strong or poorly soluble base can promote side reactions and catalyst decomposition. It is advisable to screen different bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) to find the optimal balance for your specific substrate and catalyst system.[7]

Troubleshooting Guides

Guide 1: Low or No Reaction Conversion

This guide provides a systematic approach to troubleshooting reactions with poor performance.

start Low/No Conversion check_catalyst Visual Inspection: - Black precipitate (Pd black)? - Color change? start->check_catalyst check_reagents Reagent Purity: - High-purity solvents/reagents? - Degassed solvents? start->check_reagents check_conditions Reaction Conditions: - Correct temperature? - Inert atmosphere maintained? start->check_conditions pd_black Action: Address Pd Aggregation - Optimize ligand - Lower temperature check_catalyst->pd_black poisoning Action: Test for Poisoning - Run high-purity control - Purify reagents check_reagents->poisoning optimize Action: Optimize Conditions - Screen bases/solvents - Adjust temperature check_conditions->optimize end Improved Yield pd_black->end poisoning->end optimize->end

Caption: Troubleshooting workflow for low reaction conversion.

Data Presentation

Table 1: Effect of Reaction Conditions on the Synthesis of N-Arylcarbazoles

This table summarizes how different catalysts, ligands, and bases can affect the yield in the palladium-catalyzed synthesis of N-arylcarbazoles.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd₂(dba)₃ (2)SPhos (4)NaOt-Bu (2.7)Toluene11024Trace[8]
2Pd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (2.7)Toluene1102446[8]
3Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃ (2.7)Toluene1102445[8]
4Pd(OAc)₂ (5)-K₂CO₃ (2.5)Dioxane105-High[9]
5Pd₂(dba)₃ (10)-AgNO₃ (1.2 equiv)1,4-Dioxane1202469[10]
Table 2: Synthesis of Substituted Carbazoles via C-H Functionalization

This table presents data on the synthesis of various substituted carbazoles, highlighting the catalyst loading and yields achieved.

EntrySubstrateProductPd(OAc)₂ (mol%)Cu(OAc)₂ (equiv)Yield (%)Reference
12-AcetaminobiphenylN-Acetylcarbazole51.095[6][11]
22'-Acetamino-4-methoxybiphenyl2-Methoxy-9-acetylcarbazole50.285[6]
32'-Acetamino-3-methylbiphenyl1-Methyl-9-acetylcarbazole50.277[6]
42'-Acetamino-4'-(trifluoromethyl)biphenyl3-(Trifluoromethyl)-9-acetylcarbazole100.280[6]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination for Carbazole Synthesis

This protocol provides a detailed method for the synthesis of 9-phenylcarbazole.[7]

Materials:

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Tri-tert-butylphosphine (1.0 M solution in toluene)

  • 9H-Carbazole

  • Bromobenzene

  • 18-Crown-6

  • Potassium carbonate (K₂CO₃)

  • Anhydrous xylene

Procedure:

  • Catalyst-Ligand Premixing: In a dry, nitrogen-flushed round-bottom flask, add Pd₂(dba)₃ (1.095 g, 1.196 mmol) and tri-tert-butylphosphine (4.78 mL of a 1.0 M solution in toluene, 4.78 mmol).

  • Add 400 mL of dry xylene.

  • Stir the mixture for 20 minutes at room temperature under a nitrogen atmosphere.

  • Addition of Reactants: To the catalyst mixture, add 9H-carbazole (20 g, 120 mmol), bromobenzene (28.2 g, 179 mmol), 18-Crown-6 (3.16 g, 11.96 mmol), and potassium carbonate (24.80 g, 179 mmol) in sequence.

  • Reaction: Heat the reaction mixture to reflux and maintain for 18 hours under a nitrogen atmosphere. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Decant the xylene solution to separate it from the solid residues.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 2: Testing for Catalyst Poisoning

This protocol helps to determine if catalyst poisoning is the cause of low reaction yield.[1]

Procedure:

  • Baseline Reaction: Run the reaction under your standard optimized conditions using the current batches of reagents and solvents. Carefully record the reaction profile and final yield.

  • High-Purity Reaction: Set up an identical reaction, but this time use reagents and solvents of the highest available purity. Solid reagents should be freshly recrystallized, and solvents should be anhydrous and degassed.

  • Comparison: If the high-purity reaction shows a significant improvement in yield and/or reaction rate compared to the baseline reaction, it is highly likely that your original reagents or solvents contain impurities that are poisoning the catalyst.

Protocol 3: Reactivation of Palladium Black

This protocol describes a method for recovering palladium from palladium black, although the reactivated catalyst's activity may vary.[1]

Materials:

  • Palladium black (isolated from the reaction mixture)

  • Reaction solvent

  • Low-boiling-point solvent (e.g., hexane)

Procedure:

  • Isolation: Filter the reaction mixture to collect the palladium black precipitate.

  • Washing: Thoroughly wash the precipitate with the reaction solvent to remove any adsorbed organic compounds. Follow this with a wash using a low-boiling-point solvent like hexane to facilitate drying.

  • Drying: Carefully dry the washed palladium black. This recovered palladium can then be used in less sensitive reactions or sent for professional regeneration.

Mandatory Visualization

Catalyst Deactivation Pathways

The following diagram illustrates the different pathways through which a palladium catalyst can become deactivated during carbazole functionalization.

cluster_deactivation Deactivation Pathways active_catalyst Active Pd(0) Catalyst pd_black Palladium Black (Aggregation) active_catalyst->pd_black High Temp. Low Ligand Conc. ligand_degradation Ligand Degradation (e.g., Oxidation) active_catalyst->ligand_degradation O₂ / Peroxides poisoning Catalyst Poisoning (e.g., by Sulfur) active_catalyst->poisoning Impurities inhibition Substrate/Product Inhibition active_catalyst->inhibition Strong Coordination

Caption: Common deactivation pathways for palladium catalysts.

References

Technical Support Center: Synthesis of 3,6-Dimethyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scale-up synthesis of 3,6-Dimethyl-9H-carbazole. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most industrially viable and frequently cited method for the synthesis of this compound is the Borsche-Drechsel cyclization.[1][2][3] This two-step process involves the acid-catalyzed condensation of p-tolylhydrazine with cyclohexanone to form an intermediate tetrahydro-3,6-dimethyl-carbazole, followed by a dehydrogenation (aromatization) step to yield the final product.[1][3]

Q2: What are the primary challenges when scaling up the Borsche-Drechsel synthesis for this specific carbazole derivative?

A2: Key scale-up challenges include:

  • Exothermic Reaction Control: The initial condensation and cyclization can be exothermic, requiring careful temperature management in large reactors to prevent runaway reactions and byproduct formation.

  • Handling of Corrosive Acids: The use of strong acids like sulfuric or polyphosphoric acid as catalysts necessitates specialized equipment to handle corrosive materials safely.

  • Impurity Profile Management: Side reactions can lead to various impurities that are often difficult to separate from the final product on a large scale.

  • Efficient Dehydrogenation: The final aromatization step often requires high temperatures and catalysts, posing challenges in achieving full conversion and avoiding degradation of the product.

  • Product Isolation and Purification: Isolating the solid product from a large volume of reaction mixture and subsequent purification to meet high-purity standards can be complex and time-consuming.

Q3: What are the typical impurities encountered in the synthesis of this compound?

A3: Common impurities may include:

  • Unreacted p-tolylhydrazine and cyclohexanone.

  • Isomeric dimethyl-substituted carbazoles due to potential rearrangements under harsh acidic conditions.

  • Partially hydrogenated intermediates, such as tetrahydro-3,6-dimethyl-carbazole, from incomplete dehydrogenation.

  • Oxidation byproducts of the carbazole ring or methyl groups.

  • Polymeric materials formed during the reaction.

Q4: What purification techniques are most effective for obtaining high-purity this compound at scale?

A4: A combination of techniques is often employed for large-scale purification:

  • Recrystallization: This is a primary method for purifying the crude solid. Suitable solvents include ethanol, methanol, and toluene.

  • Column Chromatography: While more common in laboratory settings, it can be adapted for larger scales to remove closely related impurities.

  • Activated Carbon Treatment: This can be used to remove colored impurities and some organic residues.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Tetrahydro-3,6-dimethyl-carbazole Incomplete reaction of p-tolylhydrazine and cyclohexanone.Ensure a slight excess of one reactant (typically cyclohexanone) and monitor the reaction to completion using TLC or HPLC.
Insufficient acid catalyst or catalyst deactivation.Verify the concentration and activity of the acid catalyst. Consider a gradual addition of the catalyst to maintain its activity.
Formation of Dark-Colored Byproducts Overheating during the cyclization or dehydrogenation step.Implement precise temperature control, especially during the exothermic cyclization. For dehydrogenation, optimize the temperature and reaction time.
Oxidation of the product or intermediates.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Incomplete Dehydrogenation Inefficient catalyst or insufficient reaction time/temperature.Screen different dehydrogenation catalysts (e.g., Pd/C, sulfur) and optimize the catalyst loading, temperature, and reaction duration.
Catalyst poisoning.Ensure the purity of the tetrahydro-carbazole intermediate before the dehydrogenation step to avoid catalyst poisoning.
Difficulty in Product Filtration Formation of very fine crystals or an oily product.Optimize the cooling rate during crystallization to encourage the formation of larger, more easily filterable crystals. Consider adding an anti-solvent to induce precipitation.
Product Fails Purity Specifications Presence of starting materials, isomers, or other byproducts.Employ a multi-step purification process, such as recrystallization followed by a slurry wash with a less polar solvent to remove residual impurities.

Experimental Protocols

Protocol 1: Synthesis of Tetrahydro-3,6-dimethyl-9H-carbazole (Intermediate)

Materials:

  • p-Tolylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a suitable reactor, dissolve p-tolylhydrazine hydrochloride in a mixture of ethanol and water.

  • Add cyclohexanone to the solution and stir the mixture.

  • Slowly add glacial acetic acid to catalyze the condensation and cyclization.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the crude tetrahydro-3,6-dimethyl-9H-carbazole.

Protocol 2: Dehydrogenation to this compound

Materials:

  • Tetrahydro-3,6-dimethyl-9H-carbazole

  • Palladium on Carbon (10% Pd/C)

  • High-boiling solvent (e.g., p-cymene or diphenyl ether)

Procedure:

  • In a high-temperature reactor equipped with a reflux condenser, suspend the crude tetrahydro-3,6-dimethyl-9H-carbazole and 10% Pd/C catalyst in the high-boiling solvent.

  • Heat the mixture to reflux (typically 180-220 °C) and maintain for 6-12 hours. Monitor the reaction for the evolution of hydrogen gas.

  • After completion (monitored by GC or HPLC), cool the reaction mixture to about 100 °C.

  • Filter the hot solution to remove the Pd/C catalyst.

  • Allow the filtrate to cool to room temperature, inducing crystallization of the product.

  • Filter the solid product, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and dry under vacuum.

Protocol 3: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

Procedure:

  • Place the crude this compound in an appropriately sized flask.

  • Add a minimal amount of ethanol to cover the solid.

  • Heat the mixture to boiling with stirring until all the solid dissolves. Add more ethanol in small portions if necessary.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the hot solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage p_tolylhydrazine p-Tolylhydrazine condensation Condensation & Cyclization p_tolylhydrazine->condensation cyclohexanone Cyclohexanone cyclohexanone->condensation tetrahydrocarbazole Tetrahydro-3,6-dimethyl- 9H-carbazole condensation->tetrahydrocarbazole dehydrogenation Dehydrogenation tetrahydrocarbazole->dehydrogenation crude_product Crude 3,6-Dimethyl- 9H-carbazole dehydrogenation->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure 3,6-Dimethyl- 9H-carbazole recrystallization->pure_product

Caption: Experimental Workflow for the Synthesis and Purification of this compound.

troubleshooting_logic cluster_solutions Potential Solutions start Low Yield or Impure Product check_cyclization Analyze Cyclization Step: - Check starting material purity - Verify catalyst activity - Monitor temperature profile start->check_cyclization Issue in early stage? check_dehydrogenation Analyze Dehydrogenation Step: - Assess catalyst activity - Check for incomplete conversion - Analyze for byproducts start->check_dehydrogenation Issue in late stage? check_purification Review Purification Protocol: - Evaluate solvent choice - Optimize cooling rate - Consider multi-step purification start->check_purification Final product issue? sol_cyclization Optimize catalyst loading & temperature control check_cyclization->sol_cyclization sol_dehydrogenation Increase catalyst loading or reaction time/temperature check_dehydrogenation->sol_dehydrogenation sol_purification Perform second recrystallization or column chromatography check_purification->sol_purification

Caption: Troubleshooting Decision Tree for Scale-Up Synthesis Issues.

References

Technical Support Center: Resolving Ambiguous NMR Spectra of Substituted Carbazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous NMR spectra of substituted carbazole isomers.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows overlapping aromatic signals. How can I begin to assign the protons for my substituted carbazole?

A1: Overlapping aromatic signals are a common challenge with substituted carbazoles. To deconstruct the complexity, 2D NMR experiments are essential. Start with a COSY (Correlation Spectroscopy) experiment. It will reveal proton-proton couplings, helping you identify which protons are adjacent on a ring system. For instance, you can trace the connectivity of protons on a specific benzene ring of the carbazole core.

Q2: I have two possible C-substituted isomers (e.g., 2-bromo vs. 3-bromo-9-hexylcarbazole). How can NMR help me distinguish between them?

A2: Distinguishing between positional isomers on the carbazole ring requires long-range correlation experiments. An HMBC (Heteronuclear Multiple Bond Correlation) spectrum is the most powerful tool here.[1][2][3][4] It shows correlations between protons and carbons that are two or three bonds away. For example, the N-alkyl protons will show a correlation to the adjacent quaternary carbons C4a and C4b. Protons on the substituted ring can then be correlated to specific quaternary carbons, allowing for unambiguous assignment. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can also be helpful, as protons on substituents may show through-space correlations to specific protons on the carbazole core, which differ depending on the substitution pattern.[5][6]

Q3: How can I differentiate between an N-substituted and a C-substituted carbazole isomer?

A3: The key indicator is the NH proton signal in the ¹H NMR spectrum. In C-substituted carbazoles, a characteristic broad singlet for the NH proton is typically observed downfield (often > δ 10 ppm). In N-substituted carbazoles, this signal is absent. Furthermore, in the ¹³C NMR spectrum of an N-substituted carbazole, the carbons adjacent to the nitrogen (C4a and C10b) will show a chemical shift change compared to the C-substituted analogue. An HMBC experiment will definitively show correlations from the N-substituent's protons to the carbons of the carbazole core (C4a and C10b).

Q4: The chemical shifts of my synthesized carbazole derivative do not match the literature values for the expected isomer. What should I do?

A4: Discrepancies with literature values can arise from differences in solvent, concentration, or temperature. First, ensure your experimental conditions match the reported ones. If the deviation is significant, consider the possibility of an alternative isomeric structure. Computational chemistry can be a powerful tool in this scenario.[7][8] By calculating the theoretical ¹H and ¹³C NMR chemical shifts for all possible isomers using methods like Density Functional Theory (DFT), you can compare the predicted spectra with your experimental data to find the best match.[7][9][10]

Troubleshooting Guides

Issue 1: Ambiguous Proton and Carbon Assignments in a Disubstituted Carbazole

Symptoms:

  • Overlapping multiplets in the aromatic region of the ¹H NMR spectrum.

  • Difficulty in assigning specific signals to the correct protons and carbons.

Resolution Workflow:

G cluster_start Start with Basic Spectra cluster_connectivity Establish Connectivity cluster_longrange Determine Long-Range Correlations cluster_spatial Verify Through-Space Proximity cluster_end Final Assignment A Acquire High-Resolution ¹H and ¹³C NMR Spectra B Run ¹H-¹H COSY (Identifies adjacent protons) A->B Overlap persists? C Run ¹H-¹³C HSQC (Correlates protons to directly attached carbons) B->C Assign protonated carbons D Run ¹H-¹³C HMBC (Shows 2-3 bond correlations, key for connecting fragments and identifying isomers) C->D Need to connect fragments? E Run ¹H-¹H NOESY/ROESY (Confirms spatial relationships and stereochemistry) D->E Ambiguity remains? F Integrate all data for unambiguous assignment D->F E->F

Caption: Workflow for systematic NMR analysis of substituted carbazoles.

Issue 2: Differentiating Between cis and trans Isomers in Carbazole Derivatives with Substituents on a Fused Ring

Symptoms:

  • Two sets of signals corresponding to two isomers are present.

  • Coupling constants and chemical shifts are very similar.

Resolution Workflow:

The Nuclear Overhauser Effect (NOE) is the most effective method for this challenge. An NOE is observed between protons that are close in space (< 5 Å), regardless of their through-bond connectivity.[5]

  • Run a 2D NOESY or ROESY experiment.

  • Identify key protons on the substituents and the carbazole core that would be spatially close in one isomer but distant in the other.

  • Look for cross-peaks between these key protons. The presence or absence of these correlations will confirm the stereochemistry.

G A Hypothesize Structures (cis vs. trans) B Identify Protons with Different Spatial Proximity A->B C Run NOESY/ROESY Experiment B->C D Analyze Cross-Peaks C->D E Observed NOE matches cis hypothesis D->E F Assign cis Isomer E->F Yes G Assign trans Isomer E->G No

Caption: Decision pathway for differentiating cis/trans isomers using NOE.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Ranges (δ, ppm) for Protons on a Carbazole Core

Proton PositionUnsubstituted Carbazole (in acetone-d6)[1]Expected Range with SubstituentsNotes
H1, H88.12 (d)7.8 - 8.5Sensitive to substituents at C2, C7 and N9.
H2, H77.41 (t)7.2 - 7.8Affected by adjacent substituents.
H3, H67.18 (t)7.0 - 7.6Generally less shifted than H2, H7.
H4, H57.51 (d)7.3 - 8.0Sensitive to substituents at C3, C6 and N9.
NH10.1 (br s)9.5 - 11.5Absent in N-substituted carbazoles. Broadness is solvent-dependent.

Table 2: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm) for Carbons on a Carbazole Core

Carbon PositionUnsubstituted Carbazole[1]Expected Range with SubstituentsNotes
C1, C8111.1108 - 115Shielded carbons.
C2, C7125.8123 - 130Aromatic CH.
C3, C6118.9115 - 125Aromatic CH.
C4, C5120.4118 - 124Aromatic CH.
C4a, C4b140.0138 - 145Quaternary carbons adjacent to nitrogen.
C9a, C10b123.0120 - 128Quaternary carbons in the 5-membered ring.

Experimental Protocols

Protocol 1: General Sample Preparation for NMR
  • Sample Weighing: Accurately weigh 5-10 mg of the carbazole isomer.[11]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in which the compound is fully soluble.[11]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (400 MHz or higher is recommended for resolving complex spectra).[11]

Protocol 2: Acquiring a ¹H-¹³C HMBC Spectrum
  • Setup: Load the sample and perform standard instrument setup (locking, shimming, and tuning for both ¹H and ¹³C channels).

  • ¹H Spectrum: Acquire a standard ¹H NMR spectrum to determine the spectral width.

  • ¹³C Spectrum: Acquire a standard ¹³C NMR spectrum to determine its spectral width.

  • HMBC Experiment Setup:

    • Select the appropriate HMBC pulse program from the spectrometer's library.

    • Set the spectral widths for both the ¹H (F2 axis) and ¹³C (F1 axis) dimensions based on the 1D spectra.

    • Crucial Parameter: Set the long-range coupling constant (J_XH). A typical value for aromatic systems is 8-10 Hz. This value is optimized to detect 2- and 3-bond correlations.[1][3]

  • Acquisition: Start the 2D acquisition. The experiment time will depend on the sample concentration and the required signal-to-noise ratio.

  • Processing: After acquisition, perform a 2D Fourier transform, phase correction, and baseline correction on both dimensions to obtain the final spectrum.

References

Validation & Comparative

A Comparative Guide to 3,6-Dimethylcarbazole and 3,6-Diphenylcarbazole in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of materials for organic light-emitting diodes (OLEDs), carbazole derivatives have established themselves as a critical class of compounds, prized for their excellent hole-transporting properties, high thermal stability, and wide energy gaps. Among the vast array of carbazole-based materials, this guide provides a comparative analysis of two fundamental derivatives: 3,6-dimethylcarbazole and 3,6-diphenylcarbazole. This comparison focuses on their performance in OLEDs, supported by available experimental data, to assist researchers in material selection and device design.

Performance Comparison in OLEDs

Key Performance Metrics:

Parameter3,6-Dimethylcarbazole3,6-Diphenylcarbazole DerivativeEmitterDevice Architecture
Peak Current Efficiency Data not available in surveyed literature22.5 cd/A[1]Ir(ppy)₃HTL/Ir(ppy)₃:CBP
External Quantum Efficiency (EQE) Data not available in surveyed literatureData not available in surveyed literature
Maximum Luminance Data not available in surveyed literatureData not available in surveyed literature
Power Efficiency Data not available in surveyed literatureData not available in surveyed literature
Operational Lifetime Data not available in surveyed literatureData not available in surveyed literature

Note: The data for the 3,6-diphenylcarbazole derivative corresponds to 3,6-diphenyl-9-ethylcarbazole used as a hole-transporting layer (HTL).[1]

Qualitative Comparison and Structure-Property Relationships:

The primary difference between the methyl and phenyl substituents lies in their electronic and steric effects. Phenyl groups, being larger and more polarizable, extend the π-conjugation of the carbazole core. This extended conjugation in 3,6-diphenylcarbazole generally leads to a red-shift in the absorption and emission spectra compared to the non-substituted carbazole. The electron-donating strength follows the order: carbazole < 3,6-dimethylcarbazole < 3,6-diphenylcarbazole, which also contributes to this red-shift.

The choice between methyl and phenyl substitution can therefore be a strategy to tune the emission color of a host or emitter material. Furthermore, the bulkier phenyl groups can influence the morphology of thin films, potentially leading to materials with high glass transition temperatures and good amorphous stability, which are desirable for long-lasting OLEDs.

The triplet energy of the host material is a critical parameter in phosphorescent OLEDs (PhOLEDs), as it must be higher than that of the phosphorescent dopant to ensure efficient energy transfer. The extended conjugation from the phenyl groups in 3,6-diphenylcarbazole can lower the triplet energy compared to the carbazole core, which is an important consideration when selecting it as a host for high-energy (i.e., blue) phosphorescent emitters.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis of these materials and the fabrication of OLED devices. Below are representative procedures.

Synthesis of 3,6-Disubstituted Carbazole Derivatives:

The synthesis of 3,6-dimethyl-9H-carbazole and 3,6-diphenyl-9H-carbazole can be achieved through multi-step reaction sequences. A common strategy involves the appropriate substitution of a carbazole precursor. For instance, a general route to 3,6-disubstituted-9-ethylcarbazole is outlined below.

3,6-dibromocarbazole 3,6-dibromocarbazole 3,6-dibromo-9-ethylcarbazole 3,6-dibromo-9-ethylcarbazole 3,6-dibromocarbazole->3,6-dibromo-9-ethylcarbazole NaH, C2H5I 9-ethyl-3,6-dimethylcarbazole 9-ethyl-3,6-dimethylcarbazole 3,6-dibromo-9-ethylcarbazole->9-ethyl-3,6-dimethylcarbazole CH3MgBr, NiCl2(dppp) 9-ethyl-3,6-diphenylcarbazole 9-ethyl-3,6-diphenylcarbazole 3,6-dibromo-9-ethylcarbazole->9-ethyl-3,6-diphenylcarbazole Phenylboronic acid, Pd(PPh3)4

Synthetic pathways for 3,6-disubstituted carbazoles.

OLED Device Fabrication by Vacuum Thermal Evaporation:

A standard method for fabricating multilayer OLEDs is vacuum thermal evaporation. This process involves the sequential deposition of organic layers and metal contacts onto a substrate under high vacuum.

cluster_0 Device Fabrication Workflow Substrate Cleaning Substrate Cleaning Anode Deposition (ITO) Anode Deposition (ITO) Substrate Cleaning->Anode Deposition (ITO) Hole Injection Layer (HIL) Hole Injection Layer (HIL) Anode Deposition (ITO)->Hole Injection Layer (HIL) Hole Transport Layer (HTL) Hole Transport Layer (HTL) Hole Injection Layer (HIL)->Hole Transport Layer (HTL) Emissive Layer (EML) Emissive Layer (EML) Hole Transport Layer (HTL)->Emissive Layer (EML) Electron Transport Layer (ETL) Electron Transport Layer (ETL) Emissive Layer (EML)->Electron Transport Layer (ETL) Electron Injection Layer (EIL) Electron Injection Layer (EIL) Electron Transport Layer (ETL)->Electron Injection Layer (EIL) Cathode Deposition (e.g., Al) Cathode Deposition (e.g., Al) Electron Injection Layer (EIL)->Cathode Deposition (e.g., Al) Encapsulation Encapsulation Cathode Deposition (e.g., Al)->Encapsulation

General workflow for OLED fabrication.

A typical device structure employing a carbazole derivative as the hole transport layer is as follows:

  • Substrate: Indium tin oxide (ITO) coated glass

  • Hole Injection Layer (HIL): e.g., HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile)

  • Hole Transport Layer (HTL): 3,6-dimethylcarbazole or 3,6-diphenylcarbazole derivative

  • Emissive Layer (EML): A host material doped with a phosphorescent emitter (e.g., CBP:Ir(ppy)₃)

  • Electron Transport Layer (ETL): e.g., TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene)

  • Electron Injection Layer (EIL): e.g., LiF (Lithium Fluoride)

  • Cathode: Aluminum (Al)

Signaling Pathways and Logical Relationships

The operation of an OLED is governed by the injection, transport, and recombination of charge carriers (holes and electrons) within the organic layers, leading to the emission of light.

cluster_1 OLED Energy Level Diagram Anode Anode (ITO) HIL HIL Anode->HIL Hole Injection HTL HTL (Carbazole) HIL->HTL Hole Transport EML_Host EML (Host) HTL->EML_Host Hole Transport EML_Guest EML (Guest) EML_Host->EML_Guest Energy Transfer Light Emission Light Emission EML_Guest->Light Emission Radiative Recombination ETL ETL ETL->EML_Host Electron Transport EIL EIL EIL->ETL Electron Transport Cathode Cathode (Al) Cathode->EIL Electron Injection

Energy transfer and charge transport in an OLED.

In a typical phosphorescent OLED, holes are injected from the anode and transported through the hole injection and transport layers to the emissive layer. Similarly, electrons are injected from the cathode and transported through the electron injection and transport layers. Recombination of holes and electrons occurs in the emissive layer on the host molecules, forming excitons. These excitons are then transferred to the guest phosphorescent molecules, which radiatively decay to produce light. The high triplet energy of the host material is crucial to prevent back-energy transfer from the guest, ensuring high efficiency.

References

A Comparative Guide to the Electrochemical Properties of 3,6- vs. 2,7-Disubstituted Carbazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbazole and its derivatives are a cornerstone in the development of advanced organic electronic materials and pharmaceuticals due to their unique photophysical and electrochemical characteristics. The specific substitution pattern on the carbazole core profoundly influences these properties, with 3,6- and 2,7-disubstituted isomers often exhibiting distinct electrochemical behaviors. This guide provides an objective comparison of the electrochemical properties of these two classes of isomers, supported by experimental data, to aid in the rational design of novel functional molecules.

Core Electrochemical Differences: A Tale of Two Isomers

The connectivity of substituents on the carbazole framework dictates the extent and nature of π-conjugation, which in turn governs the molecule's ability to donate or accept electrons. In 3,6-disubstituted carbazoles, the substituents are positioned para to the nitrogen atom, allowing for a more linear and extended conjugation pathway along the long axis of the molecule. This arrangement generally facilitates electron removal from the conjugated system.

Conversely, the 2,7-substitution pattern results in a "cross-conjugated" structure relative to the nitrogen atom.[1] This can lead to different electronic communication between the substituents and the carbazole core, often resulting in a deeper highest occupied molecular orbital (HOMO) energy level compared to their 3,6-counterparts.[1][2]

Quantitative Electrochemical Data

The following table summarizes key electrochemical parameters for representative pairs of 3,6- and 2,7-disubstituted carbazole derivatives, providing a direct comparison of their properties.

IsomerSubstituentOnset Oxidation Potential (E_ox_onset) vs Ag/Ag⁺ (V)HOMO Level (eV)LUMO Level (eV)Electrochemical Band Gap (eV)Reference
3,6-disubstituted-EDOT (polymeric)0.38-5.09-2.502.59[1]
2,7-disubstituted-EDOT (polymeric)0.50-5.21-2.902.31[1]
3,6-disubstitutedAryl--5.1--[3]
2,7-disubstitutedAryl--4.7--[3]

Note: Electrochemical data can be influenced by experimental conditions such as solvent, electrolyte, and reference electrode. The data presented here are for comparative purposes within the cited studies.

Experimental Protocols: Determining Electrochemical Properties

The electrochemical properties of carbazole derivatives are typically investigated using cyclic voltammetry (CV). This technique provides information on the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Detailed Protocol for Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of 3,6- and 2,7-disubstituted carbazole isomers and to estimate their HOMO and LUMO energy levels.

Materials and Equipment:

  • Potentiostat: An electrochemical workstation capable of performing cyclic voltammetry.

  • Three-Electrode Cell:

    • Working Electrode: Glassy carbon or platinum button electrode.

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

    • Counter (Auxiliary) Electrode: Platinum wire or graphite rod.

  • Solvent: Anhydrous, high-purity solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN).

  • Supporting Electrolyte: A salt to ensure conductivity of the solution, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP).

  • Analyte: The 3,6- or 2,7-disubstituted carbazole isomer of interest (typically at a concentration of 1-5 mM).

  • Internal Reference: Ferrocene (Fc), used for calibrating the potential scale.

  • Inert Gas: High-purity nitrogen or argon for deoxygenating the solution.

Procedure:

  • Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte in the chosen solvent to a final concentration of 0.1 M.

  • Preparation of the Analyte Solution: Dissolve the carbazole derivative in the electrolyte solution to the desired concentration.

  • Cell Assembly: Place the working, reference, and counter electrodes in the electrochemical cell containing the analyte solution. Ensure the electrodes are properly immersed.

  • Deoxygenation: Purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the potential window to scan a range where the oxidation and/or reduction of the analyte is expected to occur.

    • Set the scan rate, typically between 50 and 200 mV/s.

    • Run the cyclic voltammogram for several cycles until a stable trace is obtained.

  • Internal Reference Measurement: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram under the same conditions. The half-wave potential (E₁/₂) of the Fc/Fc⁺ redox couple is used as an internal standard.

Data Analysis and Calculation of HOMO/LUMO Levels:

  • Determine the Onset Potentials: From the cyclic voltammogram of the carbazole derivative, determine the onset oxidation potential (E_ox_onset) and the onset reduction potential (E_red_onset). The onset potential is the potential at which the current begins to deviate from the baseline.

  • Calculate HOMO and LUMO Levels: The HOMO and LUMO energy levels can be estimated using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is assumed to have an absolute energy level of -4.8 eV relative to the vacuum level:

    • HOMO (eV) = -[E_ox_onset (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red_onset (vs Fc/Fc⁺) + 4.8]

    Where E_ox_onset (vs Fc/Fc⁺) = E_ox_onset (vs Ag/AgCl) - E₁/₂ (Fc/Fc⁺ vs Ag/AgCl).

  • Calculate the Electrochemical Band Gap: The electrochemical band gap (E_g_electrochem) is the difference between the LUMO and HOMO energy levels:

    • E_g_electrochem (eV) = LUMO - HOMO

Visualization of Structure-Property Relationships

The following diagrams illustrate the conceptual workflow for electrochemical analysis and the fundamental relationship between the substitution pattern and the resulting electrochemical properties.

G cluster_workflow Experimental Workflow A Sample Preparation (Carbazole Isomer in Electrolyte Solution) B Cyclic Voltammetry Measurement A->B C Data Analysis (Determination of Onset Potentials) B->C D HOMO/LUMO Calculation C->D

Figure 1. Experimental workflow for electrochemical analysis.

G cluster_isomers Carbazole Isomers cluster_properties Electrochemical Properties node_36 3,6-Disubstituted (Linear Conjugation) node_homo_36 Higher HOMO Level (shallower) node_36->node_homo_36 node_eox_36 Lower Oxidation Potential node_36->node_eox_36 node_27 2,7-Disubstituted (Cross-Conjugation) node_homo_27 Lower HOMO Level (deeper) node_27->node_homo_27 node_eox_27 Higher Oxidation Potential node_27->node_eox_27

Figure 2. Isomer structure and its influence on properties.

Conclusion

The electrochemical properties of disubstituted carbazoles are intrinsically linked to the positions of the substituents. The 3,6-isomers generally exhibit higher HOMO energy levels and lower oxidation potentials compared to their 2,7-counterparts due to a more effective linear π-conjugation.[1] This understanding is crucial for the targeted design of carbazole-based materials for a wide range of applications, from organic electronics, where tuning energy levels is paramount for efficient charge injection and transport, to medicinal chemistry, where redox properties can influence a molecule's biological activity and metabolic stability. This guide provides a foundational understanding and practical protocols to aid researchers in the exploration and application of these versatile molecules.

References

comparative study of the biological activity of dimethylcarbazole regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Dimethylcarbazole Regioisomers

The carbazole scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3] The substitution pattern of methyl groups on the carbazole core plays a crucial role in determining the biological activity of dimethylcarbazole regioisomers. This guide provides a comparative analysis of these isomers, supported by experimental data, to assist researchers and drug development professionals in evaluating their therapeutic potential.

Data Presentation: A Comparative Analysis of Biological Activity

The biological activities of dimethylcarbazole regioisomers, particularly their anticancer and anti-inflammatory effects, have been the subject of various studies. The positioning of the two methyl groups on the carbazole ring significantly influences their potency and selectivity.

Comparative Cytotoxicity Data

The cytotoxic effects of several dimethylcarbazole regioisomers and their derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cell growth.

Isomer / DerivativeCell LineCancer TypeIC50 (µM)
1,4-Dimethyl-9H-carbazole Derivative (2c) A2780Ovarian Cancer0.0136
5,8-Dimethyl-9H-carbazole Derivative (3) MDA-MB-231Triple-Negative Breast Cancer1.44 ± 0.97
5,8-Dimethyl-9H-carbazole Derivative (4) MDA-MB-231Triple-Negative Breast Cancer0.73 ± 0.74
5,8-Dimethyl-9H-carbazole Derivative (4) MCF-7Breast CancerModerately Active
5,8-Dimethyl-9H-carbazole Derivative (5) MDA-MB-231Triple-Negative Breast Cancer6.59 ± 0.68
3,6-Dimethyl-9H-carbazole A-549Lung Carcinoma68.4 ± 0.04
This compound HeLaCervical Carcinoma74.2 ± 0.08
This compound MCF-7Breast Adenocarcinoma79.4 ± 0.05

Table 1: In vitro anticancer activity data for various dimethylcarbazole isomers and their derivatives.[1][4][5]

Studies on 1,4-dimethyl-9H-carbazole derivatives revealed a dose-dependent antiproliferative activity against ovarian cancer cells.[4] Similarly, derivatives of 5,8-dimethyl-9H-carbazole have demonstrated significant cytotoxic effects against breast cancer cell lines.[2][5] Among these, certain compounds showed potent activity, drastically reducing the growth of MDA-MB-231 triple-negative breast cancer cells.[5] Data for this compound indicates moderate cytotoxicity against lung, cervical, and breast cancer cell lines.[1]

Comparative Anti-inflammatory Activity

The anti-inflammatory potential of dimethylcarbazole isomers has been assessed using the in-vitro inhibition of protein denaturation assay. This assay serves as a relevant model as the denaturation of proteins is a well-documented cause of inflammation.

IsomerConcentration (µg/ml)% Inhibition of Protein Denaturation
This compound 101.6 ± 0.01
203.1 ± 0.01
407.9 ± 0.01
6013.6 ± 0.01
8019.8 ± 0.01
10026.2 ± 0.02
Diclofenac Sodium (Standard) 1018.2 ± 0.01
2038.2 ± 0.01
4058.2 ± 0.01
6078.4 ± 0.01
8089.2 ± 0.01
10097.2 ± 0.01

Table 2: In vitro anti-inflammatory activity data for this compound.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[2]

  • Cell Seeding : Plate cancer cells (e.g., A2780, MDA-MB-231, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well.[6] Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment : Expose the cells to various concentrations of the dimethylcarbazole isomers (e.g., 1 to 10 µM) for a specified duration, typically 48 to 72 hours.[4][6]

  • MTT Addition : After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[7]

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[8]

  • Absorbance Measurement : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[8]

  • Calculation : The cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is then determined from the dose-response curve.[8]

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Reaction cluster_measurement Data Acquisition cell_seeding 1. Seed Cells in 96-well plates incubation_24h 2. Incubate 24h for attachment cell_seeding->incubation_24h add_compound 3. Add Dimethylcarbazole (various concentrations) incubation_24h->add_compound incubation_72h 4. Incubate 48-72h add_compound->incubation_72h add_mtt 5. Add MTT Solution incubation_72h->add_mtt incubation_4h 6. Incubate 4h (Formazan formation) add_mtt->incubation_4h add_dmso 7. Add DMSO (Solubilize Formazan) incubation_4h->add_dmso read_absorbance 8. Measure Absorbance (~570 nm) add_dmso->read_absorbance calc_ic50 9. Calculate IC50 read_absorbance->calc_ic50

A simplified workflow of the MTT assay for determining cytotoxicity.
In-vitro Anti-inflammatory Activity Assay (Inhibition of Protein Denaturation)

This assay measures a compound's ability to inhibit the heat-induced denaturation of bovine serum albumin (BSA), a model for protein denaturation in inflammatory responses.[1]

  • Preparation of Reaction Mixture : Create a reaction mixture containing 0.5 mL of the test compound (dimethylcarbazole isomer at various concentrations) and 0.5 mL of a 1% aqueous solution of BSA.[1]

  • pH Adjustment : Adjust the pH of the reaction mixture to 6.3 using 1N hydrochloric acid.[1]

  • Induction of Denaturation : Heat the mixtures at 70°C for 5 minutes to induce protein denaturation.[1]

  • Cooling and Absorbance Measurement : After cooling the solutions to room temperature, measure their absorbance at 660 nm.[1]

  • Calculation : Calculate the percentage inhibition of protein denaturation using a standard anti-inflammatory drug, such as diclofenac sodium, as a reference.[1]

Anti_Inflammatory_Assay start Start prep_mixture 1. Prepare Mixture: 0.5mL Compound + 0.5mL BSA (1%) start->prep_mixture adjust_ph 2. Adjust pH to 6.3 prep_mixture->adjust_ph heat 3. Heat at 70°C for 5 min (Induce Denaturation) adjust_ph->heat cool 4. Cool to Room Temperature heat->cool measure 5. Measure Absorbance at 660 nm cool->measure calculate 6. Calculate % Inhibition measure->calculate end End calculate->end

Workflow for the in-vitro anti-inflammatory activity assay.

Mechanisms and Signaling Pathways

Carbazole derivatives exert their biological effects by modulating key signaling pathways involved in the pathogenesis of cancer and inflammation.[1] Understanding these mechanisms is crucial for targeted drug design and development.

The anticancer activity of many carbazoles is linked to their ability to interfere with DNA replication and cell division.[2] Prevalent mechanisms include intercalation into DNA and the inhibition of topoisomerase I and II enzymes, which are essential for managing DNA topology during cellular processes.[2][5][9] The specific substitution pattern on the carbazole core is known to profoundly influence the compound's electronic behavior and biological interactions.[10]

Signaling_Pathways cluster_cancer Cancer Pathogenesis Proliferation Uncontrolled Proliferation Apoptosis Evasion of Apoptosis Angiogenesis Sustained Angiogenesis Metastasis Invasion & Metastasis Topo Topoisomerase I/II Topo->Proliferation DNA DNA Intercalation DNA->Proliferation Kinases Checkpoint Kinases (Wee1, Chk1) Kinases->Proliferation p53 p53 Pathway p53->Apoptosis Carbazole Dimethylcarbazole Regioisomers Carbazole->Topo Inhibition Carbazole->DNA Carbazole->Kinases Inhibition Carbazole->p53 Reactivation

Potential signaling pathways targeted by carbazole derivatives.

References

A Comparative Guide to the Purity Validation of 3,6-Dimethyl-9H-carbazole: HPLC vs. Melting Point Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a foundational requirement for ensuring the validity of experimental data and the safety of potential therapeutic agents. 3,6-Dimethyl-9H-carbazole is a carbazole derivative used in various research applications, including as a building block in the synthesis of organic electronic materials and pharmaceutical compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and melting point analysis for the purity validation of this compound, complete with experimental data and detailed protocols.

Data Presentation: Purity Assessment Summary

The purity of a supplied batch of this compound was assessed using both HPLC and melting point analysis. The results are compared against the established literature values and a hypothetical impure sample for context.

Parameter Literature Value Experimental Result (Test Sample) Reference (Impure Sample)
Appearance White to off-white powder[1]Off-white crystalline solidYellowish powder
Melting Point 215-217°C[2]215.5-216.5°C210-214°C
HPLC Purity >98% (Typical for commercial grade)[1]99.6%95.2%
Major Impurity (HPLC) N/A0.25% at RRT 1.152.8% at RRT 0.88

Interpretation: The test sample exhibits a sharp melting point range that falls within the literature value, a characteristic of a pure compound. This finding is strongly supported by the high purity value obtained from HPLC analysis. In contrast, the impure sample shows a depressed and broader melting point range, which is a direct indication of the presence of impurities later quantified by HPLC.

Comparison of Analytical Techniques

HPLC and melting point analysis are complementary methods that provide different types of information regarding compound purity.

Feature High-Performance Liquid Chromatography (HPLC) Melting Point Analysis
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase[3].Determination of the temperature range over which a solid transitions to a liquid[4].
Nature of Data Quantitative and QualitativePrimarily Qualitative
Sensitivity High (ng to pg range)[3]Low (impurities typically >1-2% are needed to see a significant effect)
Specificity High; can separate structurally similar impurities and isomers[3].Low; cannot identify the nature or number of impurities.
Application Accurately quantifies purity and separates individual impurities.A rapid and simple initial check for purity.
Instrumentation Complex and requires skilled operation.Simple and straightforward.

Mandatory Visualizations

The following diagrams illustrate the workflow for purity validation and the logical relationship between the analytical techniques.

cluster_prep Sample Handling cluster_analysis Analytical Methods cluster_results Data Interpretation & Reporting Sample Receive this compound Prep Prepare Samples for Analysis (Dilution for HPLC, Packing for MP) Sample->Prep HPLC HPLC Purity Analysis Prep->HPLC MP Melting Point Determination Prep->MP Interpret Compare Data to Specifications HPLC->Interpret MP->Interpret Report Generate Certificate of Analysis Interpret->Report cluster_purity Purity Indication cluster_mp Melting Point Result cluster_hplc HPLC Result Pure High Purity Sample SharpMP Sharp & Narrow MP Range (e.g., 215.5-216.5°C) Pure->SharpMP HighPurity High Assay Value (e.g., >99.5%) Pure->HighPurity Impure Impure Sample BroadMP Depressed & Broad MP Range (e.g., 210-214°C) Impure->BroadMP LowPurity Low Assay Value & Impurity Peaks (e.g., <98%) Impure->LowPurity SharpMP->HighPurity correlates with BroadMP->LowPurity correlates with

References

A Comparative Guide to the Photophysical Properties of Substituted Carbazoles: A Cross-Validation of Theoretical and Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the photophysical properties of selected substituted carbazole derivatives, cross-validating experimental data with theoretical predictions from Time-Dependent Density Functional Theory (TD-DFT). This analysis aims to illuminate the structure-property relationships of these versatile molecules, aiding researchers in their application in organic electronics and as fluorescent probes.

Comparative Photophysical Data

The following tables summarize key photophysical data for representative 3,6- and 2,7-disubstituted carbazole derivatives. This side-by-side comparison of experimental and theoretical values facilitates a direct assessment of the predictive power of computational methods.

Table 1: Photophysical Data for 3,6-Disubstituted Carbazole Derivatives

CompoundSolventExperimental λ_abs (nm)Theoretical λ_abs (nm)Experimental λ_em (nm)Theoretical λ_em (nm)Experimental Φ_fExperimental τ_f (ns)
Cz-Ph-1 Toluene354-425---
Cz-Ph-2 Toluene366-496---
7-H Toluene338-408-0.321.94
7-t-Bu Toluene345-424---
7-Cz-1 Toluene316-436---
7-Cz-2 Toluene342-444---

Data for Cz-Ph-1, Cz-Ph-2, 7-H, 7-t-Bu, 7-Cz-1, and 7-Cz-2 are sourced from reference[1].

Table 2: Photophysical Data for 2,7-Disubstituted Carbazole Derivatives

CompoundSolventExperimental λ_abs (nm)Theoretical λ_abs (nm)Experimental λ_em (nm)Theoretical λ_em (nm)Experimental Φ_f
BCz Dichloromethane3983754304530.88
BPACz Dichloromethane4204054524800.92

Data for BCz and BPACz are sourced from reference[2]. Theoretical values were calculated using TD-DFT.

Experimental and Theoretical Methodologies

Experimental Protocols

2.1.1. UV-Vis Absorption Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer, such as a PerkinElmer Lambda 2, is typically utilized.

  • Sample Preparation: Carbazole derivatives are dissolved in spectroscopic grade solvents (e.g., dichloromethane, toluene) to a concentration of approximately 10⁻⁵ M to prevent aggregation.[3]

  • Measurement: Absorption spectra are acquired at room temperature using a 1 cm path length quartz cuvette, scanning a wavelength range of 200–800 nm. A solvent-filled cuvette serves as the reference.

2.1.2. Fluorescence Spectroscopy

  • Instrumentation: A spectrofluorometer, for instance, a FluoroMax-4, equipped with a xenon arc lamp and dual monochromators for excitation and emission, is commonly used.

  • Sample Preparation: Solutions identical to those for UV-Vis measurements are used. To mitigate inner filter effects, the solution's absorbance at the excitation wavelength is maintained below 0.1.

  • Measurement: Emission spectra are recorded at ambient temperature. The sample is excited at its absorption maximum (λ_abs), and the emission is scanned over an appropriate wavelength range, typically commencing 10–20 nm above the excitation wavelength.

2.1.3. Fluorescence Quantum Yield (Φ_f) Determination

The relative fluorescence quantum yield is ascertained via a comparative method employing a standard with a known quantum yield.

  • Standard Selection: A reference standard exhibiting emission in a spectral region similar to the sample is selected. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a frequently used standard for blue-emitting carbazoles.

  • Procedure:

    • A series of solutions for both the sample and the standard are prepared at varying concentrations, ensuring that the absorbance at the excitation wavelength remains within the linear regime (0.01 - 0.1).

    • The UV-Vis absorption and fluorescence emission spectra for all solutions are recorded.

    • The integrated fluorescence intensity is plotted as a function of absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_s) is then calculated using the equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ is the quantum yield, m is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the solvent's refractive index. Subscripts 's' and 'r' denote the sample and reference, respectively.[4][5]

2.1.4. Fluorescence Lifetime (τ_f) Measurement

  • Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the preferred technique, requiring a pulsed light source (e.g., a picosecond laser diode) and a high-speed, sensitive detector.

  • Procedure:

    • The sample is excited with the pulsed light source.

    • The time interval between the excitation pulse and the detection of the first emitted photon is repeatedly measured.

    • A histogram of photon counts versus time is generated, yielding the fluorescence decay profile.

    • This decay curve is fitted to an exponential function to extract the fluorescence lifetime.[6]

Theoretical Protocol: Time-Dependent Density Functional Theory (TD-DFT)
  • Software: Quantum chemistry software packages like Gaussian are extensively used for these computations.

  • Methodology:

    • Ground State Geometry Optimization: The initial step involves optimizing the molecular geometry of the carbazole derivative in its ground state using Density Functional Theory (DFT). The B3LYP functional paired with the 6-31G(d,p) basis set is a standard choice for such organic molecules.[7][8]

    • Excited State Calculations: With the optimized ground-state geometry, vertical excitation energies and oscillator strengths are computed using TD-DFT. To maintain consistency, the same functional and basis set are typically employed. Solvent effects can be approximated using a polarizable continuum model (PCM).[7]

    • Emission Wavelength Prediction: To estimate the fluorescence emission wavelength, the molecule's geometry is optimized in its first excited state (S₁). A subsequent TD-DFT calculation on this S₁ optimized geometry yields the energy of the transition from the first excited state back to the ground state, corresponding to the emission energy.

Workflow and Pathway Diagrams

The following diagrams provide a visual representation of the cross-validation workflow and the fundamental photophysical process of intramolecular charge transfer in donor-acceptor substituted carbazoles.

G Workflow for Cross-Validation of Photophysical Data cluster_exp Experimental Workflow cluster_theo Theoretical Workflow synthesis Synthesis & Purification uv_vis UV-Vis Absorption synthesis->uv_vis fluorescence Fluorescence Emission synthesis->fluorescence comparison Data Comparison & Analysis uv_vis->comparison qy Quantum Yield fluorescence->qy lifetime Fluorescence Lifetime fluorescence->lifetime fluorescence->comparison qy->comparison lifetime->comparison mol_design Molecular Design gs_opt Ground State Optimization (DFT) mol_design->gs_opt abs_calc Absorption Calculation (TD-DFT) gs_opt->abs_calc es_opt Excited State Optimization (TD-DFT) gs_opt->es_opt abs_calc->comparison em_calc Emission Calculation (TD-DFT) es_opt->em_calc em_calc->comparison

Caption: A flowchart depicting the parallel experimental and theoretical workflows for the determination and cross-validation of the photophysical data of substituted carbazoles.

ICT Intramolecular Charge Transfer (ICT) Pathway GS Ground State (S₀) Donor-Carbazole-Acceptor Excitation Photoexcitation (hν) GS->Excitation Absorption LE Locally Excited (LE) State Excitation->LE ICT_State Intramolecular Charge Transfer (ICT) State [D⁺-Cz-A⁻] LE->ICT_State Electron Transfer Fluorescence Fluorescence (hν') ICT_State->Fluorescence Non_Radiative Non-Radiative Decay ICT_State->Non_Radiative Fluorescence->GS Non_Radiative->GS

Caption: A simplified schematic of the intramolecular charge transfer process in a donor-acceptor substituted carbazole following photoexcitation.

Objective Comparison and Discussion

The juxtaposition of experimental and theoretical data reveals a commendable qualitative agreement, especially concerning absorption and emission maxima. For the 2,7-disubstituted carbazoles BCz and BPACz, TD-DFT calculations predict the absorption and emission wavelengths with a reasonable degree of accuracy, successfully capturing the experimentally observed red-shift that results from the extension of the π-conjugated system in BPACz.[2]

Nevertheless, quantitative disparities are not uncommon. Theoretical predictions of absorption and emission maxima can differ from experimental findings by 10-30 nm. Such deviations can be ascribed to a confluence of factors, including the selection of the functional and basis set in the TD-DFT computations, the inherent limitations of the solvent models to fully capture specific solute-solvent interactions, and the intrinsic approximations within the theoretical frameworks.

Direct theoretical prediction of photophysical parameters such as fluorescence quantum yield and lifetime is notably more complex and often necessitates more sophisticated computational strategies beyond the scope of standard TD-DFT. Consequently, experimental determination remains the gold standard for these properties.

References

comparing the efficacy of different palladium catalysts for carbazole C-H activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient methodologies for the direct C-H functionalization of carbazoles is of paramount importance in the synthesis of pharmaceuticals, organic materials, and natural products. Palladium catalysis has emerged as a powerful tool for these transformations, offering high regioselectivity and functional group tolerance. This guide provides an objective comparison of the efficacy of different palladium catalysts for carbazole C-H activation, supported by experimental data and detailed protocols.

Data Presentation: Catalyst Performance Comparison

The following tables summarize the performance of various palladium catalysts in different carbazole C-H activation reactions.

Table 1: Palladium-Catalyzed C1-Selective Nitration of 9-(pyridin-2-yl)-9H-carbazole
CatalystCatalyst Loading (mol %)OxidantSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂10AgNO₃1,4-Dioxane1202465[1][2]
Pd₂(dba)₃ 10 AgNO₃ 1,4-Dioxane 120 24 69 [1][2]
PdCl₂10AgNO₃1,4-Dioxane1202445[1][2]
Pd(TFA)₂10AgNO₃1,4-Dioxane1202458[1][2]

Observation: In this directing group-assisted C1-selective nitration, Pd₂(dba)₃ showed slightly higher efficacy compared to Pd(OAc)₂ and other palladium sources.[1][2]

Table 2: Intramolecular C-H Amination for Carbazole Synthesis
CatalystCatalyst Loading (mol %)OxidantSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ 5 Cu(OAc)₂ / O₂ Toluene 120 24 99 [3]
Pd(TFA)₂5Cu(OAc)₂ / O₂Toluene12024<10[3]
PdCl₂(MeCN)₂5Cu(OAc)₂ / O₂Toluene12024<10[3]
Pd₂ (dba)₃2.5Cu(OAc)₂ / O₂Toluene1202485[3]
Pd(PPh₃)₄5Cu(OAc)₂ / O₂Toluene12024<10[3]

Observation: For the intramolecular C-H amination to form carbazoles, Pd(OAc)₂ was found to be significantly more efficient than other palladium precatalysts.[3]

Table 3: Direct Arylation of Anilines with 1,2-Dihaloarenes for Carbazole Synthesis
CatalystCatalyst Loading (mol %)BaseSolventTemp (°C)Time (min)Yield (%)Reference
PdNPs/BC 15 KOAc DMSO 180 25 76 [4][5]
PdCl₂(PPh₃)₂5K₃PO₄NMP1301080low[4][5]
PdCl₂(MeCN)₂5K₃PO₄NMP1301080low[4][5]
Pd(PPh₃)₄5K₃PO₄NMP1301080<5[4][5]
Pd₂(dba)₃2.5K₃PO₄NMP1301080<5[4][5]

Observation: A novel recoverable palladium nanocatalyst supported on biochar (PdNPs/BC) under microwave irradiation demonstrated superior performance in the direct arylation-based synthesis of carbazoles compared to conventional homogeneous palladium catalysts.[4][5] This method also offers a significant reduction in reaction time.[4][5]

Experimental Protocols

General Procedure for Pd₂(dba)₃-Catalyzed C1-Selective Nitration of 9-(pyridin-2-yl)-9H-carbazole[1][2]

A 15 mL pressure tube is charged with Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 10 mol %), N-(pyridin-2-yl)-9H-carbazole (0.2 mmol, 1.0 equiv), and AgNO₃ (41 mg, 0.24 mmol, 1.2 equiv). 1,4-Dioxane (2.0 mL) is then added. The tube is sealed and the reaction mixture is stirred at 120 °C for 24 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired C1-nitrated carbazole product.

General Procedure for Pd(OAc)₂-Catalyzed Intramolecular C-H Amination[3]

To a screw-capped test tube is added Pd(OAc)₂ (5 mol %), Cu(OAc)₂ (1.0 equiv), and the biaryl amide substrate (1.0 equiv). The tube is evacuated and backfilled with oxygen (3 times). Toluene is then added, and the mixture is stirred at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a plug of silica gel and eluted with ethyl acetate. The filtrate is concentrated, and the residue is purified by flash chromatography to give the corresponding carbazole.

Visualizations

Palladium-Catalyzed Carbazole C-H Activation cluster_cycle Catalytic Cycle Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle C-H Activation Carbazole Carbazole Carbazole->Palladacycle Functionalized_Carbazole Functionalized_Carbazole Palladacycle->Functionalized_Carbazole Reductive Elimination Pd(0) Pd(0) Functionalized_Carbazole->Pd(0) Pd(0)->Pd(II) Oxidation Oxidant Oxidant Oxidant->Pd(II)

Caption: A generalized catalytic cycle for palladium-catalyzed C-H activation of carbazoles.

Experimental_Workflow Start Start Reagents Combine Carbazole Substrate, Pd Catalyst, and Additives Start->Reagents Reaction Heat under Inert Atmosphere or Oxygen Reagents->Reaction Workup Cool, Dilute, and Filter Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: A typical experimental workflow for palladium-catalyzed carbazole C-H activation.

References

Comparative Analysis of N-Substituted 3,6-Dimethylcarbazole Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbazole scaffold, a tricyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] Modifications at the nitrogen atom (N9 position) and the C3 and C6 positions of the carbazole ring have been extensively explored to develop novel therapeutic agents.[4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-substituted 3,6-dimethylcarbazole derivatives, focusing on their anticancer and antimicrobial activities. The information presented herein is curated from experimental data to facilitate the rational design of more potent and selective drug candidates.

Anticancer Activity of N-Substituted 3,6-Dimethylcarbazole Derivatives

The introduction of various substituents at the nitrogen atom of the 3,6-dimethylcarbazole core has a profound impact on the cytotoxic potential of these compounds against cancer cell lines. A notable example is the bis-((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM) derivative, which has demonstrated significant anticancer effects.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of a key 3,6-dimethylcarbazole derivative against a human glioma cell line. The IC50 value, the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's cytotoxic potency.

CompoundCancer Cell LineAssay TypeIC50 (µM)Reference
bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM)U87 MG (Glioma)MTT Assay13.34[5]

This data indicates that DMCM exhibits potent cytotoxic activity, superior to the standard chemotherapeutic drug temozolomide (IC50 = 100 µM) and comparable to carmustine (IC50 = 18.24 µM) in the same study.[5]

Structure-Activity Relationship (SAR) Insights

While a systematic SAR study for a broad series of N-substituted 3,6-dimethylcarbazole derivatives is not extensively available in the public domain, the potent activity of the dimeric DMCM suggests that the presence of two carbazole moieties linked at the N9 position via a methylamine linker is a favorable structural feature for anti-glioma activity. The 1,4-dimethyl substitution pattern on the carbazole ring is also a key feature of this active compound.[5]

General SAR studies on other classes of N-substituted carbazoles have shown that:

  • N-alkylation and N-arylation: The nature of the substituent on the nitrogen atom significantly influences biological activity. The introduction of alkyl or aryl groups can modulate the lipophilicity, electronic properties, and steric bulk of the molecule, thereby affecting its interaction with biological targets.

  • Substituents on the Carbazole Ring: The presence of electron-donating or electron-withdrawing groups on the carbazole nucleus can alter the electron density of the ring system, which can impact DNA intercalation and other mechanisms of action.[1]

Antimicrobial Activity of N-Substituted Carbazole Derivatives

N-substituted carbazole derivatives have also been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.[6][7] The structural modifications at the nitrogen atom play a crucial role in determining the spectrum and potency of their antimicrobial effects.

Quantitative Comparison of Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative N-substituted carbazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Carbazole with N-1,2,4-triazole moietyCandida albicans2–4[6]
Carbazole with N-imidazole moietyStaphylococcus aureus1–8[6]
Bacillus subtilis1–8[6]
Escherichia coli1–8[6]
N-acetylenic aminocarbazole derivativesEscherichia coli-[6]
Pyrimidine and pyrazole carbazole derivativesCandida albicans8.7–10.8[6]
Aspergillus fumigatus8.7–10.8[6]
Staphylococcus aureus1.1–10.3[6]
Bacillus subtilis1.1–10.3[6]
Escherichia coli1.1–10.3[6]

Note: The specific substitution patterns on the carbazole ring for these derivatives were not consistently 3,6-dimethyl in the cited literature.

Structure-Activity Relationship (SAR) Insights

The antimicrobial SAR of N-substituted carbazoles suggests that:

  • Heterocyclic N-substituents: The incorporation of nitrogen-containing heterocycles, such as triazoles and imidazoles, at the N9 position can enhance antifungal and antibacterial activities.[6]

  • Lipophilicity: The lipophilic character of the N-substituent can facilitate the passage of the compound through the microbial cell membrane, leading to increased efficacy.[6]

  • Specific Moieties: The introduction of specific functionalities, such as acetylenic amino groups, can lead to highly specific activity against certain bacterial strains like E. coli.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key assays used to evaluate the anticancer and antimicrobial activities of N-substituted 3,6-dimethylcarbazole derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the carbazole derivatives to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare serial twofold dilutions of the carbazole derivatives in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is critical for the development of targeted therapies. N-substituted carbazole derivatives have been shown to exert their anticancer effects through various mechanisms, including DNA interaction and the induction of apoptosis.

DNA Intercalation and Groove Binding

The planar aromatic structure of the carbazole ring allows these molecules to intercalate between the base pairs of DNA or bind to its grooves.[5] This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. The derivative DMCM has been shown to bind to the minor groove of DNA with sequence specificity.[5]

Induction of Apoptosis

Many anticancer agents, including carbazole derivatives, induce programmed cell death, or apoptosis, in cancer cells. DMCM has been shown to induce G2/M cell cycle arrest and trigger apoptosis in human glioma cells.[5] This process is often mediated by complex signaling pathways.

Below is a generalized diagram illustrating a potential mechanism of action for an N-substituted 3,6-dimethylcarbazole derivative that involves DNA damage and subsequent p53-mediated apoptosis.

anticancer_mechanism cluster_drug_interaction Cellular Entry and DNA Interaction cluster_cellular_response Cellular Response drug N-Substituted 3,6-Dimethylcarbazole dna Nuclear DNA drug->dna Minor Groove Binding/ Intercalation p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 apoptosis Apoptosis bax->apoptosis bcl2->apoptosis

Caption: DNA damage-induced apoptosis pathway.

This diagram illustrates how an N-substituted 3,6-dimethylcarbazole derivative, after entering the cell and interacting with DNA, can trigger a DNA damage response. This leads to the activation of the tumor suppressor protein p53, which in turn modulates the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, ultimately leading to programmed cell death.

The following diagram illustrates a typical experimental workflow for screening and evaluating the biological activity of these compounds.

experimental_workflow synthesis Synthesis of N-Substituted 3,6-Dimethylcarbazole Derivatives screening Primary Screening (e.g., Single High Concentration) synthesis->screening dose_response Dose-Response Studies (IC50/MIC Determination) screening->dose_response sar Structure-Activity Relationship Analysis dose_response->sar mechanism Mechanism of Action Studies (e.g., Apoptosis, DNA Binding) dose_response->mechanism lead_optimization Lead Optimization sar->lead_optimization mechanism->lead_optimization

Caption: Drug discovery workflow.

This workflow outlines the key stages in the investigation of N-substituted 3,6-dimethylcarbazole derivatives, from initial synthesis and screening to detailed mechanistic studies and lead optimization for the development of new therapeutic agents.

References

A Comparative Guide to the Stability of Carbazole-Based Host Materials in Organic Electronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intrinsic stability of host materials is a critical determinant of the operational lifetime and performance of organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). Carbazole-based hosts are widely employed due to their excellent hole-transporting properties and high triplet energies. However, their stability under electrical and thermal stress varies significantly with molecular structure. This guide provides a comparative benchmark of common carbazole-based host materials, supported by quantitative data on their thermal and operational stability, detailed experimental protocols for stability assessment, and a visualization of common degradation pathways.

Data Presentation: Benchmarking Host Material Stability

The stability of carbazole-based host materials is primarily evaluated through two key metrics: thermal stability, indicated by the glass transition temperature (Tg) and decomposition temperature (Td), and operational stability, typically reported as the device lifetime (e.g., LT50, the time for the initial luminance to decrease by 50%). The following table summarizes these performance metrics for several widely used carbazole-based host materials. It is important to note that operational lifetime is highly dependent on the specific device architecture, guest emitter, and testing conditions.

Host Material AbbreviationFull Chemical NameThermal StabilityOperational Lifetime (LT50)Initial Luminance (L₀)EmitterReference
CBP 4,4'-Bis(N-carbazolyl)-1,1'-biphenylTg: 110 °C, Td: 415 °C~2.8 hNot SpecifiedIr(CNpi)₃[1]
mCP 1,3-Bis(N-carbazolyl)benzeneTg: 65 °C, Td: >350 °C~1.3 hNot SpecifiedIr(CNpi)₃[1]
TCTA Tris(4-carbazoyl-9-ylphenyl)amineTg: 151 °C, Td: 507 °CNot SpecifiedNot SpecifiedNot Specified[2]
mCBP-CN 3,3'-di(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-carbonitrileNot Specified12 hNot Specified3CzTB[1]
mDCzPF "M"-type carbazole/fluorene-based materialNot Specified10-fold improvement over pDCzPFNot SpecifiedRed Phosphorescent Emitter[3][4]
CBC1 π-conjugation-extended carbazole-benzo[a]carbazoleTg: 107 °C, Td: ~350 °CSuperior to CBC2Not SpecifiedRed Phosphorescent Emitter[5]
4N-oCBP 9-(3-(2-(9H-carbazol-9-yl)phenyl)pyridin-4-yl)-9H-carbazoleNot Specified88% improvement over reference200 cd/m²TCz-Trz (TADF)[4]

Note: The operational lifetimes are highly device-specific and should be considered in the context of the cited references. Direct comparison is challenging due to varying experimental conditions.

Experimental Protocols

The following methodologies describe the standard procedures for evaluating the thermal and operational stability of carbazole-based host materials in OLEDs.

1. Thermal Stability Measurement

  • Thermogravimetric Analysis (TGA):

    • A small sample (typically 5-10 mg) of the host material is placed in a TGA crucible.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • The weight loss of the sample is recorded as a function of temperature.

    • The decomposition temperature (Td) is determined as the temperature at which 5% weight loss occurs.[6]

  • Differential Scanning Calorimetry (DSC):

    • A small sample (5-10 mg) of the host material is hermetically sealed in an aluminum pan.

    • The sample is subjected to a heat-cool-heat cycle at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The glass transition temperature (Tg) is identified as a step-like change in the heat flow curve during the second heating scan.[2]

2. Operational Lifetime Measurement

  • Device Fabrication:

    • Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • The substrates are treated with UV-ozone or oxygen plasma to enhance the work function of the ITO.

    • All organic layers, including the hole injection layer, hole transport layer, emissive layer (carbazole-based host doped with an emitter), electron transport layer, and electron injection layer, are deposited sequentially via high-vacuum thermal evaporation.

    • Metal cathodes (e.g., LiF/Al or Ca/Al) are deposited through a shadow mask.

    • The devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from moisture and oxygen.[7]

  • Lifetime Testing:

    • The fabricated OLED is placed in a lifetime testing system.

    • A constant DC current density (e.g., 10 mA/cm²) is applied to the device to achieve an initial luminance (L₀).[8]

    • The luminance of the device is continuously monitored over time using a photodetector.

    • The operational lifetime (e.g., LT95, LT80, LT50) is recorded as the time it takes for the luminance to decay to 95%, 80%, or 50% of its initial value, respectively.

    • For highly stable devices, accelerated lifetime testing at higher current densities or temperatures may be performed, and the lifetime at normal operating conditions is extrapolated using models like the stretched exponential decay (SED) function.

Mandatory Visualization

Degradation Pathway of Carbazole-Based Host Materials

The operational instability of carbazole-based host materials in OLEDs often stems from a series of complex electrochemical and photochemical reactions initiated by charge carriers and excitons. The following diagram illustrates a generalized degradation pathway.

Generalized Degradation Pathway of Carbazole-Based Host Materials in OLEDs cluster_0 Initial State cluster_1 Stress Factors cluster_2 Degradation Mechanisms cluster_3 Degradation Products & Effects cluster_4 Device Failure Carbazole_Host Carbazole Host (e.g., CBP, mCP) Electrical_Stress Electrical Stress (Charge Injection/Transport) Exciton_Formation Exciton Formation (Singlet/Triplet) Radical_Ion_Formation Radical Ion Formation (Cation/Anion) Electrical_Stress->Radical_Ion_Formation Charge Imbalance Exciton_Polaron_Annihilation Exciton-Polaron Annihilation Exciton_Formation->Exciton_Polaron_Annihilation High Exciton Density Aggregation Exciton-Induced Aggregation Exciton_Formation->Aggregation Intermolecular Interactions Bond_Dissociation Bond Dissociation (e.g., C-N cleavage) Radical_Ion_Formation->Bond_Dissociation Charge_Traps Charge Traps Radical_Ion_Formation->Charge_Traps Exciton_Polaron_Annihilation->Bond_Dissociation Non_emissive_Species Non-emissive Species Bond_Dissociation->Non_emissive_Species Luminance_Quenchers Luminance Quenchers Aggregation->Luminance_Quenchers Device_Degradation Device Degradation (Reduced Efficiency & Lifetime) Non_emissive_Species->Device_Degradation Luminance_Quenchers->Device_Degradation Charge_Traps->Device_Degradation

Caption: Degradation pathway of carbazole hosts in OLEDs.

Experimental Workflow for Benchmarking Stability

The systematic evaluation of new host materials requires a structured experimental workflow. The following diagram outlines the key steps from material synthesis to device testing.

Experimental Workflow for Benchmarking Host Material Stability Start Start Material_Synthesis Material Synthesis & Purification Start->Material_Synthesis Thermal_Characterization Thermal Characterization (TGA, DSC) Material_Synthesis->Thermal_Characterization Device_Fabrication OLED Device Fabrication Material_Synthesis->Device_Fabrication Initial_Characterization Initial Performance (IVL, EQE, Spectrum) Device_Fabrication->Initial_Characterization Lifetime_Testing Operational Lifetime Test (Constant Current Stress) Initial_Characterization->Lifetime_Testing Data_Analysis Data Analysis (LT50, Degradation Rate) Lifetime_Testing->Data_Analysis Comparison Comparison with Benchmark Materials Data_Analysis->Comparison End End Comparison->End

Caption: Workflow for host material stability benchmarking.

References

assessing the batch-to-batch consistency of commercially available 3,6-Dimethyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. The purity and consistency of starting materials are foundational to achieving this. This guide provides a comprehensive framework for assessing the batch-to-batch consistency of commercially available 3,6-Dimethyl-9H-carbazole, a versatile building block in pharmaceutical and materials science.

The seemingly minor variations between different batches of a chemical can lead to significant discrepancies in experimental outcomes, affecting everything from reaction yields and product purity to biological activity and material performance. This is particularly critical in drug development, where stringent quality control is a regulatory requirement, and in materials science, where subtle impurities can drastically alter the properties of organic electronics.[1][2]

This guide outlines key analytical techniques for quality control, presents a comparative look at alternative compounds, and provides detailed experimental protocols to empower researchers to independently verify the consistency of their chemical reagents.

Assessing Purity and Consistency: A Multi-faceted Approach

A combination of chromatographic and spectroscopic methods, alongside fundamental physical property measurements, is essential for a thorough assessment of the purity and consistency of this compound. No single technique can provide a complete picture; therefore, an orthogonal approach is recommended.

Illustrative Batch-to-Batch Comparison

The following table is a hypothetical representation of data that should be generated to compare different batches of this compound. Researchers can populate a similar table with their own experimental data.

Analytical MethodParameterBatch ABatch BBatch CAcceptance Criteria
HPLC Purity (%)99.298.599.3> 98.0%
Impurity 1 (Area %)0.30.80.25< 0.5%
Impurity 2 (Area %)0.150.20.1< 0.2%
GC-MS Purity (%)99.198.699.2> 98.0%
Volatile ImpuritiesNot DetectedDetectedNot DetectedNot Detected
qNMR Purity (%)99.498.799.5> 98.0%
Melting Point Range (°C)173-175170-174173-175173-187°C (Literature)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. A reversed-phase method is typically suitable for carbazole derivatives.

Methodology:

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 293 nm (based on the UV absorbance of the carbazole core).

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[3][4][5]

Methodology:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D. x 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 320°C at 20°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of 40-500 m/z.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Analysis: The chromatogram will separate the components based on their boiling points and polarity. The mass spectrometer will provide mass spectra for each peak, which can be compared against spectral libraries (e.g., NIST) for impurity identification.[6]

Quantitative NMR (qNMR) for Absolute Purity Assessment

qNMR is a primary analytical method that can determine the absolute purity of a compound without the need for a reference standard of the same compound.[7][8][9][10][11]

Methodology:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and a precise amount of the internal standard (e.g., 5 mg) into an NMR tube.

    • Add a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) to dissolve both compounds completely.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient for accurate quantification).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Melting Point Determination

The melting point is a fundamental physical property that can provide a quick indication of purity. Impurities typically depress and broaden the melting range.[12][13][14][15]

Methodology:

  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: The sample must be completely dry and finely powdered. Pack the sample into a capillary tube to a height of 2-3 mm.

  • Procedure:

    • Place the capillary tube in the heating block of the apparatus.

    • Heat rapidly to about 15°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This is the melting range.

  • Analysis: Compare the observed melting range with the literature value and across different batches. A narrow range close to the literature value suggests high purity.

Comparison with Alternatives

This compound is frequently used as a building block for hole-transporting materials (HTMs) in organic electronics, such as perovskite solar cells. Its performance can be benchmarked against other established or novel HTMs.

Hole Transporting MaterialPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)
Spiro-OMeTAD (Benchmark)~17 - 22+~1.0 - 1.15~22 - 25~70 - 80
KZRD (3,6-Carbazole Derivative) 20.40 - - -
V1205 (Carbazole-based)16.9---

Data for Spiro-OMeTAD and KZRD are sourced from reference[16] and[17]. Data for V1205 is from reference[18]. Note that performance can vary significantly based on the specific device architecture and fabrication conditions.

Derivatives of 3,6-disubstituted carbazoles, such as KZRD, have demonstrated competitive and even superior performance to the widely used Spiro-OMeTAD, showcasing the potential of this molecular scaffold.[16][17] The selection of an appropriate HTM depends on factors like energy level alignment, hole mobility, film-forming properties, and cost-effectiveness.

Visualizing Experimental and Biological Contexts

To further aid researchers, the following diagrams illustrate a typical workflow for assessing batch-to-batch consistency and a relevant biological signaling pathway where carbazole derivatives have shown activity.

experimental_workflow Experimental Workflow for Batch-to-Batch Consistency Assessment cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison cluster_3 Decision batch_a Batch A hplc HPLC Purity batch_a->hplc gcms GC-MS Impurity Profile batch_a->gcms qnmr qNMR Absolute Purity batch_a->qnmr mp Melting Point batch_a->mp batch_b Batch B batch_b->hplc batch_b->gcms batch_b->qnmr batch_b->mp batch_c Batch C batch_c->hplc batch_c->gcms batch_c->qnmr batch_c->mp data_table Compile Data Table hplc->data_table gcms->data_table qnmr->data_table mp->data_table comparison Compare Against Specs & Previous Batches data_table->comparison decision Batch Acceptance? comparison->decision jak_stat_pathway Inhibition of JAK/STAT Signaling by Carbazole Derivatives cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates (p) p_stat p-STAT dimer STAT Dimer p_stat->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates gene Gene Transcription (Inflammation, Proliferation) nucleus->gene Induces carbazole Carbazole Derivative carbazole->jak Inhibits

References

Safety Operating Guide

Proper Disposal of 3,6-Dimethyl-9H-carbazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3,6-Dimethyl-9H-carbazole is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with safety regulations.

Hazard and Safety Information

This compound is classified as a combustible solid and presents several health hazards.[1] Adherence to safety protocols is paramount when handling this chemical.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation mark)WarningH302: Harmful if swallowed
Eye Irritation (Category 2)GHS07 (Exclamation mark)WarningH319: Causes serious eye irritation
Storage Class--11: Combustible Solids

Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials.

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn. This includes:

  • Gloves: Chemical-resistant gloves.

  • Protective Clothing: A lab coat or other protective garments.

  • Eye Protection: Safety goggles or a face shield.[2]

2. Waste Collection:

  • Solid Waste:

    • For dry spills, use dry clean-up procedures to avoid generating dust.[3]

    • Collect the residue and place it in a clearly labeled, sealable container for hazardous waste.[3][4]

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be considered contaminated.

    • Place all contaminated materials into a designated, sealed hazardous waste container.[4]

  • Liquid Waste (if in solution):

    • Do not dispose of solutions containing this chemical down the drain.[4][5]

    • Collect liquid waste in a compatible, sealed container that is properly labeled with its contents.[4]

3. Labeling and Storage:

  • All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4]

  • Store the sealed waste containers in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[4][5] Keep containers tightly closed.[3][5]

4. Disposal:

  • Dispose of the hazardous waste through an authorized hazardous or special waste collection point.[3][6]

  • Follow all local, state, and federal regulations for chemical waste disposal.[6][7]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pick-up.[4]

5. Decontamination:

  • After handling and disposal, thoroughly wash your hands and any exposed skin.[2]

  • Decontaminate the work area with an appropriate solvent and then wash with soap and water.

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_storage_disposal Storage & Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Type of Waste? ppe->waste_type solid_waste Solid Residue or Contaminated Materials waste_type->solid_waste Solid liquid_waste Liquid Solution waste_type->liquid_waste Liquid collect_solid Collect in a Labeled, Sealable Solid Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealable Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage disposal Arrange for Disposal via Authorized Waste Collection Service storage->disposal decontaminate Decontaminate Work Area and Wash Hands disposal->decontaminate end End decontaminate->end

References

Personal protective equipment for handling 3,6-Dimethyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,6-Dimethyl-9H-carbazole

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these protocols is essential for ensuring laboratory safety and procedural accuracy.

Hazard Summary and GHS Classification

This compound is a solid chemical that requires careful handling due to its potential health effects. The following table summarizes its classification according to the Globally Harmonized System (GHS).

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute toxicity, Oral (Category 4)GHS07 (Exclamation mark)[1]Warning[1]H302: Harmful if swallowed[1]
Serious eye damage/eye irritation (Category 2)GHS07 (Exclamation mark)[1]Warning[1]H319: Causes serious eye irritation[1]

Note: The parent compound, carbazole, is suspected of causing cancer and may cause respiratory irritation.[2] Similar carbazole derivatives are known to cause skin and respiratory irritation.[3] Therefore, minimizing exposure through all routes is critical.

Personal Protective Equipment (PPE)

A thorough assessment of the specific laboratory tasks should be conducted to ensure the highest level of safety. However, the following PPE is mandatory as a minimum standard when handling this compound.[4]

Area of ProtectionRequired PPESpecifications and Recommendations
Eye and Face Safety Goggles & Face ShieldChemical splash goggles that meet ANSI Z87.1 standards are required.[4][5] A face shield must be worn over goggles when there is a risk of splashing or dust generation, such as during bulk transfer or dissolution.[4][5]
Hand Chemical-Resistant GlovesDisposable nitrile gloves are the minimum requirement for incidental contact.[4] For prolonged handling or direct contact, consider double-gloving or using thicker, chemical-resistant gloves. Always check manufacturer-specific glove compatibility charts.
Body Flame-Resistant Lab CoatA flame-resistant lab coat is required.[5] The coat should have long sleeves and be fully buttoned.[6] Ensure clothing covers all exposed skin, including long pants and closed-toe shoes.[4][6]
Respiratory Use in a Ventilated AreaAll handling of solid this compound must be performed in a certified chemical fume hood to prevent inhalation of dust particles.[3] If a fume hood is not available, a respirator may be required; consult with your institution's Environmental Health and Safety (EHS) department.[7]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized workflow minimizes risk and ensures procedural consistency.

Preparation and Engineering Controls
  • Designated Area: Designate a specific area for handling this compound within a certified chemical fume hood.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware), PPE, and waste containers are within immediate reach inside the fume hood.

  • Verify Ventilation: Confirm that the chemical fume hood is functioning correctly.

Weighing and Transfer
  • Avoid Dust Generation: Handle the solid chemical carefully to minimize the formation of airborne dust.[8] Use techniques like gentle scooping rather than pouring from a height.

  • Static Control: Take measures to prevent the buildup of electrostatic charge, especially during transfer.[3]

  • Containment: Perform all weighing and transfers on a disposable work surface (e.g., chemical-absorbent pad) within the fume hood to contain any potential spills.

Post-Handling
  • Decontamination: Thoroughly clean all surfaces, glassware, and equipment after use. The initial rinse should be collected as hazardous waste.[9]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[2][8]

Disposal Plan: Waste Management Protocol

Proper segregation and disposal of chemical waste are critical to prevent environmental contamination and ensure regulatory compliance.

Solid Waste
  • Collection: Collect all contaminated solid waste, including unused chemical, contaminated gloves, weigh boats, and absorbent pads, in a designated hazardous waste container.

  • Container Specifications: The container must be made of a compatible material, kept sealed when not in use, and clearly labeled with a hazardous waste tag detailing its contents.[9]

  • Procedure:

    • Line a designated solid waste pail with a clear plastic bag.[9]

    • Place all contaminated solid items into the bag.

    • Once full, seal the bag, attach a completed hazardous waste label, and keep the lid on the pail.[9]

    • Contact your institution's EHS department for pickup.

Contaminated Labware and Empty Containers
  • Rinsing Procedure: All containers that held this compound must be triple-rinsed.

    • Perform the initial rinse with a suitable solvent. This first rinseate must be collected and disposed of as liquid hazardous waste.[9]

    • Subsequent rinses can typically be disposed of down the drain, but check with local EHS guidelines.

    • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[9]

  • Disposal of Rinsed Containers: Once thoroughly rinsed and air-dried, the empty container can often be disposed of in regular trash or recycled, depending on institutional policy.[9]

Experimental Workflow Diagram

The following diagram illustrates the complete, safe handling and disposal workflow for this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Disposal & Final Steps prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_area Prepare Designated Work Area prep_hood->prep_area handle_weigh Weigh and Transfer Chemical prep_area->handle_weigh Begin Work handle_exp Perform Experiment handle_weigh->handle_exp cleanup_solid Segregate Solid Waste handle_exp->cleanup_solid Complete Work cleanup_liquid Collect First Rinse as Waste cleanup_solid->cleanup_liquid cleanup_tools Decontaminate Surfaces & Tools cleanup_liquid->cleanup_tools disp_waste Store Waste in Labeled Container cleanup_tools->disp_waste disp_ppe Doff PPE disp_waste->disp_ppe disp_wash Wash Hands Thoroughly disp_ppe->disp_wash

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.